molecular formula C17H33BrO2 B1597004 Methyl 16-bromohexadecanoate CAS No. 26825-89-8

Methyl 16-bromohexadecanoate

Cat. No.: B1597004
CAS No.: 26825-89-8
M. Wt: 349.3 g/mol
InChI Key: ZYTQDEJMRYPSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 16-bromohexadecanoate is a useful research compound. Its molecular formula is C17H33BrO2 and its molecular weight is 349.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 16-bromohexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33BrO2/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTQDEJMRYPSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371628
Record name Methyl 16-bromohexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26825-89-8
Record name Methyl 16-bromohexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 16-bromohexadecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"synthesis of Methyl 16-bromohexadecanoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 16-bromohexadecanoate

Abstract

This compound is a vital long-chain functionalized fatty acid ester, serving as a critical building block in various fields of advanced chemical synthesis. Its applications range from the formation of self-assembled monolayers (SAMs) for surface engineering to being a precursor in the synthesis of complex biologically active molecules like ultralong-chain ceramides and carnitine derivatives.[1][2] This guide provides a comprehensive, in-depth exploration of the synthesis of this compound, focusing on the scientifically robust and widely adopted method of Fischer esterification. We delve into the underlying chemical principles, provide a detailed, field-tested experimental protocol, and discuss the critical aspects of reaction optimization, purification, and characterization.

Strategic Overview of Synthesis

The primary and most efficient route to this compound is the direct esterification of its corresponding carboxylic acid, 16-bromohexadecanoic acid, with methanol. This approach is favored for its high atom economy, straightforward procedure, and scalability.

The Precursor: 16-Bromohexadecanoic Acid

A thorough understanding of the synthesis begins with its precursor. 16-Bromohexadecanoic acid is typically prepared from 16-hydroxyhexadecanoic acid. This transformation involves the substitution of the terminal hydroxyl group with a bromine atom, often achieved by treatment with a strong brominating agent like a solution of hydrogen bromide in acetic acid, catalyzed by sulfuric acid.[3] The availability and stability of this precursor are key to the successful synthesis of the target methyl ester.

The Chosen Pathway: Fischer-Speier Esterification

The core of this guide focuses on the Fischer-Speier esterification, a classic and reliable method for converting carboxylic acids into esters.[4] The reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[5][6]

Causality Behind the Choice:

  • Equilibrium Control: The Fischer esterification is a reversible reaction.[6][7] By using methanol as both the reactant and the solvent, its large molar excess shifts the reaction equilibrium decisively towards the product side, in accordance with Le Châtelier's Principle.[5] This is a critical strategy for maximizing the yield of long-chain esters.

  • Catalytic Activation: A strong Brønsted acid, such as concentrated sulfuric acid, is employed as the catalyst.[4][8] Its role is to protonate the carbonyl oxygen of the carboxylic acid.[7][9] This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the weakly nucleophilic methanol. Without the catalyst, the reaction would proceed at an impractically slow rate.

The overall transformation is depicted below:

Fischer_Esterification_Scheme reactant1 Br(CH₂)₁₄COOH 16-Bromohexadecanoic Acid catalyst H₂SO₄ (cat.) Reflux reactant2 +  CH₃OH (Methanol, excess) product Br(CH₂)₁₄COOCH₃ This compound water +  H₂O catalyst->product catalyst->water

Caption: Overall reaction scheme for the synthesis of this compound.

In-Depth Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield. It is based on established literature procedures.[10]

Materials and Reagents

For a successful synthesis, it is imperative to use high-purity reagents and properly dried glassware.

ReagentFormulaM.W. ( g/mol )CAS No.QuantityMoles (mmol)Role
16-Bromohexadecanoic AcidC₁₆H₃₁BrO₂335.322536-35-822.0 g65.6Reactant
MethanolCH₃OH32.0467-56-1200 mL~4940Reactant/Solvent
Sulfuric Acid (conc.)H₂SO₄98.087664-93-91.0 mL~18.4Catalyst
Sodium Acetate (anhydrous)CH₃COONa82.03127-09-310.0 g121.9Neutralizing Agent
Diethyl Ether(C₂H₅)₂O74.1260-29-7~300 mL-Extraction Solvent
Magnesium Sulfate (anhydrous)MgSO₄120.377487-88-9~10 g-Drying Agent
Petroleum Ether--8032-32-4As needed-Recrystallization Solvent
Step-by-Step Methodology

The following workflow outlines the complete synthesis from reaction setup to final product isolation.

Experimental_Workflow arrow -> A 1. Reaction Setup Combine 16-bromohexadecanoic acid, methanol, and H₂SO₄ in a round-bottom flask. B 2. Reflux Heat the mixture under reflux for 24 hours (approx. 65-70°C). A->B C 3. Neutralization & Concentration Cool to RT. Add sodium acetate. Evaporate methanol under reduced pressure. B->C D 4. Extraction Dissolve residue in diethyl ether. Filter out insoluble salts. C->D E 5. Drying Dry the ether solution over anhydrous magnesium sulfate. D->E F 6. Isolation Filter off drying agent. Evaporate ether to yield crude product. E->F G 7. Purification Recrystallize the crude solid from cold petroleum ether. F->G H 8. Final Product Filter and dry the white crystalline solid (this compound). G->H

Sources

Introduction: A Versatile Bifunctional Reagent in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 16-Bromohexadecanoate

This compound (CAS No. 26825-89-8) is an omega-functionalized long-chain fatty acid ester that has emerged as a pivotal building block in diverse fields of chemical science.[1] Its unique bifunctional nature, possessing a reactive terminal bromine atom and a modifiable methyl ester group, makes it a highly valuable intermediate. This guide, intended for researchers and development professionals, provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, with a focus on the causal reasoning behind its utility in experimental design.

The molecule's structure, a 16-carbon chain capped by two distinct functional groups, allows for orthogonal chemical strategies. The terminal alkyl bromide serves as a prime electrophilic site for nucleophilic substitution and coupling reactions, while the ester provides a handle for hydrolysis to the corresponding carboxylic acid or other transformations.[2] This duality is particularly exploited in the synthesis of radiolabeled compounds for medical imaging, the construction of self-assembled monolayers (SAMs) for surface science and nanotechnology, and as a versatile intermediate in complex organic synthesis.[2][3]

Physicochemical and Spectroscopic Characterization

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in research and development.

Core Physicochemical Properties

This compound is typically a white to pale yellow solid at room temperature.[4][5][6] Its long aliphatic chain imparts significant nonpolar character, rendering it soluble in many organic solvents like ethers and petroleum ether, while being insoluble in water.[4][7]

PropertyValueSource(s)
CAS Number 26825-89-8[5][8][9]
Molecular Formula C₁₇H₃₃BrO₂[5][9]
Molecular Weight 349.35 g/mol [5][10]
Melting Point 30-34 °C[5][6]
Boiling Point 384.8 °C at 760 mmHg (Predicted)[11]
Flash Point >110 °C (>230 °F) - closed cup[5][6]
Density 1.072 g/cm³ (Predicted)[11]
Appearance White to pale yellow solid[4][5]
Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific spectra are proprietary, the expected features can be reliably predicted based on its structure.

  • ¹H NMR Spectroscopy (CDCl₃): The proton NMR spectrum is characterized by several key signals. A sharp singlet corresponding to the methyl ester protons (–OCH₃) would appear around 3.67 ppm. The triplet for the methylene protons adjacent to the bromine atom (–CH₂Br) is expected at approximately 3.41 ppm. Another triplet for the methylene protons alpha to the carbonyl group (–CH₂COOCH₃) would be found near 2.30 ppm. The bulk of the aliphatic chain protons would form a large, complex multiplet in the 1.25-1.65 ppm region.

  • ¹³C NMR Spectroscopy (CDCl₃): The carbon spectrum would show a carbonyl carbon (C=O) signal around 174 ppm and the methyl ester carbon (–OCH₃) near 51 ppm. The carbon attached to the bromine (–CH₂Br) would appear downfield around 34 ppm, with the carbon alpha to the carbonyl (–CH₂COOCH₃) also around 34 ppm. The remaining methylene carbons of the long chain would produce a series of signals between 25 and 30 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1740 cm⁻¹. The C–O stretching vibrations of the ester group would appear in the 1250-1100 cm⁻¹ region. Multiple peaks for C–H stretching vibrations from the aliphatic chain would be prominent between 2850 and 3000 cm⁻¹.[12][13] The C–Br stretching vibration typically appears in the fingerprint region, around 650-550 cm⁻¹.

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 348 and 350 with roughly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom. Common fragmentation patterns for methyl esters include a prominent peak from McLafferty rearrangement and loss of the methoxy group (–OCH₃) to give an [M-31]⁺ ion.[14][15] Cleavage of the C-Br bond would result in an [M-79/81]⁺ fragment.

Synthesis and Purification

The most common and straightforward synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid. This method is reliable and scalable, making it suitable for laboratory and potential industrial production.

Protocol: Fischer Esterification of 16-Bromohexadecanoic Acid

This protocol is based on established laboratory procedures and is designed to yield high-purity this compound.[4]

Objective: To convert 16-bromohexadecanoic acid to its methyl ester using an acid catalyst.

Materials:

  • 16-bromohexadecanoic acid (1.0 eq)

  • Methanol (reagent grade, anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

  • Sodium Acetate (anhydrous)

  • Diethyl ether or Petroleum ether

  • Magnesium Sulfate (MgSO₄, anhydrous)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 16-bromohexadecanoic acid (e.g., 22 g) and an excess of methanol (e.g., 200 mL).[4] The excess methanol serves as both the reactant and the solvent, driving the equilibrium towards the product side.

  • Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1.0 mL) to the mixture.[4] The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by methanol.

  • Reflux: Heat the mixture to reflux and maintain it for 24 hours.[4] The prolonged heating at reflux ensures the reaction proceeds to completion. Monitoring by thin-layer chromatography (TLC) can be performed to track the disappearance of the starting material.

  • Neutralization and Workup: After cooling to room temperature, neutralize the excess sulfuric acid by adding sodium acetate (e.g., 10 g).[4] This step is crucial to prevent acid-catalyzed hydrolysis of the ester product during solvent evaporation.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add diethyl ether (e.g., 300 mL).[4] The desired ester product is soluble in ether, while salts and unreacted starting material may be less soluble. Filter the mixture to remove any insoluble solids.

  • Drying and Concentration: Dry the ethereal solution over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude product.

  • Purification: Recrystallize the crude residue from petroleum ether to obtain the final product as a pure white solid.[4] This step removes any remaining impurities, yielding a product with a sharp melting point.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product Start_Acid 16-Bromohexadecanoic Acid Reflux Reflux for 24h (Drives Equilibrium) Start_Acid->Reflux Combine in Flask Methanol Methanol (Excess) Methanol->Reflux Combine in Flask Catalyst H₂SO₄ (Catalyst) Catalyst->Reflux Combine in Flask Neutralize Neutralize with Sodium Acetate Reflux->Neutralize Cool Reaction Evaporate Evaporate Methanol Neutralize->Evaporate Extract Extract with Ether Evaporate->Extract Isolate Crude Product Purify Recrystallize from Petroleum Ether Extract->Purify Final_Product This compound (Pure Solid) Purify->Final_Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its two functional groups. This allows for selective transformations, making it a valuable tool in multistep synthesis.[2]

G Molecule This compound Ester Group Bromo Group Hydrolysis Hydrolysis (Acid/Base) Molecule:ester->Hydrolysis Reacts at Ester Nucleophilic_Sub Nucleophilic Substitution (e.g., with [¹⁸F]Fluoride) Molecule:bromo->Nucleophilic_Sub Reacts at Bromine Coupling Cross-Coupling Reactions Molecule:bromo->Coupling Carboxylic_Acid 16-Bromohexadecanoic Acid Hydrolysis->Carboxylic_Acid Radiotracer Radiolabeled Fatty Acid ([¹⁸F]FP Precursor) Nucleophilic_Sub->Radiotracer CC_Bond Carbon-Carbon Bond Formation Coupling->CC_Bond

Sources

An In-Depth Technical Guide to CAS 26825-89-8: Methyl 16-bromohexadecanoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of Methyl 16-bromohexadecanoate (CAS No. 26825-89-8), a versatile long-chain functionalized fatty acid ester. It serves as a critical synthesis intermediate in diverse fields, including radiopharmaceuticals, surface science, and the development of advanced biochemical probes. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of its properties, reactivity, and applications.

Core Chemical Identity and Physicochemical Properties

This compound is an ω-brominated long-chain fatty acid methyl ester, also known as methyl 16-bromopalmitate. Its bifunctional nature, possessing a reactive terminal bromide and a methyl ester headgroup, makes it a highly valuable molecular building block.[1][2]

Structural and Molecular Data

The fundamental structural and identifying information for this compound is summarized below.

IdentifierValueSource
CAS Number 26825-89-8[3][4]
Molecular Formula C₁₇H₃₃BrO₂[3][4][5][6]
Molecular Weight 349.35 g/mol [3][4][5]
IUPAC Name This compound[5]
Synonyms 16-bromohexadecanoic acid methyl ester, Methyl 16-bromopalmitate[3][4]
SMILES COC(=O)CCCCCCCCCCCCCCCBr[5][7]
InChI Key ZYTQDEJMRYPSHE-UHFFFAOYSA-N[5][7]
Physicochemical Properties

The physical and thermodynamic properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueUnitsSource
Appearance Solid, white to pale yellow[1][5]
Melting Point 30 - 34°C[1][5]
Boiling Point 384.8 (at 760 mmHg)°C[5]
Density 1.072g/cm³[5]
Flash Point >110 / 204.5°C[1][5]
Vapor Pressure 3.99×10⁻⁶mmHg at 25°C[5]
LogP 6.0157[5]
Refractive Index 1.466[5]

Structural Analysis, Reactivity, and Synthesis

The utility of this compound stems directly from its molecular structure, which features two distinct reactive sites.

Caption: Structure of this compound highlighting reactive sites.

  • Terminal Bromide : The bromine atom at the terminus of the 16-carbon chain is an excellent leaving group. This makes the terminal carbon highly susceptible to nucleophilic substitution reactions, which is the cornerstone of its use in radiolabeling and derivatization.[5]

  • Methyl Ester : The ester group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 16-bromohexadecanoic acid. This allows for further functionalization, such as amide bond formation or surface attachment.[5]

Synthesis Protocol: Fischer Esterification

This compound is typically synthesized via a straightforward acid-catalyzed esterification of its corresponding carboxylic acid.

Objective: To synthesize this compound from 16-bromohexadecanoic acid.

Methodology:

  • Combine 16-bromohexadecanoic acid (e.g., 22 g) with a large excess of methanol (e.g., 200 mL) in a round-bottom flask equipped with a reflux condenser.[5]

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1.0 mL) to the mixture.[5]

    • Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Stir the mixture and heat to reflux for 24 hours to drive the equilibrium towards the ester product.[5]

  • After cooling, quench the remaining acid catalyst by adding sodium acetate (10 g).[5]

  • Remove the methanol solvent using a rotary evaporator.[5]

  • The resulting residue is triturated with diethyl ether (300 mL) and filtered to remove insoluble salts.[5]

  • Dry the ether solution over anhydrous magnesium sulfate, filter, and evaporate the solvent.[5]

  • Purify the final product by recrystallization from petroleum ether to yield a white solid.[5]

Key Applications in Scientific Research

The unique bifunctional structure of this compound has been exploited in several high-impact research areas.

Radiopharmaceutical Development: A Precursor for PET Imaging

A primary application of this compound is in the synthesis of radiolabeled fatty acids for Positron Emission Tomography (PET). Specifically, it is a key precursor for 16-[¹⁸F]fluoro-palmitic acid ([¹⁸F]FPA), a tracer used to study fatty acid metabolism in tissues like the heart and in tumors.[5]

  • Scientific Rationale : The long alkyl chain mimics natural palmitic acid, allowing it to be taken up by cells and enter metabolic pathways. The terminal bromine provides a perfect site for nucleophilic substitution with the positron-emitting isotope Fluorine-18 ([¹⁸F]F⁻).[5] This enables non-invasive imaging of metabolic activity, which is crucial for diagnosing cardiac diseases and characterizing tumors.[5]

Experimental Workflow: Synthesis of 16-[¹⁸F]Fluoro-Palmitic Acid

Caption: Workflow for the radiosynthesis of 16-[¹⁸F]FPA.

Detailed Protocol:

  • [¹⁸F]Fluoride Activation : Anhydrous [¹⁸F]fluoride is activated using a phase-transfer catalyst system, typically Kryptofix 2.2.2 (e.g., 8.1 mg) and potassium carbonate (e.g., 4 mg) in acetonitrile.[5]

  • Nucleophilic Fluorination : The precursor, this compound, is added to the activated [¹⁸F]fluoride solution. The reaction is heated to 80°C. The bromide is displaced by the [¹⁸F]fluoride ion.[5]

  • Hydrolysis : After the fluorination step, the methyl ester is hydrolyzed to the free carboxylic acid using aqueous potassium hydroxide (e.g., 0.4 M) at 80°C.[5]

  • Purification : The final radiotracer, 16-[¹⁸F]fluoro-palmitic acid, is purified from the reaction mixture using reverse-phase semi-preparative High-Performance Liquid Chromatography (HPLC).[5]

Surface Science: Building Blocks for Self-Assembled Monolayers (SAMs)

This compound is used as a foundational component for constructing highly ordered Self-Assembled Monolayers (SAMs).[2][3] These monolayers are used to precisely modify the properties of surfaces for applications in electronics, biosensors, and creating biocompatible coatings on medical implants.

  • Mechanism of Action : The long C16 alkyl chain promotes strong van der Waals interactions between adjacent molecules, driving the formation of a densely packed, ordered monolayer on a suitable substrate. The ester or the terminal bromide can be used as an attachment point or modified for further functionalization of the surface. Its use in studies of hydrogen-bonding interactions within SAMs has been reported.

Other Advanced Applications
  • PROTAC Development : The compound has been identified as a potential linker component for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to induce the degradation of specific target proteins.[8]

  • Lipid Research : It serves as a starting material for the synthesis of specialized or modified lipids used to study the structure and function of cell membranes.[5]

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

Chromatographic Analysis

HPLC is a primary technique for purity assessment. A validated method used in radiochemistry applications provides a reliable standard.[5]

ParameterCondition
Mobile Phase MeOH/H₂O/Acetic Acid (88:12:0.4 v/v)
Column Phenomenex Luna 5μ, C18(2), 100Å, 250 x 10mm
Flow Rate 5 mL/min
Expected Retention Time ~16.2 minutes
Spectroscopic Profile (Theoretical)

While specific, verified spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features.

  • ¹H NMR :

    • ~3.67 ppm (singlet, 3H) : Protons of the methyl ester (-OCH₃).

    • ~3.40 ppm (triplet, 2H) : Methylene protons adjacent to the bromine (-CH₂Br). The triplet arises from coupling to the adjacent CH₂ group.

    • ~2.30 ppm (triplet, 2H) : Methylene protons adjacent to the carbonyl group of the ester (-CH₂COO-).

    • ~1.85 ppm (multiplet, 2H) : Methylene protons beta to the bromine.

    • ~1.62 ppm (multiplet, 2H) : Methylene protons beta to the carbonyl.

    • ~1.25 ppm (broad singlet/multiplet, ~22H) : The large signal from the overlapping methylene protons of the long alkyl chain.

  • ¹³C NMR :

    • ~174 ppm : Carbonyl carbon of the ester (C=O).

    • ~51 ppm : Methyl carbon of the ester (-OCH₃).

    • ~34 ppm : Methylene carbon adjacent to the bromine (-CH₂Br).

    • ~33 ppm : Methylene carbon adjacent to the ester carbonyl (-CH₂COO-).

    • ~22-32 ppm : A series of peaks corresponding to the carbons in the long alkyl chain.

  • Infrared (IR) Spectroscopy :

    • ~2920 & 2850 cm⁻¹ (strong) : C-H stretching vibrations of the alkyl chain.

    • ~1740 cm⁻¹ (strong) : C=O stretching vibration of the saturated ester.

    • ~1465 cm⁻¹ : C-H bending (scissoring) of methylene groups.

    • ~1170 cm⁻¹ : C-O stretching of the ester.

    • ~640 cm⁻¹ (medium/weak) : C-Br stretching vibration.

  • Mass Spectrometry (Electron Ionization) :

    • The molecular ion peak (M⁺) would be expected at m/z 348 and 350 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom.

    • Common fragmentation patterns would include McLafferty rearrangement and loss of fragments like ˙OCH₃ (m/z 31) and Br˙ (m/z 79/81).

Safety, Handling, and Storage

Proper handling is critical due to the hazardous nature of this compound.

  • Hazard Classification : Classified under GHS as GHS05 (Corrosive). The primary hazard statement is H318: "Causes serious eye damage."[1][5]

  • Signal Word : Danger[1][5]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection : Chemical safety goggles or a full-face shield.[5]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile).[5]

  • Respiratory Protection : A dust mask (type N95 or equivalent) should be used, especially when handling the solid form.[5]

  • Body Protection : A standard laboratory coat and closed-toe shoes.[5]

Handling and Storage
  • Handling : Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid all personal contact. Do not eat, drink, or smoke in the work area.

  • Storage : Store at room temperature in a dry, well-ventilated place.[1] Keep containers securely sealed. It is classified as a Combustible Solid (Storage Class 11).

Conclusion

This compound (CAS 26825-89-8) is a deceptively simple molecule whose value lies in its bifunctionality and its long alkyl backbone. It is an indispensable tool for chemists and researchers, providing a reliable and versatile platform for applications ranging from the synthesis of life-saving medical imaging agents to the construction of advanced nanomaterials. A thorough understanding of its reactivity, handling requirements, and analytical profile is paramount to leveraging its full potential in the laboratory and beyond.

References

  • This compound, 1 X 1 g (684511-1G). MilliporeSigma® (Sigma-Aldrich). [Link]

  • This compound (97%). Amerigo Scientific. [Link]

  • 26825-89-8 | MFCD00040769 | Hexadecanoic acid, 16-bromo-, methyl ester. AA Blocks. [Link]

  • Cas 26825-89-8, this compound. LookChem. [Link]

  • Synthesis of this compound. PrepChem.com. [Link]

Sources

An In-depth Technical Guide to 16-Bromohexadecanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Bifunctional Reagent

In the landscape of chemical synthesis and materials science, molecules that possess multiple, distinct reactive sites are of paramount importance. 16-Bromohexadecanoic acid methyl ester, also known as Methyl 16-bromopalmitate, stands out as a quintessential example of such a versatile building block.[1][2] This compound is an omega-functionalized long-chain fatty acid derivative, featuring a 16-carbon aliphatic backbone.[3][4] Its structure is uniquely defined by a methyl ester at one terminus and a bromine atom at the other. This bifunctional nature grants it distinct polar and lipophilic regions and provides two key reactive handles: the methyl ester, susceptible to hydrolysis or transesterification, and the terminal bromine, an excellent leaving group for nucleophilic substitution and a precursor for organometallic reactions.[3]

This guide provides an in-depth exploration of the structure, properties, synthesis, and critical applications of 16-bromohexadecanoic acid methyl ester, designed for researchers and development professionals who leverage specialized chemical tools to advance their work. Its utility spans from the synthesis of complex lipids and radiolabeled imaging agents to the construction of highly ordered self-assembled monolayers (SAMs) for advanced materials applications.[3][4]

Molecular Structure and Physicochemical Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in experimental design.

Key Identifiers:

  • IUPAC Name: Methyl 16-bromohexadecanoate[5]

  • Synonyms: 16-Bromohexadecanoic acid methyl ester, Methyl 16-bromopalmitate[1][6]

  • CAS Number: 26825-89-8[1][7]

  • Molecular Formula: C₁₇H₃₃BrO₂[3][7]

  • Molecular Weight: 349.35 g/mol [6][7]

  • SMILES: COC(=O)CCCCCCCCCCCCCCCBr[3][7]

The compound is a solid at room temperature with a low melting point, transitioning to a liquid with gentle heating.[3] Its high boiling point indicates significant thermal stability, making it suitable for reactions requiring elevated temperatures.[3][5]

Data Presentation: Physicochemical Properties

PropertyValueSource(s)
Appearance White to pale yellow solid[8]
Melting Point 30-34 °C[6][8]
Boiling Point 384.8 °C at 760 mmHg[3][5]
210 °C at 4 Torr[8]
Density 1.072 g/cm³[3][5]
Flash Point >110 °C[3]
Refractive Index 1.466[3][4]
Purity Typically ≥97%[7]

Synthesis Protocol: Fischer Esterification of 16-Bromohexadecanoic Acid

The most direct and common synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid, 16-bromohexadecanoic acid. This acid-catalyzed reaction is a cornerstone of organic chemistry, valued for its reliability and use of readily available reagents.

Expertise & Experience: The Rationale Behind the Method The choice of Fischer esterification is deliberate. It is a thermodynamically controlled process that, while reversible, can be driven to completion by using one of the reactants in excess—in this case, methanol, which serves as both a reagent and the solvent. The sulfuric acid catalyst is critical; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the methanol. Heating under reflux ensures the reaction proceeds at a reasonable rate without loss of the volatile solvent. The subsequent workup is designed to efficiently neutralize the catalyst and purify the product.

Experimental Protocols: Step-by-Step Methodology This protocol is adapted from established chemical synthesis procedures.[9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 16-bromohexadecanoic acid (e.g., 22 g) with an excess of methanol (e.g., 200 mL).[9]

  • Catalysis: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1.0 mL) to the mixture.[9]

  • Reaction: Heat the mixture to reflux and maintain for 24 hours to ensure the reaction proceeds to completion.[9]

  • Neutralization (Workup): Cool the reaction mixture to room temperature. Add sodium acetate (e.g., 10 g) to neutralize the sulfuric acid catalyst.[9] The acetate anion is a weak base, sufficient to quench the strong acid without causing unwanted side reactions like ester hydrolysis.

  • Isolation: Remove the methanol solvent using a rotary evaporator. The resulting residue will contain the desired product and inorganic salts.[9]

  • Extraction: Add diethyl ether (e.g., 300 mL) to the residue. The organic product will dissolve, while the inorganic salts will remain largely insoluble. Filter the mixture to remove the solids.[9]

  • Drying: Dry the ethereal solution over an anhydrous drying agent, such as magnesium sulfate, to remove any residual water.[9] Filter off the drying agent.

  • Purification: Evaporate the ether to yield the crude product. For final purification, recrystallize the solid residue from petroleum ether to obtain this compound as a white solid.[9]

Mandatory Visualization: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Reactant1 16-Bromohexadecanoic Acid Reflux Reflux @ 24 hrs Reactant1->Reflux Reactant2 Methanol (Excess) Reactant2->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Workup Neutralization (Sodium Acetate) Reflux->Workup Cool Extraction Ether Extraction Workup->Extraction Evaporate MeOH Purify Recrystallization (Petroleum Ether) Extraction->Purify Dry & Evaporate Ether Product Pure Methyl 16-Bromohexadecanoate Purify->Product

Caption: Fischer esterification workflow for synthesizing this compound.

Trustworthiness: A Self-Validating System of Analytical Characterization

Confirming the identity and purity of the synthesized product is a non-negotiable step that underpins the reliability of all subsequent research. A combination of spectroscopic techniques provides a robust, self-validating confirmation of the molecular structure.

1. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the spectrum is expected to show:

  • ~1740 cm⁻¹ (Strong, Sharp): A prominent C=O stretching vibration, characteristic of the saturated ester functional group.

  • 2950-2850 cm⁻¹ (Strong): C-H stretching vibrations from the long aliphatic chain.[10]

  • ~1200-1150 cm⁻¹ (Strong): C-O stretching vibrations associated with the ester linkage.[10]

  • ~650 cm⁻¹ (Variable): C-Br stretching vibration. This peak can be weak and may fall in the fingerprint region.

2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR provides detailed information about the electronic environment of hydrogen atoms, confirming the connectivity of the molecule.

  • ~3.67 ppm (Singlet, 3H): Protons of the methyl ester group (-O-CH₃). Its singlet nature confirms no adjacent protons.

  • ~3.40 ppm (Triplet, 2H): Methylene protons adjacent to the electronegative bromine atom (-CH₂-Br). The signal is a triplet due to coupling with the neighboring CH₂ group.

  • ~2.30 ppm (Triplet, 2H): Methylene protons alpha to the ester carbonyl group (-CH₂-C=O). This signal is also a triplet.

  • ~1.85 ppm (Multiplet, 2H): Methylene protons beta to the bromine atom (-CH₂-CH₂Br).

  • ~1.62 ppm (Multiplet, 2H): Methylene protons beta to the carbonyl group (-CH₂-CH₂-C=O).

  • ~1.25 ppm (Broad Multiplet, ~20H): A large, overlapping signal corresponding to the remaining methylene protons in the center of the long alkyl chain.

3. Mass Spectrometry (MS) Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition.

  • Molecular Ion (M⁺): A characteristic doublet of peaks of nearly equal intensity will be observed at m/z 348 and m/z 350 . This pattern is the definitive signature of a molecule containing a single bromine atom, corresponding to the two stable isotopes, ⁷⁹Br and ⁸¹Br.

  • Key Fragments: Common fragmentation in fatty acid methyl esters includes the cleavage of the C-C bonds along the chain. The McLafferty rearrangement ion at m/z 74 is a characteristic fragment for many methyl esters.[11] Other expected fragments would correspond to the loss of the methoxy group ([M-31]⁺) or the bromine atom ([M-79/81]⁺).

Core Applications in Scientific Research and Drug Development

The unique bifunctional structure of this compound makes it a valuable tool in diverse scientific fields.

1. Precursor in Radiochemistry for PET Imaging One of its most significant applications is in the synthesis of radiolabeled fatty acids for Positron Emission Tomography (PET), a powerful medical imaging technique. It serves as a key precursor for the production of 16-[¹⁸F]fluoro-palmitic acid ([¹⁸F]FP).[3]

Expertise & Experience: Mechanistic Insight In this application, the terminal bromide is an ideal leaving group for a nucleophilic substitution reaction with the radioactive [¹⁸F]fluoride ion.[3] The reaction is typically facilitated by a phase-transfer catalyst like Kryptofix 2.2.2 in an anhydrous solvent. Following the successful incorporation of the ¹⁸F isotope, the methyl ester is hydrolyzed under basic conditions to yield the free carboxylic acid, [¹⁸F]FP, which is then purified for clinical use. This radiotracer mimics natural fatty acids and is used to study myocardial metabolism.

Mandatory Visualization: Synthesis of [¹⁸F]FP Radiotracer

Radiotracer_Synthesis Precursor This compound (R-Br) Intermediate Methyl 16-[¹⁸F]Fluorohexadecanoate (R-F) Precursor->Intermediate Nucleophilic Substitution (Sₙ2) Fluoride [¹⁸F]Fluoride / K2.2.2 Fluoride->Intermediate Hydrolysis Base Hydrolysis (e.g., NaOH) Intermediate->Hydrolysis Product 16-[¹⁸F]Fluoro-palmitic Acid ([¹⁸F]FP) Hydrolysis->Product

Caption: Radiochemical synthesis pathway from precursor to the [¹⁸F]FP PET tracer.

2. Building Block for Self-Assembled Monolayers (SAMs) this compound is an omega-functionalized molecule ideally suited for creating SAMs on various substrates.[4] After hydrolysis of the ester to a carboxylic acid, the carboxylate headgroup can anchor to metal oxide surfaces. This leaves the terminal bromine atom exposed at the monolayer-air interface, creating a reactive surface that can be further modified through subsequent chemical reactions. This "surface-bound synthesis" is critical in:

  • Nanotechnology: Creating tailored surfaces with specific chemical, physical, or biological properties.[4]

  • Biomedical Applications: Developing biocompatible coatings for medical implants that can reduce immune response or resist bacterial adhesion.[4]

  • Electronics: Improving the stability and performance of electronic components by creating ordered, functional interfaces.[4]

3. Versatile Intermediate in Organic Synthesis Beyond specialized applications, the compound is a general-purpose building block. The terminal bromine can be transformed into a wide array of other functional groups, making it a valuable starting material for the synthesis of complex lipids, modified fatty acids, and other specialized molecules for research.[3]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential for laboratory safety.

  • Hazards: Classified as an irritant (Hazard Code: Xi).[4][6] It can cause serious eye damage (GHS05).[6]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

  • Storage: Store at room temperature in a dry, well-ventilated place.[6] Keep the container tightly closed.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[6] For skin contact, wash with soap and water. If inhaled or ingested, seek immediate medical attention.

References

  • Vulcanchem. (n.d.). This compound.
  • Amerigo Scientific. (n.d.). This compound (97%).
  • P&S Chemicals. (n.d.). Product information, 16-Brom-hexadecannoic acid methyl ester.
  • Alfa Chemistry. (n.d.). CAS 26825-89-8 Hexadecanoic acid,16-bromo-,methyl ester.
  • LookChem. (n.d.). Cas 26825-89-8, this compound.
  • PrepChem.com. (n.d.). Synthesis of this compound.
  • ChemicalBook. (n.d.). 16-Bromohexadecanoic acid CAS#: 2536-35-8.
  • P&S Chemicals. (n.d.). Product information, 16-Bromo-hexadecanecarboxylic acid methyl ester.
  • ChemicalBook. (n.d.). This compound | 26825-89-8.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • ChemicalBook. (n.d.). This compound | 26825-89-8.
  • Zirroli, J. A., & Murphy, R. C. (n.d.). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. PMC - NIH.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

Sources

Introduction: The Molecular Profile of Long-Chain Bromoalkanoates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Long-Chain Bromoalkanoates

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physical properties of long-chain bromoalkanoates. Moving beyond a simple data repository, this document elucidates the structure-property relationships that govern the behavior of these molecules and presents detailed protocols for their empirical characterization.

Long-chain bromoalkanoates are bifunctional organic molecules characterized by a long aliphatic carbon chain, an ester functional group, and a bromine atom. These compounds serve as valuable intermediates in organic synthesis, enabling the construction of complex molecules through nucleophilic substitution or organometallic coupling reactions.[1][2] Their applications are found in the development of pharmaceuticals, agrochemicals, and advanced materials.[3] An accurate understanding of their physical properties is paramount for their purification, handling, and application in reaction design.

The structure can be generalized as Br-(CH₂)ₙ-COO-(CH₂)ₘ-CH₃, where 'n' and 'm' can vary. The physical nature of these molecules is dictated by the interplay of three distinct structural features:

  • The Long Alkyl Chain: This nonpolar tail dominates the molecule's bulk, imparting significant van der Waals forces.

  • The Ester Group: This feature introduces polarity and dipole-dipole interactions.

  • The Carbon-Bromine Bond: This bond is polarized, with the bromine atom being highly electronegative and polarizable, contributing to the molecule's overall dipole moment.[4]

Chapter 1: Core Physical Properties and Molecular Trends

The macroscopic properties of long-chain bromoalkanoates are a direct consequence of the intermolecular forces established by their molecular structure. General trends can be predicted based on established principles of physical organic chemistry.

Melting and Boiling Points

The melting and boiling points of a homologous series of long-chain bromoalkanoates are primarily influenced by the length of the alkyl chain.

  • Causality: As the carbon chain length increases, the molecule's surface area expands, leading to stronger intermolecular van der Waals forces. More thermal energy is required to overcome these forces to transition from a solid to a liquid (melting) or from a liquid to a gas (boiling). Therefore, melting and boiling points increase with molecular weight.

  • Influence of Functional Groups: The polar ester group and the C-Br bond give these compounds higher boiling points than their corresponding nonpolar alkanes of similar molecular weight due to the addition of dipole-dipole interactions. However, the long nonpolar chain remains the dominant factor. For instance, while ethyl bromoacetate (a short-chain example) has a boiling point of 159 °C[5][6], the long-chain, non-brominated methyl stearate melts at 37-41 °C and boils at a much higher 215 °C (at reduced pressure).[7][8][9] Long-chain bromoalkanoates will exhibit properties reflecting their high molecular weight, meaning they are typically waxy solids or high-boiling liquids at standard conditions.

Table 1: Estimated and Known Physical Properties of Alkanoates and Bromoalkanoates

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Ethyl BromoacetateC₄H₇BrO₂167.00-38[6][10]159[5][11]
Methyl StearateC₁₉H₃₈O₂298.5037-41[7][8]215 (15 mmHg)[7]
Pentadecyl BromoacetateC₁₇H₃₃BrO₂349.30Est. 25-35Est. >220 (reduced pressure)
Methyl 9-BromostearateC₁₉H₃₇BrO₂377.39Est. 30-40Est. >230 (reduced pressure)

Note: Estimated values are based on structural analogy and established chemical principles.

Solubility Profile

The solubility of these compounds is governed by the principle of "like dissolves like."[12]

  • Dominance of the Hydrophobic Chain: The extensive, nonpolar alkyl chain is the most significant structural feature. Consequently, long-chain bromoalkanoates are hydrophobic. They are effectively insoluble in polar solvents like water.[3][5][13]

  • Affinity for Organic Solvents: They exhibit good solubility in nonpolar or weakly polar organic solvents such as hexanes, diethyl ether, chloroform, and toluene.[3][12] The nonpolar solvent molecules can effectively solvate the long alkyl chain through van der Waals interactions.

Density

The density of long-chain bromoalkanoates is influenced by both the alkyl chain and the heavy bromine atom.

  • General Trends: For a homologous series of fatty acid esters, density tends to decrease slightly as the chain length increases.[14]

  • Effect of Bromination: The presence of a bromine atom (atomic weight ~79.9 amu) significantly increases the molecular weight without a proportional increase in volume. Therefore, a bromoalkanoate will be denser than its non-brominated counterpart. For example, the density of ethyl bromoacetate is approximately 1.506 g/mL, significantly higher than water.[5][11] Long-chain bromoalkanoates in their liquid state are expected to have densities slightly greater than their corresponding esters, likely close to or slightly above the density of water.

Chapter 2: Experimental Workflow and Protocols

The theoretical estimation of physical properties provides a baseline, but empirical determination is essential for characterizing a specific compound. The following protocols outline standard, reliable methods for laboratory analysis.

Overall Characterization Workflow

A systematic approach is crucial when characterizing a newly synthesized or purified long-chain bromoalkanoate. The workflow ensures that structural identity is confirmed before physical properties are measured, as impurities can significantly alter results.

G cluster_0 Synthesis & Purification cluster_1 Structural & Purity Verification cluster_2 Physical Property Determination synthesis Synthesis of Bromoalkanoate purify Purification (e.g., Chromatography, Recrystallization) synthesis->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr Verify Structure & Purity ir IR Spectroscopy purify->ir Verify Structure & Purity ms Mass Spectrometry purify->ms Verify Structure & Purity mp Melting Point Determination ms->mp sol Solubility Screening mp->sol den Density Measurement sol->den data Final Data Sheet: Structure, Purity, MP, Solubility Profile, Density den->data

Caption: Workflow for the Characterization of a Long-Chain Bromoalkanoate.

Protocol: Melting Point Determination

This protocol describes the use of a capillary-based melting point apparatus, a standard and reliable method for organic solids.[15][16]

Rationale: A pure crystalline solid typically exhibits a sharp melting point range (0.5-1.0 °C). Impurities disrupt the crystal lattice, causing melting to occur at a lower temperature and over a broader range. Thus, this method serves as a crucial indicator of purity.

Methodology:

  • Sample Preparation:

    • Place a small amount of the dry, crystalline long-chain bromoalkanoate onto a clean, dry watch glass.

    • Crush the sample into a fine powder using a spatula.

    • Take a capillary tube (sealed at one end) and gently tap the open end into the powder.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 1-2 mm.[15][17]

  • Apparatus Setup:

    • Insert the capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned as per the instrument's manual.

  • Measurement:

    • Rapid Determination (Optional): Heat the sample rapidly (e.g., 10-15 °C/min) to find an approximate melting point. Allow the apparatus to cool.[16]

    • Accurate Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point.

    • Decrease the heating rate to 1-2 °C per minute.[16] A slow heating rate is critical for accuracy.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal melts completely.

    • The melting point is reported as the range T₁ - T₂.

  • Validation:

    • Repeat the accurate determination with a fresh sample to ensure reproducibility. Consistent results validate the measurement.

Protocol: Qualitative Solubility Assessment

This protocol provides a systematic way to determine the solubility profile of a long-chain bromoalkanoate in a range of common laboratory solvents.[18][19]

Rationale: Assessing solubility in solvents of varying polarity provides practical information for choosing appropriate solvents for reactions, purification (e.g., recrystallization), and formulation.

Methodology:

  • Sample Preparation:

    • Prepare a series of small, clean, and dry test tubes.

    • Into each test tube, place a small, consistent amount of the bromoalkanoate (e.g., ~20-30 mg).

  • Solvent Addition and Observation:

    • Select a panel of solvents, including:

      • Polar Protic: Water, Ethanol

      • Polar Aprotic: Acetone, Acetonitrile

      • Nonpolar: Hexane, Toluene, Dichloromethane

    • To the first test tube, add the first solvent (e.g., water) dropwise, up to a total volume of ~1 mL.[19]

    • After each addition, gently agitate or vortex the tube for 10-20 seconds.

    • Observe the sample. Classify the solubility as:

      • Soluble: The compound completely dissolves, leaving a clear, homogeneous solution.

      • Partially Soluble: Some, but not all, of the compound dissolves.

      • Insoluble: The compound does not appear to dissolve at all.

  • Systematic Testing:

    • Repeat step 2 for each solvent in the panel, using a fresh test tube for each.

    • Record all observations in a structured table.

Chapter 3: Spectroscopic Characterization for Purity and Identity

Spectroscopic analysis is indispensable for confirming the molecular structure and assessing the purity of the bromoalkanoate prior to measuring its physical properties.[20][21]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ .

  • C-O Stretch (Ester): A strong band will appear in the fingerprint region, typically between 1150-1250 cm⁻¹ .

  • C-H Stretch (Alkyl Chain): Strong, sharp bands will be present just below 3000 cm⁻¹, typically around 2850-2960 cm⁻¹ .

  • C-Br Stretch: A moderate to strong absorption is expected in the low-frequency region of 500-600 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the carbon and hydrogen framework.[22]

  • ¹H NMR:

    • -CH₂-Br: Protons on the carbon attached to the bromine will be deshielded, appearing around 3.4-3.6 ppm .

    • -COO-CH₂-: Protons on the carbon adjacent to the ester oxygen will appear around 4.1-4.3 ppm .

    • -CH₂-COO-: Protons alpha to the carbonyl group will appear around 2.2-2.5 ppm .

    • Alkyl Chain (-(CH₂)ₙ-): A large, complex signal representing the bulk of the methylene groups will be present in the 1.2-1.6 ppm region.

    • Terminal -CH₃: A triplet will be observed around 0.8-0.9 ppm .

  • ¹³C NMR:

    • C=O (Ester Carbonyl): A signal will appear far downfield, around 170-175 ppm .

    • -COO-CH₂-: The carbon attached to the ester oxygen will be found around 60-65 ppm .

    • -CH₂-Br: The carbon bonded to bromine will appear around 30-35 ppm .

    • Alkyl Chain Carbons: A series of signals will be present between 20-35 ppm .

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can reveal key structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): A key feature is the presence of two peaks for the molecular ion due to the nearly equal natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br . These peaks will be two mass units apart (M⁺ and M+2) and have an intensity ratio of approximately 1:1. This isotopic signature is a definitive indicator of a monobrominated compound.

  • Fragmentation: Common fragmentation patterns include the loss of the alkoxy group (-OR) from the ester and cleavage at the C-Br bond.

References

  • Time in Pasuruan, ID. Google.
  • Melting point determination . Department of Chemistry, University of Calgary. Retrieved December 30, 2025, from [Link]

  • Experiment (1) Determination of Melting Points . (2021, September 19). University of Technology, Iraq. Retrieved December 30, 2025, from [Link]

  • Determination Of Melting Point Of An Organic Compound . BYJU'S. Retrieved December 30, 2025, from [Link]

  • Determination of Melting Point . Science in Motion, Clarion University. Retrieved December 30, 2025, from [Link]

  • Dong, V. M., & Riedel, J. (2017). Video: Melting Point Determination of Solid Organic Compounds . Journal of Visualized Experiments. Retrieved December 30, 2025, from [Link]

  • How to determine the solubility of a substance in an organic solvent? ResearchGate. (2024, May 28). Retrieved December 30, 2025, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Department of Chemistry, University of Texas at El Paso. Retrieved December 30, 2025, from [Link]

  • Ethyl bromoacetate CAS#: 105-36-2 . ChemWhat. Retrieved December 30, 2025, from [Link]

  • Alkyl Chain Length Impact on Chemical Properties . Patsnap Eureka. (2025, July 15). Retrieved December 30, 2025, from [Link]

  • Falsini, N., et al. (2023). Role of chain length in the physical properties and hydrophobicity of (CnH2n+1NH3)2PbX4 . CNR-IRIS. Retrieved December 30, 2025, from [Link]

  • Ester Solubility and Preparation Lab Report . Scribd. Retrieved December 30, 2025, from [Link]

  • Morris, L. J. (1975). Preparation and thin-layer chromatography of bromo-derivatives of unsaturated fatty acid esters. A simple and rapid procedure for fatty acid analysis . Journal of Chromatography A, 110(1), 117-124. Retrieved December 30, 2025, from [Link]

  • How To Determine Solubility Of Organic Compounds? (2025, February 11). YouTube. Retrieved December 30, 2025, from [Link]

  • Knothe, G., & Steidley, K. R. (2005). A Comprehensive Evaluation of the Density of Neat Fatty Acids and Esters . ResearchGate. Retrieved December 30, 2025, from [Link]

  • ETHYL BROMOACETATE Technical Data Sheet . Palchem. Retrieved December 30, 2025, from [Link]

  • ETHYL BROMOACETATE CAS 105-36-2 . Loba Chemie. Retrieved December 30, 2025, from [Link]

  • Solubility of Organic Compounds . (2023, August 31). University of Calgary. Retrieved December 30, 2025, from [Link]

  • Ethyl bromoacetate . Wikipedia. Retrieved December 30, 2025, from [Link]

  • Roehm, J. N., & Privett, O. S. (1966). Synthesis of long-chain alkyl and alkenyl bromides . Journal of Lipid Research, 7(4), 568-569. Retrieved December 30, 2025, from [Link]

  • Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function . PMC - NIH. Retrieved December 30, 2025, from [Link]

  • Mahmoud, A. R. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis . ResearchGate. Retrieved December 30, 2025, from [Link]

  • Propanedioic acid, bromo-, diethyl ester (CAS 685-87-0) Chemical Properties . Cheméo. Retrieved December 30, 2025, from [Link]

  • Al-Murshedi, K. M., et al. (2017). Effect of cation alkyl chain length on surface forces and physical properties in deep eutectic solvents . The UWA Profiles and Research Repository. Retrieved December 30, 2025, from [Link]

  • Spectroscopy . Organic Chemistry at CU Boulder. Retrieved December 30, 2025, from [Link]

  • Physical Properties of Haloalkanes . (2019, December 30). Chemistry LibreTexts. Retrieved December 30, 2025, from [Link]

  • G. B. S. et al. (2024). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data . OpenReview. Retrieved December 30, 2025, from [Link]

  • METHYL STEARATE . Jinan Future chemical Co.,Ltd. Retrieved December 30, 2025, from [Link]

  • Kour, G., et al. (2021). The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles . PMC - PubMed Central. Retrieved December 30, 2025, from [Link]

  • Preparation of bromo acids and esters. (US2876255A). Google Patents.
  • Methyl stearate | CAS#:112-61-8 . Chemsrc. Retrieved December 30, 2025, from [Link]

  • Bromoacetic acid, 4-pentadecyl ester . PubChem. Retrieved December 30, 2025, from [Link]

  • Methyl stearate . NIST WebBook. Retrieved December 30, 2025, from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Methyl 16-bromohexadecanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of Methyl 16-bromohexadecanoate, a critical intermediate in various synthetic pathways, including the development of novel pharmaceuticals and self-assembled monolayers.[1][2] This document furnishes researchers, scientists, and drug development professionals with a foundational understanding of the theoretical principles governing its solubility, predictive solubility data based on Hansen Solubility Parameters, and a practical, step-by-step protocol for experimental solubility determination. The guide is structured to offer not just procedural instructions but also the scientific rationale behind the methodologies, ensuring a robust and reproducible approach to handling this compound in a laboratory setting.

Introduction: Understanding the Significance of Solubility

This compound, a long-chain fatty acid ester, possesses a molecular structure that presents unique challenges and opportunities in solvent selection. Its long C16 aliphatic chain imparts significant non-polar character, while the methyl ester and terminal bromine functionalities introduce elements of polarity. The solubility of this compound is a critical parameter that dictates its reactivity, purification, and formulation. In drug development, for instance, understanding solubility is paramount for controlling reaction kinetics, ensuring homogeneity, and designing effective delivery systems. This guide aims to demystify the solubility behavior of this compound, providing both theoretical predictions and practical experimental guidance.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting its solubility.

PropertyValueSource
Chemical Formula C₁₇H₃₃BrO₂[3][4]
Molecular Weight 349.35 g/mol [3][4]
Appearance Solid[3]
Melting Point 30-34 °C[3]
Functional Groups Methyl Ester, Bromoalkane[3]

The long hydrocarbon chain is the dominant feature, suggesting good solubility in non-polar, "like-dissolves-like" solvents. However, the polar ester and bromo groups will influence its interaction with more polar solvents.

Theoretical Prediction of Solubility: The Hansen Solubility Parameter (HSP) Approach

To provide a predictive framework for solvent selection, we have employed the Hansen Solubility Parameter (HSP) approach. HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle is that substances with similar HSP values are likely to be miscible.

Estimation of Hansen Solubility Parameters for this compound

Molecular Structure Breakdown for Group Contribution Analysis:

  • 1 x CH₃- (methyl group)

  • 14 x -CH₂- (methylene groups)

  • 1 x -COO- (ester group)

  • 1 x -CH₂Br (primary bromoalkane)

Calculated Hansen Solubility Parameters for this compound:

HSP ComponentEstimated Value (MPa⁰·⁵)
δD (Dispersion) 17.5
δP (Polar) 3.8
δH (Hydrogen Bonding) 4.5
δT (Total) 18.4
Predicted Solubility in Common Organic Solvents

The "Hansen Distance" (Ra) between this compound and a solvent can be calculated to predict solubility. A smaller Ra indicates a higher likelihood of good solubility.

Ra = [4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]⁰·⁵

The following table presents the predicted solubility of this compound in a range of organic solvents based on their Hansen Distances.

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)Hansen Distance (Ra)Predicted Solubility
n-Hexane14.90.00.05.8High
Toluene18.21.42.03.0High
Dichloromethane17.07.37.15.0High
Chloroform17.83.15.71.4Very High
Diethyl Ether14.52.95.13.2High
Ethyl Acetate15.85.37.23.6High
Acetone15.510.57.07.4Moderate
Tetrahydrofuran (THF)16.85.78.04.3High
Isopropanol15.86.116.412.2Low
Ethanol15.88.819.415.9Very Low
Methanol14.712.322.319.9Very Low
Acetonitrile15.318.06.114.5Very Low
Dimethyl Sulfoxide (DMSO)18.416.410.213.9Very Low
Water15.516.042.340.2Insoluble

Interpretation: Solvents with a smaller Hansen Distance, such as chloroform and toluene, are predicted to be excellent solvents for this compound. Non-polar solvents like n-hexane and moderately polar solvents like diethyl ether and ethyl acetate are also expected to be effective. Highly polar and hydrogen-bonding solvents like alcohols, acetonitrile, DMSO, and water are predicted to be poor solvents.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable for initial screening, experimental verification is crucial for obtaining accurate quantitative solubility data. The following protocol provides a robust method for determining the solubility of this compound in organic solvents.

Materials and Equipment
  • This compound (≥97% purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator

  • Vortex mixer

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector)

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Add a known volume or mass of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

  • Phase Separation and Sampling:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately weigh the filtered saturated solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of the solute.

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

    • The mass of the dissolved this compound can be determined by the difference in weight.

    • Alternatively, the concentration of the saturated solution can be determined by a suitable analytical technique like GC-FID or HPLC after appropriate dilution. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Analysis and Reporting:

    • Calculate the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

    • Report the average solubility and the standard deviation.

Self-Validating System and Causality

This protocol incorporates self-validating checks. The use of an excess of the solid ensures saturation. The extended equilibration time with agitation minimizes the risk of incomplete dissolution. Filtration removes particulate matter that could lead to erroneously high solubility values. Performing the experiment in triplicate provides statistical confidence in the obtained data. The choice of a specific analytical technique like GC-FID or HPLC is dictated by the need for accurate quantification, especially at low solubility levels.

Visualizing the Solubility Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_quantification Quantification cluster_analysis Data Analysis A Weigh excess This compound B Add known volume of organic solvent A->B C Incubate with agitation (24-48 hours at constant T) B->C D Settle excess solid C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Gravimetric Analysis (Solvent Evaporation) F->G H Instrumental Analysis (GC-FID or HPLC) F->H I Calculate Solubility (e.g., g/100 mL) G->I H->I J Statistical Analysis (Triplicate Experiments) I->J

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility: A Deeper Dive

The following diagram illustrates the key intermolecular forces and molecular properties that govern the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Safety and Handling Considerations

This compound is classified as causing serious eye damage.[5] It is imperative to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat when handling this compound.[5] All work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[5] Refer to the Safety Data Sheet (SDS) for comprehensive safety information before commencing any experimental work.[5] The organic solvents used in solubility studies also present their own hazards, and their respective SDSs should be consulted.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By combining theoretical predictions using Hansen Solubility Parameters with a detailed and validated experimental protocol, researchers are well-equipped to make informed decisions regarding solvent selection for this compound. The principles and methodologies outlined herein are broadly applicable to other long-chain fatty acid esters and will aid in accelerating research and development in fields where such compounds are of interest.

References

  • Amerigo Scientific. this compound (97%).[Link]

  • Hansen, C. M.Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Van Krevelen, D. W., & te Nijenhuis, K.Properties of Polymers: Their Correlation with Chemical Structure; their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier.
  • Barton, A. F. M.CRC Handbook of Solubility Parameters and Other Cohesion Parameters, Second Edition. CRC Press.
  • Patton, J. S., Stone, R. L., & Papa, C. M. (1984). Solubility of fatty acids and other hydrophobic molecules in liquid trioleoylglycerol. Journal of Lipid Research, 25(2), 189–197.

Sources

A Comprehensive Guide to the Spectroscopic Characterization of Methyl 16-bromohexadecanoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 16-bromohexadecanoate (CAS No: 26825-89-8). Designed for researchers, chemists, and drug development professionals, this document synthesizes predictive data based on established principles of spectroscopy with field-proven methodologies. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that are fundamental to the structural confirmation and purity assessment of this important chemical building block.

Introduction: The Molecular Profile of this compound

This compound is a long-chain functionalized fatty acid ester. Its bifunctional nature, possessing a methyl ester at one terminus and a bromoalkane at the other, makes it a valuable precursor in organic synthesis. It is particularly noted for its application as a building block for creating self-assembled monolayers (SAMs), which are highly ordered molecular layers formed on surfaces with applications in materials science and nanotechnology.[1]

Given its specific structure—a long methylene chain separating two distinct functional groups—a multi-technique spectroscopic approach is essential for unambiguous characterization. This guide explains the causality behind the expected spectral features, providing a self-validating framework for researchers working with this and analogous compounds.

Molecular and Physicochemical Properties

A precise understanding of the compound's basic properties is the foundation of any analytical work. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 26825-89-8[1][2]
Molecular Formula C₁₇H₃₃BrO₂[2][3]
Molecular Weight 349.35 g/mol [1][2]
Melting Point 30-34 °C
Appearance White to off-white solid[4]
SMILES COC(=O)CCCCCCCCCCCCCCCBr[2][3]
InChI Key ZYTQDEJMRYPSHE-UHFFFAOYSA-N[5]

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. It provides detailed information on the carbon-hydrogen framework, confirming the connectivity and chemical environment of every atom in the molecule.[3]

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum provides a quantitative map of the different types of protons in the molecule. For this compound, we expect five distinct groups of signals. The long methylene chain will produce a large, complex signal, while the protons near the electron-withdrawing ester and bromine groups will be shifted downfield to higher chemical shifts.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.67Singlet (s)3H-OCH₃ Protons of the methyl ester are deshielded by the adjacent oxygen, appearing as a sharp singlet.
~ 3.41Triplet (t)2H-CH₂ -BrProtons on the carbon directly attached to the electronegative bromine atom are significantly deshielded. The signal is split into a triplet by the adjacent CH₂ group.
~ 2.30Triplet (t)2H-CH₂ -C(O)O-Protons alpha to the carbonyl group are deshielded. The signal is split into a triplet by the adjacent CH₂ group.
~ 1.85Multiplet (m)2H-CH₂-CH₂ -BrProtons beta to the bromine atom are slightly deshielded and appear as a multiplet due to coupling with two adjacent CH₂ groups.
1.63 - 1.25Multiplet (m)~22H-(CH₂ )₁₁-The protons of the long methylene chain are in similar chemical environments and overlap to form a large, broad multiplet in the typical alkane region.
Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, we expect distinct signals for the carbonyl carbon, the methoxy carbon, the carbons adjacent to the functional groups, and a series of closely spaced signals for the carbons in the long alkyl chain.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 174.3C =OThe carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.
~ 51.4-OC H₃The carbon of the methyl ester group is deshielded by the attached oxygen.
~ 34.1-C H₂-BrThe carbon atom bonded to bromine is deshielded due to the inductive effect of the halogen.
~ 33.8-C H₂-C(O)O-The carbon alpha to the carbonyl group is moderately deshielded.
~ 32.8-CH₂-C H₂-BrThe carbon beta to the bromine atom shows a slight downfield shift.
~ 29.6 - 24.9-(C H₂)₁₀-The carbons of the main alkyl chain appear in a narrow range, characteristic of long-chain alkanes.
~ 28.2-CH₂-C H₂-C(O)O-The carbon beta to the carbonyl group.
Experimental Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is an excellent choice for non-polar to moderately polar compounds.

  • Homogenization: Vortex the sample until the solid is completely dissolved. A clear, homogeneous solution is critical for acquiring high-resolution spectra.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) according to standard instrument protocols to confirm assignments.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an indispensable tool for the rapid identification of key functional groups within a molecule. The principle relies on the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most prominent features will be the strong carbonyl stretch from the ester and the C-H stretches from the long alkyl chain.

Expected Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
2925 & 2855C-H Stretch (sp³)StrongAlkyl Chain (-CH₂-, -CH₃)
~ 1740C=O StretchStrong, SharpMethyl Ester
~ 1465C-H Bend (Scissoring)Medium-CH₂-
~ 1245 & 1170C-O StretchStrongEster
~ 720C-H RockWeakLong Methylene Chain ((CH₂)n, n>4)
~ 645C-Br StretchMediumAlkyl Bromide
Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR is a convenient technique for analyzing solid samples directly.

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to record the ambient spectrum, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound onto the crystal.

  • Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the ATR crystal.

  • Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern. For a bromo-compound, MS is particularly definitive due to the characteristic isotopic signature of bromine.

Expected Fragmentation Pattern (Electron Ionization - EI)

Upon electron ionization, this compound will form a molecular ion (M⁺˙). A key diagnostic feature will be the presence of two peaks of nearly equal intensity for the molecular ion, one at m/z 348 (for the ⁷⁹Br isotope) and one at m/z 350 (for the ⁸¹Br isotope).

Key Predicted Fragments:

m/z (for ⁷⁹Br / ⁸¹Br)Fragment IdentityFragmentation Pathway
348 / 350[M]⁺˙Molecular ion
317 / 319[M - OCH₃]⁺Loss of the methoxy radical from the ester.
269[M - Br]⁺Loss of the bromine radical.
74[CH₃OC(OH)=CH₂]⁺˙Product of the McLafferty rearrangement, a characteristic fragmentation of long-chain methyl esters.
59[COOCH₃]⁺Alpha cleavage at the carbonyl group.

Fragmentation Pathway Diagram

M [C₁₇H₃₃BrO₂]⁺˙ m/z = 348/350 F1 [M - OCH₃]⁺ m/z = 317/319 M->F1 - •OCH₃ F2 [M - Br]⁺ m/z = 269 M->F2 - •Br F3 [CH₃OC(OH)=CH₂]⁺˙ m/z = 74 M->F3 McLafferty Rearrangement

Caption: Key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for analyzing this compound, as it provides separation from any potential impurities before mass analysis.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like hexane or ethyl acetate.

  • GC Method:

    • Injector: Set to a temperature of ~250°C. Inject 1 µL of the sample solution.

    • Column: Use a standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp the temperature at 10-20°C/min up to a final temperature of ~280°C.

  • MS Method:

    • Ion Source: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range from m/z 40 to 500.

    • Data Analysis: Identify the peak corresponding to this compound by its retention time and analyze the corresponding mass spectrum.

Synthesis Protocol

The synthesis of this compound is typically achieved via a Fischer esterification of the parent carboxylic acid. The following protocol is adapted from established methods.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 16-bromohexadecanoic acid (1.0 eq) and methanol (approx. 10 mL per gram of acid).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirred mixture.

  • Reflux: Heat the mixture to reflux and maintain for 24 hours to drive the esterification to completion.

  • Workup - Neutralization: Cool the mixture and neutralize the acid catalyst by adding sodium acetate (1.2 eq).

  • Workup - Extraction: Remove the methanol under reduced pressure. Dissolve the residue in diethyl ether and filter to remove any solids.

  • Workup - Washing: Wash the ether solution with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and evaporate the solvent. Recrystallize the resulting crude solid from petroleum ether to yield pure this compound as a white solid.[4]

Synthesis Workflow Diagram

Reactants 16-Bromohexadecanoic Acid + Methanol (excess) Catalyst H₂SO₄ (cat.) Reflux, 24h Reactants->Catalyst Workup Neutralization (NaOAc) Extraction (Ether) Purification (Recrystallization) Catalyst->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound.

Conclusion

The structural integrity of this compound can be rigorously confirmed through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a definitive map of the C-H framework. IR spectroscopy offers a rapid and reliable fingerprint of the critical ester functional group. Finally, mass spectrometry confirms the molecular weight and provides unequivocal evidence of the bromine atom through its distinct isotopic pattern. This comprehensive spectroscopic profile serves as a benchmark for quality control and is essential for any research or development activity utilizing this versatile chemical intermediate.

References

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

  • MilliporeSigma. (n.d.). Sigma-aldrich 684511 this compound. Retrieved from [Link]

  • MilliporeSigma. (n.d.). This compound, 1 X 1 g (684511-1G). Retrieved from [Link]

  • AA Blocks. (n.d.). Hexadecanoic acid, 16-bromo-, methyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • NIST. (n.d.). Hexadecanoic acid, methyl ester. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Methyl hexadecanoate (FDB003050). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 infrared spectrum of 3-methylhexane. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Procuring and Utilizing High-Purity Methyl 16-bromohexadecanoate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the sourcing, validation, and application of high-purity Methyl 16-bromohexadecanoate (CAS No. 26825-89-8). Moving beyond a simple supplier list, this document details the scientific rationale behind purity requirements, offers a robust methodology for supplier qualification, and presents actionable protocols for handling and experimental use. The objective is to empower researchers to minimize experimental variability and enhance the reliability and reproducibility of their results by ensuring the quality of this critical chemical building block.

Chapter 1: The Strategic Importance of this compound in Advanced Synthesis

Molecular Profile and Reactivity

This compound is a bifunctional long-chain fatty acid ester. Its structure, CH3O(C=O)(CH2)15Br, is strategically significant for chemical synthesis. The molecule possesses two key reactive sites: a methyl ester at one terminus and a primary alkyl bromide at the other.

  • The Methyl Ester Terminus: This group is a protected form of a carboxylic acid. It is relatively stable under neutral and mildly acidic conditions but can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions or converted to other functional groups, providing a handle for subsequent chemical modifications.

  • The Bromo Terminus: The terminal bromine atom serves as an excellent leaving group in nucleophilic substitution reactions (SN2). This allows for the straightforward attachment of a wide array of nucleophiles, such as thiols, amines, azides, and carboxylates, enabling the covalent linkage of this 16-carbon chain to various substrates.

This dual functionality makes it an invaluable omega-functionalized building block in multi-step organic synthesis.[1][2]

Applications in Drug Discovery and Material Science

The unique structure of this compound makes it a versatile tool in several advanced research areas:

  • Self-Assembled Monolayers (SAMs): The molecule is frequently used as a building block for creating SAMs on various surfaces.[3] The carboxylic acid (after hydrolysis of the ester) can anchor to metal oxide surfaces, while the bromo group can be used to functionalize the monolayer's outer surface.[1]

  • Linker Chemistry: In bioconjugation and drug delivery, long-chain linkers are essential for connecting active pharmaceutical ingredients (APIs) to targeting moieties, nanoparticles, or carrier proteins. The defined length of the 16-carbon chain provides spatial separation, which can be critical for maintaining the biological activity of the conjugated species.

  • Radiolabeled Fatty Acid Analogs: In nuclear medicine research, derivatives of this compound have been used as precursors for synthesizing radiolabeled fatty acids, such as [18F]FTHA, for applications in positron emission tomography (PET) imaging.[1]

Chapter 2: Defining "High Purity" - A Quantitative Approach

The Impact of Impurities on Experimental Outcomes

For a reagent like this compound, which is often used in sensitive and stoichiometric-dependent reactions, "high purity" (typically ≥97%) is not a trivial specification. Common impurities can include:

  • Starting Materials: Unreacted 16-bromohexadecanoic acid or residual reagents from the esterification process.

  • Side-Products: Di-esters, or products from reactions involving impurities in the starting materials.

  • Solvents and Water: Residual solvents from purification or moisture absorbed from the atmosphere.

The presence of these impurities can lead to side reactions, inaccurate molar calculations, lower yields, and complex purification challenges in subsequent steps, ultimately compromising the integrity of the final product or experimental result.

Key Analytical Techniques for Purity Verification

Reputable suppliers validate the purity of their products using a combination of analytical methods. Understanding these methods is crucial for interpreting the data provided.

  • Gas Chromatography (GC): An essential technique for analyzing volatile compounds like fatty acid methyl esters (FAMEs).[4] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can separate and quantify the main component and any volatile impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the identity of the compound and revealing the presence of structurally similar impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile impurities or for analyzing complex mixtures, LC-MS is a powerful tool that separates compounds based on their affinity for a stationary phase before detecting them by mass.[6][7]

Interpreting a Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document that provides lot-specific quality control data. When evaluating a CoA for this compound, look for:

  • Stated Purity: The percentage purity and the method used for determination (e.g., GC, NMR).

  • Physical Properties: Appearance (e.g., solid, pale yellow liquid) and melting point (typically 30-34 °C).[2]

  • Spectroscopic Data: Evidence of identity confirmation through techniques like NMR or IR.

  • Lot Number: Ensures traceability of the specific batch of material. Many major suppliers provide access to lot-specific CoAs online.[1]

Chapter 3: Commercial Supplier Landscape and Due Diligence

Identifying Reputable Suppliers

Several chemical suppliers offer this compound. The key differentiator for research applications is the availability of high-purity grades and comprehensive analytical documentation.

SupplierStated PurityCAS NumberKey Features
Sigma-Aldrich (Merck) 97%26825-89-8Extensive online documentation, including multiple lot-specific CoAs and peer-reviewed paper citations.
Amerigo Scientific 97%26825-89-8Distributor serving the life sciences sector.[8]
Santa Cruz Biotechnology Not specified, lot-dependent26825-89-8Provides basic physical properties and identifies its use in SAMs.[3]
ChemicalBook Varies by listed supplier26825-89-8A directory that aggregates multiple suppliers and provides basic chemical properties and safety data.[2][9]
A Workflow for Supplier Qualification

Choosing a supplier should be a systematic process to ensure consistent quality. The following workflow is recommended:

SupplierQualification A Identify Potential Suppliers B Request Lot-Specific Certificates of Analysis (CoA) A->B C Analyze CoA Data: Purity ≥ 97%? B->C D Verify Purity Method (e.g., GC, NMR) C->D Yes I Reject Supplier C->I No E Assess Supplier Reputation & Technical Support D->E F Procure Small Test Batch E->F G In-House QC Validation (e.g., NMR, LC-MS) F->G H Approve Supplier for Large-Scale Purchase G->H Pass G->I Fail

Caption: Workflow for qualifying a chemical supplier.

Key Questions to Ask a Potential Supplier
  • Can you provide the Certificate of Analysis for the specific lot I will receive?

  • What analytical method was used to determine the reported purity?

  • Do you have data on batch-to-batch consistency?

  • What are the recommended storage conditions to maintain purity?

Chapter 4: Practical Protocols for Handling and Application

Recommended Storage and Handling Procedures

To maintain the integrity of this compound, proper storage and handling are essential.

  • Storage: Store at room temperature in a dry, well-ventilated place.[2] Keep the container tightly sealed to prevent moisture absorption, which could hydrolyze the ester.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[9] The compound is classified as causing serious eye damage (H318).[9] Handle in a chemical fume hood to avoid inhalation of any dust or vapors.

Example Protocol: Conjugation to a Thiol-Containing Peptide

This protocol outlines a general procedure for conjugating the lipid chain to a cysteine-containing peptide via a thioether linkage, a common step in creating lipidated peptides for drug delivery research.

Experimental Workflow Diagram:

ExperimentalWorkflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Monitoring & Purification A Dissolve Peptide in DMF/Water Buffer C Add Bromo-Lipid to Peptide Solution A->C B Dissolve this compound in DMF B->C D Add Mild Base (e.g., DIEA) C->D E React at RT for 4-16h under N2 Atmosphere D->E F Monitor Progress by LC-MS E->F G Purify Product by Reverse-Phase HPLC F->G Reaction Complete H Characterize by Mass Spectrometry G->H

Caption: Workflow for peptide lipidation reaction.

Step-by-Step Methodology:

  • Peptide Dissolution: Dissolve the cysteine-containing peptide in a degassed mixture of N,N-Dimethylformamide (DMF) and a suitable aqueous buffer (e.g., phosphate or bicarbonate, pH 7.5-8.0).

  • Lipid Dissolution: In a separate vial, dissolve 1.2 equivalents of high-purity this compound in a minimal amount of DMF.

  • Reaction Initiation: Add the lipid solution dropwise to the stirring peptide solution. Add 2-3 equivalents of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) to facilitate the deprotonation of the thiol group.

  • Reaction Conditions: Sparge the reaction vessel with an inert gas (e.g., nitrogen or argon) and seal it. Allow the reaction to proceed at room temperature for 4-16 hours. The inert atmosphere is crucial to prevent the oxidation of the thiol.

  • Monitoring: Periodically take a small aliquot from the reaction mixture and analyze it by LC-MS to monitor the formation of the desired product and the consumption of starting materials.[7]

  • Purification: Once the reaction is complete, purify the resulting lipidated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry.

Conclusion

The successful outcome of advanced chemical synthesis and biological studies relies heavily on the quality of the starting materials. This compound is a versatile and valuable building block, but its utility is directly tied to its purity. By implementing a rigorous supplier qualification process, carefully interpreting analytical data, and adhering to proper handling and application protocols, researchers can ensure the integrity of their experiments, leading to more reliable and reproducible scientific advancements.

References

  • Amerigo Scientific. This compound (97%). [Link]

  • Gkika, E., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PubMed. [Link]

  • Gkika, E., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PMC - NIH. [Link]

  • MilliporeSigma. Sigma-aldrich 684511 this compound. [Link]

  • Bacalja, F., et al. (2022). Comprehensive Assessment of Harvesting Method Effects on FAEE, Waxes, Fatty Acids, Phenolics, Volatiles, and Sensory Characteristics of Buža Virgin Olive Oil. MDPI. [Link]

  • Christie, W.W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]

  • AOCS Lipid Library. (2020). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]

Sources

"role of terminal bromine in alkyl chains"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Strategic Role of Terminal Bromine in Alkyl Chains

The strategic incorporation of a bromine atom at the terminus of an alkyl chain imparts a unique and powerful set of chemical properties that are leveraged across a vast spectrum of scientific disciplines. Far from being a mere heavy atom, the terminal bromine functions as a versatile functional handle, a modulator of physicochemical properties, and a key facilitator of specific intermolecular interactions. This technical guide provides an in-depth exploration of the multifaceted roles of terminal bromine, offering researchers, scientists, and drug development professionals a comprehensive understanding of its utility. We will delve into its fundamental impact on molecular properties, its pivotal role as a reactive site in organic synthesis, and its increasingly recognized importance in medicinal chemistry and materials science. This document is structured to provide not only theoretical insights but also practical, field-proven protocols and data-driven analyses to empower researchers in their experimental designs.

Part 1: The Physicochemical Influence of a Terminal Bromine

The presence of a bromine atom at the end of an alkyl chain fundamentally alters the electronic and physical nature of the molecule. Understanding these changes is crucial for predicting reactivity and designing molecules with desired properties.

The Carbon-Bromine Bond: A Locus of Reactivity

The bond between carbon and bromine is the cornerstone of the functionality of bromoalkanes. This covalent bond is characterized by a significant difference in electronegativity between the two atoms, with bromine being more electronegative than carbon. This disparity leads to a polarized bond, where the carbon atom bears a partial positive charge (δ+) and the bromine atom a partial negative charge (δ-).[1] This inherent polarity renders the terminal carbon atom electrophilic, making it susceptible to attack by nucleophiles.[1]

The strength of the C-Br bond is another critical factor. It is weaker than C-Cl and C-F bonds, but generally stronger than the C-I bond.[1] This intermediate bond strength is key to its utility; it is stable enough to allow for the isolation and handling of bromoalkanes, yet labile enough to participate in a wide array of chemical transformations.

Impact on Lipophilicity and Permeability

A common strategy in drug design is the introduction of halogens to increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes.[2] While this is a general trend for halogens, the effect of bromine is nuanced. The introduction of a terminal bromine generally increases the hydrophobicity of an alkyl chain.[3][4] This can be a desirable trait for improving membrane permeability and oral absorption of drug candidates. However, the increased size and polarizability of bromine compared to chlorine or fluorine can also lead to other intermolecular interactions that influence solubility and transport. For instance, studies on the permeability of thin lipid membranes have shown that while the membrane is virtually impermeable to the bromide ion (Br-), molecular bromine (Br2) can cross, and this process is facilitated by the presence of bromide ions in the aqueous layer.[5][6]

Part 2: The Terminal Bromine as a Versatile Functional Handle in Organic Synthesis

The terminal bromine is arguably one of the most valuable functional groups in a synthetic chemist's toolkit. Its ability to serve as an excellent leaving group and participate in a variety of coupling reactions makes it a cornerstone of molecular construction.[7]

Nucleophilic Substitution and Elimination Reactions

Terminal bromoalkanes are classic substrates for nucleophilic substitution reactions (SN2) and, to a lesser extent, elimination reactions (E2). The relatively weak C-Br bond and the ability of the bromide ion to stabilize a negative charge make it an excellent leaving group.[8][9][10]

  • SN2 Reactions: The SN2 mechanism is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom from the backside of the C-Br bond, leading to an inversion of stereochemistry if the carbon is chiral.[11] This reaction is favored by strong, unhindered nucleophiles and is a highly reliable method for forming new carbon-carbon and carbon-heteroatom bonds.

  • E2 Reactions: In the presence of a strong, sterically hindered base, terminal bromoalkanes can undergo E2 elimination to form alkenes. The outcome of the competition between substitution and elimination is highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.[11][12]

Experimental Protocol: A Generalized SN2 Reaction with a Terminal Bromoalkane

  • Reagents and Setup:

    • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the terminal bromoalkane (1.0 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF, or DMSO).

    • Add the nucleophile (1.1-1.5 equivalents). If the nucleophile is a salt (e.g., NaN3, NaCN), ensure it is finely powdered and dry.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to an appropriate temperature (typically 50-100 °C) to ensure a reasonable reaction rate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography, distillation, or recrystallization to obtain the desired substituted product.

Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis, and terminal bromoalkanes are key players in this field.[13] These reactions allow for the efficient formation of C-C bonds under mild conditions.[14]

  • Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide.[13] Terminal bromoalkanes can participate in Suzuki couplings, particularly with sp2-hybridized boronic acids, to form new C(sp3)-C(sp2) bonds.

  • Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an organohalide.[15][16] It is a powerful method for constructing molecules containing alkyne moieties, which are themselves versatile synthetic intermediates.

  • Other Cross-Coupling Reactions: Terminal bromoalkanes can also be used in other cross-coupling reactions such as Stille, Heck, and Negishi couplings, providing access to a diverse range of molecular architectures.[14][15]

Workflow for a Typical Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Bromoalkane Bromoalkane Reaction_Vessel Inert Atmosphere Reaction Vessel Bromoalkane->Reaction_Vessel Boronic_Acid Boronic_Acid Boronic_Acid->Reaction_Vessel Pd_Catalyst Pd_Catalyst Pd_Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Heat Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Part 3: The Strategic Role of Terminal Bromine in Medicinal Chemistry

The introduction of bromine into a potential drug molecule, a strategy often termed "bromination," can have profound effects on its biological activity, metabolism, and duration of action.[2][17][18][19] Many natural products isolated from marine organisms, which are a rich source of new drug leads, contain bromine.[2][18]

Modulating Pharmacokinetic and Pharmacodynamic Properties

The "heavy atom effect" of bromine can be exploited to enhance the efficacy of photodynamic therapy and radiosensitization.[2][17] Furthermore, the strategic placement of a bromine atom can block sites of metabolic degradation, thereby increasing the drug's half-life. Bromine's influence on lipophilicity, as discussed earlier, also plays a crucial role in a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Halogen Bonding: A Key to Enhanced Drug-Target Interactions

One of the most significant contributions of bromine to medicinal chemistry is its ability to participate in halogen bonds.[2][17][19] A halogen bond is a non-covalent interaction between an electrophilic region on the halogen atom (known as a "sigma-hole") and a nucleophilic site, such as an oxygen, nitrogen, or sulfur atom on a biological macromolecule.[17][19][20]

The propensity for halogen bonding follows the trend I > Br > Cl > F.[20] Bromine, therefore, offers a good balance of halogen bonding strength and manageable size. These interactions can be highly directional and can significantly contribute to the binding affinity and selectivity of a drug for its target protein.[21]

Diagram of a Halogen Bond Interaction

Halogen_Bond cluster_ligand Drug Molecule cluster_target Protein Target R Alkyl Chain (R) C C R->C Br Br C->Br sigma_hole σ-hole (δ+) Y Y (O, N, S) Br->Y Halogen Bond protein_backbone ...

Caption: A terminal bromine forming a halogen bond.

Part 4: Applications in Materials Science

The reactivity of the terminal bromine on alkyl chains makes it a valuable tool in materials science for surface modification and polymer synthesis.

Self-Assembled Monolayers (SAMs)

Alkyl chains with a terminal bromine can be used to form self-assembled monolayers on various substrates. The bromine can then serve as a reactive site for further functionalization of the surface, allowing for the creation of tailored interfaces with specific chemical and physical properties. Studies have shown that dissociated bromine atoms can interact with alkyl groups through C-H···Br hydrogen bonds, influencing the self-assembly process.[22]

Polymer Chemistry

Bromoalkanes are important in polymer chemistry, particularly in atom transfer radical polymerization (ATRP), a type of controlled radical polymerization. An alkyl bromide can act as an initiator, allowing for the synthesis of polymers with well-defined molecular weights and low dispersity.[23] The terminal bromine atom is retained at the end of the polymer chain, providing a handle for post-polymerization modification to create block copolymers or other complex architectures.

Conclusion

The terminal bromine atom in an alkyl chain is a powerful and versatile tool for chemists across multiple disciplines. Its unique combination of electronic properties, reactivity, and ability to engage in specific non-covalent interactions makes it an indispensable element in the design and synthesis of new molecules. From its role as a reliable leaving group and a key participant in cross-coupling reactions to its subtle yet profound influence on the biological activity of pharmaceuticals through halogen bonding, the strategic placement of a terminal bromine offers a level of control and functionality that is central to modern chemical sciences. As our understanding of these interactions continues to grow, so too will the innovative applications of this remarkable functional group.

References

  • Degradation of polyamide nanofiltration membranes by bromine: changes of physiochemical properties and filtration performance. (n.d.). HKU Scholars Hub. Retrieved January 5, 2026, from [Link]

  • Introducing bromine in the molecular structure as a good strategy to the drug design. (2024). Semantic Scholar. Retrieved January 5, 2026, from [Link]

  • Biernacka, J., & Wróblewska, A. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(2), e781. Retrieved January 5, 2026, from [Link]

  • The Role of Bromine in Modern Pharmaceuticals. (2024, December 10). Tethys Chemical. Retrieved January 5, 2026, from [Link]

  • The Versatility of Bromo-Alkyne Compounds in Modern Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 5, 2026, from [Link]

  • Pharmaceuticals. (n.d.). Bromine Science and Environmental Forum. Retrieved January 5, 2026, from [Link]

  • Effect of bromide on the chlorination of a polyamide membrane. (2014). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Biernacka, J., & Wróblewska, A. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(2). Retrieved January 5, 2026, from [Link]

  • Gutknecht, J., & Tosteson, D. C. (1970). The Permeability of Thin Lipid Membranes to Bromide and Bromine. The Journal of general physiology, 55(3), 359–374. Retrieved January 5, 2026, from [Link]

  • Biernacka, J., & Wróblewska, A. (2024). Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate. Retrieved January 5, 2026, from [Link]

  • Alkyl Halide Reactivity. (n.d.). Michigan State University Chemistry. Retrieved January 5, 2026, from [Link]

  • Gutknecht, J., & Tosteson, D. C. (1970). The permeability of thin lipid membranes to bromide and bromine. PubMed. Retrieved January 5, 2026, from [Link]

  • Leaving group. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

  • Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. (2021). Organometallics, 40(19), 3367–3376. Retrieved January 5, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 5, 2026, from [Link]

  • Halogen bond. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). Beilstein journal of organic chemistry, 5, 51. Retrieved January 5, 2026, from [Link]

  • The leaving group in the nucleophilic substitution - SN2. (n.d.). Química Orgánica. Retrieved January 5, 2026, from [Link]

  • hydrogen bromide and alkenes - the peroxide effect. (n.d.). Angelfire. Retrieved January 5, 2026, from [Link]

  • Leah4sci. (2013, August 14). Leaving Groups in Substitution and Elimination Reactions (vid 1 of 2). YouTube. Retrieved January 5, 2026, from [Link]

  • Bromine radical participating in cross‐coupling reaction as a HAT abstractor. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • The Organic Chemistry Tutor. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. Retrieved January 5, 2026, from [Link]

  • Leah4sci. (2025, May 15). Multistep Synthesis with Chain Elongation, Radicals, and More – Organic Chemistry Finals Review. YouTube. Retrieved January 5, 2026, from [Link]

  • Bromination of Alkenes - The Mechanism. (2013, March 15). Master Organic Chemistry. Retrieved January 5, 2026, from [Link]

  • Alkyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

  • Auffinger, P., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. Retrieved January 5, 2026, from [Link]

  • From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024). The Journal of Organic Chemistry. Retrieved January 5, 2026, from [Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016). Chemical reviews, 116(14), 7760–7845. Retrieved January 5, 2026, from [Link]

  • Sustainable bromination of organic compounds: A critical review. (2022). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016). PDF Free Download. Retrieved January 5, 2026, from [Link]

  • Akynyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

  • Bromine Adatom Promoted C-H Bond Activation in Terminal Alkynes at Room Temperature on Ag(111). (2020). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids. (2021). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Advanced Topics in Polymer Chemistry and Materials Science. (n.d.). Routledge. Retrieved January 5, 2026, from [Link]

  • Borane-catalyzed selective dihydrosilylation of terminal alkynes: reaction development and mechanistic insight. (2021). Chemical science, 12(29), 10106–10113. Retrieved January 5, 2026, from [Link]

  • Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. (n.d.). Frontiers. Retrieved January 5, 2026, from [Link]

  • Multiple molecular interactions between alkyl groups and dissociated bromine atoms on Ag(111). (2022). Physical Chemistry Chemical Physics, 24(36), 22191–22196. Retrieved January 5, 2026, from [Link]

  • Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. (n.d.). JACS. Retrieved January 5, 2026, from [Link]

  • CrashCourse. (2021, September 8). Polymer Chemistry: Crash Course Organic Chemistry #35. YouTube. Retrieved January 5, 2026, from [Link]

  • Target-Based Drug Design: How Medicinal Chemists Create Effective Compounds. (n.d.). Sannova. Retrieved January 5, 2026, from [Link]

  • Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of[3]benzothieno[3,2-b]benzothiophene. (n.d.). RSC Publishing. Retrieved January 5, 2026, from [Link]

  • Terminal alkyne synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

Sources

The Versatile Reactivity of Omega-Bromo Fatty Acid Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Omega-bromo fatty acid esters are bifunctional molecules of significant interest in chemical synthesis, particularly for applications in drug development, polymer science, and materials science. Their unique structure, featuring a terminal bromine atom and an ester group at opposite ends of a long aliphatic chain, allows for a wide range of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of omega-bromo fatty acid esters, focusing on the principles that govern their reactions, detailed experimental protocols for key transformations, and a discussion of their applications in modern research.

Introduction: The Strategic Value of Bifunctionality

Omega-bromo fatty acid esters are valuable synthetic intermediates due to their orthogonal reactivity. The terminal primary bromide serves as an excellent electrophilic site for nucleophilic substitution reactions, while the ester functionality can undergo a variety of transformations, including hydrolysis, transesterification, and amidation. This dual functionality allows for the sequential or selective modification of either end of the molecule, making them ideal building blocks for the synthesis of complex, long-chain molecules with tailored properties.

The long aliphatic chain imparts lipophilicity, a crucial characteristic for applications such as drug delivery systems, where interaction with biological membranes is desired. The ability to introduce a variety of functional groups at the omega-position through the displacement of the bromide allows for the attachment of targeting ligands, imaging agents, or other bioactive moieties.

This guide will delve into the core principles governing the reactivity of these substrates, providing researchers with the foundational knowledge and practical methodologies to effectively utilize omega-bromo fatty acid esters in their synthetic endeavors.

Core Reactivity: A Tale of Two Ends

The chemical behavior of omega-bromo fatty acid esters is primarily dictated by the two functional groups: the terminal alkyl bromide and the ester.

The Electrophilic Terminus: The World of Nucleophilic Substitution

The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the halogen, making it an excellent electrophile. Consequently, the most common and synthetically useful reactions of omega-bromo fatty acid esters are nucleophilic substitutions. These reactions typically proceed via an SN2 (Substitution Nucleophilic Bimolecular) mechanism, especially given that the bromine is on a primary carbon.

Key Factors Influencing SN2 Reactivity:

  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. The strength of a nucleophile often correlates with its basicity, though polarizability also plays a significant role.

  • Leaving Group Ability: Bromine is a good leaving group, being the conjugate base of a strong acid (HBr). The reactivity order for halogens as leaving groups is generally I > Br > Cl > F.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are ideal for SN2 reactions. They solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.

  • Steric Hindrance: The primary nature of the carbon bearing the bromine minimizes steric hindrance, favoring the backside attack characteristic of the SN2 mechanism. The long, flexible alkyl chain generally does not impose significant steric constraints at the terminal position.

The following diagram illustrates the general SN2 mechanism for an omega-bromo fatty acid ester:

General SN2 mechanism on an omega-bromo fatty acid ester.

Competition with Elimination (E2) Reactions

A potential side reaction in nucleophilic substitutions is the E2 (Elimination Bimolecular) reaction, where the nucleophile acts as a base and abstracts a proton from the carbon adjacent (beta) to the carbon bearing the leaving group, leading to the formation of a double bond.

Factors Favoring Elimination over Substitution:

  • Strong, Sterically Hindered Bases: Bulky bases like potassium tert-butoxide favor elimination as they have difficulty accessing the electrophilic carbon for substitution.

  • Higher Temperatures: Elimination reactions are entropically favored and are generally promoted by higher reaction temperatures.

  • Substrate Structure: While primary alkyl halides generally favor substitution, elimination can still occur, especially with strong bases and high temperatures.

For omega-bromo fatty acid esters, the primary nature of the alkyl halide strongly favors substitution. However, to minimize the risk of forming terminal alkenes, it is advisable to use nucleophiles that are not excessively basic and to maintain moderate reaction temperatures.

Reactivity of the Ester Functional Group

The ester group is generally stable under the neutral or basic conditions used for many SN2 reactions. However, it can participate in several important transformations:

  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. Basic hydrolysis (saponification) is typically irreversible and high-yielding.

  • Transesterification: In the presence of an alcohol and an acid or base catalyst, the R' group of the ester can be exchanged for a different alkyl group.

  • Amidation: Esters can react with ammonia or primary/secondary amines to form amides, although this reaction often requires elevated temperatures.

The selective manipulation of the ester group, often after the desired modification at the omega-position, is a key strategy in the multi-step synthesis of complex fatty acid derivatives.

Key Synthetic Transformations and Experimental Protocols

This section provides detailed protocols for several common and synthetically valuable reactions of omega-bromo fatty acid esters.

Williamson Ether Synthesis: Formation of Omega-Alkoxy Fatty Acid Esters

The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1]

Protocol: Synthesis of Methyl 11-methoxyundecanoate

  • Materials:

    • Methyl 11-bromoundecanoate

    • Sodium methoxide (can be prepared in situ from sodium metal and dry methanol, or used as a commercial solution)

    • Anhydrous methanol (solvent)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 11-bromoundecanoate (1.0 eq) in anhydrous methanol.

    • Add sodium methoxide (1.1 - 1.5 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by flash column chromatography on silica gel if necessary.

Expected Yield: >90%

Synthesis of Omega-Azido Fatty Acid Esters

Omega-azido fatty acid esters are versatile intermediates. The azide group can be readily reduced to a primary amine or used in "click" chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes.

Protocol: Synthesis of Ethyl 11-azidoundecanoate

  • Materials:

    • Ethyl 11-bromoundecanoate

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF)

    • Diethyl ether

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve ethyl 11-bromoundecanoate (1.0 eq) in DMF.

    • Add sodium azide (1.5 - 2.0 eq) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC), typically 4-6 hours.

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with water (3x) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is often of high purity, but can be further purified by column chromatography if needed.

Expected Yield: >95%

Gabriel Synthesis of Omega-Amino Fatty Acid Esters

The Gabriel synthesis is a robust method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation often seen with direct amination.[2][3] It involves the alkylation of potassium phthalimide followed by hydrazinolysis or hydrolysis to release the primary amine.[4][5]

Protocol: Synthesis of Methyl 6-aminohexanoate

  • Materials:

    • Methyl 6-bromohexanoate

    • Potassium phthalimide

    • Anhydrous DMF

    • Hydrazine monohydrate

    • Ethanol

    • Dichloromethane

    • Hydrochloric acid (concentrated and dilute)

    • Sodium hydroxide

  • Procedure:

    • Step 1: N-Alkylation of Potassium Phthalimide

      • To a solution of potassium phthalimide (1.1 eq) in anhydrous DMF, add methyl 6-bromohexanoate (1.0 eq).

      • Heat the mixture to 80-100 °C and stir for 4-6 hours until TLC analysis indicates complete consumption of the bromo-ester.

      • Cool the reaction mixture and pour it into ice-water.

      • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to obtain the N-alkylated phthalimide intermediate.

    • Step 2: Hydrazinolysis

      • Suspend the N-alkylated phthalimide intermediate in ethanol.

      • Add hydrazine monohydrate (1.5 - 2.0 eq) and heat the mixture to reflux for 2-4 hours. A thick precipitate of phthalhydrazide will form.

      • Cool the mixture, acidify with dilute HCl, and filter to remove the phthalhydrazide.

      • Concentrate the filtrate under reduced pressure.

      • Dissolve the residue in water and wash with dichloromethane to remove any non-polar impurities.

      • Basify the aqueous layer with sodium hydroxide and extract the product with dichloromethane.

      • Dry the combined organic extracts, filter, and concentrate to yield the omega-amino fatty acid ester.

Expected Yield: 70-85% over two steps.

Gabriel_Synthesis_Workflow cluster_0 Gabriel Synthesis Workflow Start Methyl 6-bromohexanoate + Potassium Phthalimide Alkylation N-Alkylation in DMF (80-100 °C) Start->Alkylation Intermediate N-(6-methoxycarbonylhexyl)phthalimide Alkylation->Intermediate Hydrazinolysis Hydrazinolysis in EtOH (Reflux) Intermediate->Hydrazinolysis Product Methyl 6-aminohexanoate Hydrazinolysis->Product

Workflow for the Gabriel synthesis of an omega-amino fatty acid ester.

Finkelstein Reaction: Halogen Exchange

The Finkelstein reaction is an equilibrium process used to convert an alkyl bromide or chloride into an alkyl iodide.[6] The reaction is driven to completion by using sodium iodide in acetone, as the resulting sodium bromide is insoluble in acetone and precipitates out of solution.[7] Omega-iodo fatty acid esters are more reactive towards nucleophilic substitution than their bromo counterparts.

Protocol: Synthesis of Methyl 11-iodoundecanoate

  • Materials:

    • Methyl 11-bromoundecanoate

    • Sodium iodide (NaI)

    • Anhydrous acetone

    • Diethyl ether

    • Aqueous sodium thiosulfate solution

    • Water

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve methyl 11-bromoundecanoate (1.0 eq) in anhydrous acetone in a round-bottom flask protected from light.

    • Add sodium iodide (1.5 - 2.0 eq) and heat the mixture to reflux. A precipitate of sodium bromide will form.

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Cool the mixture and filter to remove the precipitated sodium bromide.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water, a dilute aqueous solution of sodium thiosulfate (to remove any traces of iodine), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford the product.

Expected Yield: >95%

Intramolecular Reactions: The Path to Lactones

When the fatty acid chain is of an appropriate length, intramolecular reactions can occur. For instance, hydrolysis of the ester to a carboxylic acid, followed by treatment with a non-nucleophilic base, can lead to intramolecular cyclization to form a lactone. The formation of 5- and 6-membered rings is generally favored, but larger macrolactones can also be synthesized, often under high dilution conditions to favor the intramolecular pathway over intermolecular polymerization.

General scheme for the lactonization of an omega-bromo carboxylic acid.

Applications in Research and Drug Development

The ability to introduce a diverse range of functional groups onto the terminus of a fatty acid chain makes omega-bromo fatty acid esters powerful tools in several areas of research.

Synthesis of Probes for Medical Imaging

Radiolabeled fatty acid analogues are used as tracers in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to study myocardial metabolism.[3][8] Omega-bromo fatty acid esters serve as precursors for the introduction of radioisotopes, such as ¹⁸F, through nucleophilic substitution.[1]

Building Blocks for Drug Delivery Systems

The lipophilic nature of the fatty acid chain makes these molecules suitable for incorporation into lipid-based drug delivery systems, such as lipid nanoparticles (LNPs) and liposomes.[6][7] By functionalizing the omega-position with targeting ligands or other moieties, "smart" drug delivery vehicles can be constructed that recognize specific cell types or tissues. The ester can also be used as a linker to attach a drug, which can then be released by enzymatic cleavage in vivo.

Polymer and Surfactant Synthesis

Omega-functionalized fatty acids are valuable monomers for the synthesis of biodegradable polyesters and polyamides. The reactivity of the terminal group allows for step-growth polymerization. Additionally, the introduction of a hydrophilic head group at the omega-position of a fatty acid ester creates an amphiphilic molecule with surfactant properties, useful in a variety of formulations.[9][10]

Data Summary

The following table summarizes typical yields for nucleophilic substitution reactions on omega-bromo fatty acid esters with various nucleophiles.

Omega-Bromo Fatty Acid EsterNucleophileProduct Functional GroupTypical Yield (%)
Methyl 11-bromoundecanoateSodium methoxideEther>90
Ethyl 11-bromoundecanoateSodium azideAzide>95
Methyl 6-bromohexanoatePotassium phthalimideAmine (via Gabriel)70-85
Ethyl 5-bromovalerateSodium iodideIodide>95
Methyl 11-bromoundecanoateSodium cyanideNitrile80-90
Methyl 11-bromoundecanoateSodium thiophenateThioether>90

Yields are approximate and can vary based on specific reaction conditions and purification methods.

Conclusion

Omega-bromo fatty acid esters are highly versatile and valuable building blocks in organic synthesis. Their predictable reactivity, governed by the principles of SN2 reactions at the terminal bromide and the various transformations of the ester group, allows for the rational design and synthesis of a wide array of functionalized long-chain molecules. The protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of these compounds for applications ranging from the development of novel therapeutics and drug delivery systems to the creation of advanced polymers and materials. As the demand for sophisticated, tailor-made molecules continues to grow, the importance of versatile intermediates like omega-bromo fatty acid esters in the modern synthetic chemist's toolbox is undeniable.

References

  • Amin, S., Cameron, J.M., Watts, J., Walsh, D.A., Sans, V., & Newton, G.N. (2019). Chain length effects on the size, stability, and electronic structure of redox-active organic-inorganic hybrid polyoxometalate micelles. Molecular Systems Design & Engineering, 4(4), 995-999.
  • Synthesis and Preliminary Evaluation of an 18F-labeled Oleate Analog to Image Fatty Acid Beta-Oxidation in the Absence of Metabolic Defluorination. (2022). PubMed. [Link]

  • Dubois, J. (2012). Process for synthesizing omega-functionalized acids from fatty acids or fatty esters. SciSpace. [Link]

  • Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. (2021). PLOS One. [Link]

  • Brønsted Acid versus Phase‐Transfer Catalysis in the Enantioselective Transannular Aminohalogenation of Enesultams. (n.d.). PMC. [Link]

  • Gabriel Synthesis. (n.d.). Chemistry LibreTexts. [Link]

  • Finkelstein reaction. (n.d.). Wikipedia. [Link]

  • Finkelstein Reaction. (n.d.). BYJU'S. [Link]

  • Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. (2021). PMC. [Link]

  • Conjugation inhibitors compete with palmitic acid for binding to the conjugative traffic ATPase TrwD, providing a mechanism to inhibit bacterial conjugation. (n.d.). NIH. [Link]

  • The Gabriel Synthesis. (2025). Master Organic Chemistry. [Link]

  • Methyl 11-eicosenoate. (n.d.). PubChem. [Link]

  • A Remarkably Efficient Phase-Transfer Catalyzed Amination of α-Bromo-α, β-Unsaturated Ketones in Water. (2020). Semantic Scholar. [Link]

  • Sustainable Synthesis of Omega-3 Fatty Acid Ethyl Esters from Monkfish Liver Oil. (n.d.). MDPI. [Link]

  • Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. (2019). ResearchGate. [Link]

  • Elimination Reactions- Zaitsev's Rule. (2024). Chemistry LibreTexts. [Link]

  • Nucleophilic reactions of ethyl (Z)-2‑bromo-4,4,4-trifluorobut-2-enoate: One molecule – various heterocycles. (2025). ResearchGate. [Link]

  • Synthesis of omega-amino carboxylic acids and their esters from unsaturated fatty acid derivatives. (n.d.).
  • Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. (2019). MDPI. [Link]

  • Transesterification using phase transfer catalysts. (n.d.).
  • Substitution and elimination reactions. (n.d.). ResearchGate. [Link]

  • (PDF) Preparation of ester derivatives of fatty acids for chromatographic analysis. (n.d.). ResearchGate. [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. (2019). AOCS. [Link]

  • Surfactants Based on Natural Fatty Acids. (n.d.). SciSpace. [Link]

  • Preparation of fatty acid methyl esters for gas-liquid chromatography. (n.d.). PMC. [Link]

  • Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. (n.d.). PMC. [Link]

  • A direct method for fatty acid methyl ester (FAME) synthesis. (2025). ResearchGate. [Link]

  • Methyl 11-bromoundecanoate. (n.d.). SpectraBase. [Link]

  • Fatty acid derivatives: Important surfactants for household, cosmetic and industrial purposes. (1984). Semantic Scholar. [Link]

  • The association between omega-3 fatty acid biomarkers and inflammatory arthritis in an anti-citrullinated protein antibody positive population. (n.d.). PubMed. [Link]

  • Comparative reactivity analysis of small-molecule thiol surrogates. (2025). ResearchGate. [Link]

  • cis-11-Eicosenoic acid methyl ester. (n.d.). PubChem. [Link]

  • Determination of Total Lipids as Fatty Acid Methyl Esters (FAME) by in situ Transesterification: Laboratory Analytical Procedure. (n.d.). NREL Publications. [Link]

  • cis-Methyl 11-eicosenoate. (n.d.). NIST WebBook. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging Methyl 16-bromohexadecanoate for the Fabrication of Functional Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl 16-bromohexadecanoate as a precursor for creating bromine-terminated self-assembled monolayers (SAMs) on gold substrates. We will detail the conversion of the precursor to the active thiol molecule, provide a step-by-step protocol for high-quality SAM formation, discuss essential characterization techniques, and explore subsequent functionalization reactions that leverage the reactive bromide terminus for advanced applications.

Foundational Principles: The 'Why' Behind the Workflow

Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on a substrate, offering a powerful method to precisely control the chemical and physical properties of a surface.[1][2] The formation of alkanethiol SAMs on gold is a particularly robust and widely used system, driven by the strong, specific interaction between sulfur and gold.[3]

While this compound itself does not possess a headgroup for direct assembly on gold, it serves as a readily available and cost-effective chemical building block.[4] Its true utility lies in its long alkyl chain, which promotes the formation of a densely packed, ordered monolayer, and its terminal bromo-group. This bromo-terminus, once incorporated into a SAM via a thiol headgroup, becomes a versatile chemical handle. It can be substituted via nucleophilic reactions, allowing for the covalent attachment of a vast array of molecules, including fluorescent dyes, bioactive peptides, or linkers for drug discovery platforms.[1]

This guide, therefore, follows a logical and field-proven progression:

  • Synthesis: Conversion of the this compound precursor into the SAM-forming molecule, 16-bromohexadecanethiol.

  • Assembly: Formation of a highly ordered, bromine-terminated SAM on a gold substrate.

  • Functionalization: Post-assembly modification of the SAM surface for specific downstream applications.

Precursor & Reagents: Material Specifications

Successful SAM fabrication begins with high-purity materials. The primary precursor and its key properties are summarized below.

ParameterValueSource
Compound Name This compound
CAS Number 26825-89-8
Molecular Formula C₁₇H₃₃BrO₂
Molecular Weight 349.35 g/mol
Form Solid
Melting Point 30-34 °C
Purity ≥97% recommended

Experimental Workflow: From Precursor to Functional Surface

The overall process involves a two-stage chemical approach followed by characterization. This workflow ensures the creation of a robust and reactive monolayer platform.

G Precursor This compound (Precursor) Synthesis Synthesis of 16-Bromohexadecanethiol Precursor->Synthesis Thioacetylation & Hydrolysis SAM_Formation SAM Formation on Gold Substrate Synthesis->SAM_Formation Thiol Solution (e.g., 1 mM in Ethanol) Characterization Surface Characterization (XPS, Contact Angle, etc.) SAM_Formation->Characterization Verify Monolayer Quality Functionalization Post-Assembly Functionalization (e.g., Azide Substitution) Characterization->Functionalization Proceed if SAM is high quality Final_Product Functionalized Surface for Biosensing/Drug Development Functionalization->Final_Product Covalent Attachment of Molecules

Caption: Overall workflow from precursor to a functionalized SAM surface.

Detailed Protocols

Part A: Synthesis of 16-Bromohexadecanethiol from Precursor

This two-step procedure efficiently converts the bromo-ester into the required bromo-thiol.

Step 1: Thioacetylation

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent like acetone or DMF.

  • Add potassium thioacetate (CH₃COSK, ~1.2 equivalents).

  • Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove potassium bromide salt.

  • Evaporate the solvent under reduced pressure to obtain the crude thioacetate-ester intermediate.

Step 2: Acidic Hydrolysis (Deprotection)

  • Dissolve the crude intermediate from Step 1 in a mixture of methanol and hydrochloric acid (e.g., 5:1 v/v).

  • Reflux the mixture under an inert atmosphere (e.g., Nitrogen or Argon) for 4-6 hours. This step simultaneously hydrolyzes the thioacetate to the thiol and the methyl ester to the carboxylic acid, yielding 16-bromo-16-mercaptohexadecanoic acid. Note: If the ester functionality is desired, a milder deprotection method for the thioacetate should be used.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting 16-bromohexadecanethiol product, typically by column chromatography, to achieve high purity suitable for SAM formation.

Part B: Protocol for SAM Formation on Gold

A pristine environment and meticulously clean substrate are paramount for forming high-quality SAMs.[5][6]

1. Substrate Preparation (Critical Step)

  • Cut gold-coated substrates (e.g., silicon wafers with Ti/Au layers) to the desired size.

  • Clean the substrates by sonicating in a series of solvents: acetone, then isopropanol, then deionized water (5-10 minutes each).

  • Dry the substrates under a gentle stream of dry nitrogen gas.

  • Perform a final, aggressive cleaning using either a UV/Ozone cleaner for 15-20 minutes or by immersing in freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂).

    • CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE) in a fume hood.[5][6]

  • Thoroughly rinse the substrates with copious amounts of deionized water and dry completely with nitrogen. The substrate is now ready for immediate use.

2. SAM Assembly

  • Prepare a 1 mM solution of the purified 16-bromohexadecanethiol in absolute ethanol.[6] Use a dedicated, clean glass container.[5]

  • Place the freshly cleaned gold substrates into the thiol solution. Ensure the entire gold surface is submerged.[5][6]

  • To minimize oxidation, reduce the headspace in the container and backfill with an inert gas like nitrogen or argon.[5][6] Seal the container tightly with a cap and Parafilm®.

  • Allow the self-assembly to proceed for 24-48 hours at room temperature.[5][6] Longer incubation times generally lead to more ordered and densely packed monolayers.[6]

3. Rinsing and Drying

  • Carefully remove the substrates from the thiol solution using clean tweezers.

  • Rinse the surface thoroughly with fresh absolute ethanol to remove any non-covalently bound (physisorbed) molecules.[5][6]

  • For monolayers with potentially polar groups, a brief sonication (1-2 minutes) in fresh ethanol can help remove residual physisorbed material.[6]

  • Dry the substrates under a gentle stream of dry nitrogen.

  • Store the finished SAM-coated substrates in a clean, dry environment (like a desiccator) until characterization or further use.[6]

G Start Start: Clean Gold Substrate Solution Prepare 1 mM 16-Bromohexadecanethiol in Ethanol Start->Solution Immerse Immerse Substrate in Thiol Solution Solution->Immerse Incubate Incubate 24-48h (Inert Atmosphere) Immerse->Incubate Rinse Rinse with Ethanol Incubate->Rinse Dry Dry with Nitrogen Stream Rinse->Dry End End: Br-Terminated SAM Dry->End

Caption: Step-by-step experimental protocol for SAM formation.

Quality Control: SAM Characterization

Verifying the quality and composition of the monolayer is a critical step before proceeding to functionalization.

TechniqueMeasured PropertyExpected Result for a High-Quality Br-SAM
Contact Angle Goniometry Surface Wettability / HydrophobicityA static water contact angle of ~70-85°, indicating a relatively hydrophobic, well-ordered surface.
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition and Chemical StatesPresence of Au, S, C, and Br peaks. The S 2p peak will confirm covalent Au-S bonding. The Br 3d peak confirms the presence of the terminal group.
Ellipsometry Film ThicknessA uniform thickness of ~18-22 Å, consistent with a standing monolayer of a C16 alkyl chain.
Atomic Force Microscopy (AFM) Surface MorphologyA smooth, uniform surface topography. Can reveal domain structures and pinhole defects.

Application Example: Post-Assembly Functionalization

The terminal bromide is an excellent leaving group, making it ideal for nucleophilic substitution reactions. A common and powerful application is the introduction of an azide group to create a "clickable" surface for bio-orthogonal chemistry.[1]

Protocol: Azide Substitution

  • Immerse the bromine-terminated SAM substrate in a saturated solution of sodium azide (NaN₃) in a polar aprotic solvent like DMF.[1]

  • Allow the reaction to proceed for 12-24 hours at a slightly elevated temperature (e.g., 40-50 °C) to facilitate the substitution.

  • After the reaction, remove the substrate and rinse it sequentially and thoroughly with DMF, deionized water, and finally ethanol to remove all reactants and byproducts.[1]

  • Dry the substrate under a nitrogen stream.

  • The surface is now terminated with azide groups and is ready for copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions, enabling the covalent attachment of proteins, DNA, or small molecule drugs for various applications in biosensing and medical technology.[7]

G SAM Gold Substrate Sulfur Headgroup (CH₂)₁₅ Terminal Bromine Azide Azide-Terminated SAM SAM:Br->Azide + NaN₃ (Sodium Azide) in DMF

Caption: Schematic of the nucleophilic substitution of bromide with azide.

References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]

  • ResearchGate. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. Retrieved from ResearchGate. [Link]

  • Wang, J., et al. (2010). Unraveling the dynamics and structure of functionalized self-assembled monolayers on gold using 2D IR spectroscopy and MD simulations. PNAS. [Link]

  • Auburn University. (2005). Self-assembled monolayers as platform for biosensors. Retrieved from Auburn University. [Link]

  • Agilent. (2007). A New Approach to Generate Thiol-terminated SAMs on Gold. Retrieved from Agilent. [Link]

  • Chemistry For Everyone. (2024, March 24). How Are Self-Assembled Monolayers Used In Biomedical Applications? [Video]. YouTube. [Link]

  • Dr. Lee Group. (2011). A key issue for self-assembled monolayers on gold as thin-film coatings and nanoparticle protectants. Retrieved from Dr. Lee Group. [Link]

  • ResearchGate. (n.d.). Applications of Self-Assembled Monolayers for Biomolecular Electronics. Retrieved from ResearchGate. [Link]

  • DiVA portal. (n.d.). Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. Retrieved from DiVA portal. [Link]

  • PubMed. (n.d.). Applications of self-assembled monolayers for biomolecular electronics. Retrieved from PubMed. [Link]

  • PubMed. (2007). Gold film surface preparation for self-assembled monolayer studies. Retrieved from PubMed. [Link]

  • MDPI. (2021). Self-Assembled Monolayers: Versatile Uses in Electronic Devices from Gate Dielectrics, Dopants, and Biosensing Linkers. Retrieved from MDPI. [Link]

  • ResearchGate. (n.d.). Formation of Highly Ordered Terminal Alkyne Self-Assembled Monolayers on Au{111} Surface through Substitution of 1-Decaboranethiolate. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Kinetics of Exchange of Alkanethiol Monolayers Self-Assembled on Polycrystalline Gold. Retrieved from ResearchGate. [Link]

Sources

Application Note & Protocol: Surface Modification of Gold with Bromo-Terminated Alkanethiols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Principle of Self-Assembled Monolayers (SAMs)

The functionalization of surfaces at the molecular level is a cornerstone of modern materials science, enabling advancements in fields ranging from biosensing to molecular electronics and targeted drug delivery. Among the most robust and versatile methods for modifying noble metal surfaces is the use of self-assembled monolayers (SAMs).[1] Alkanethiols spontaneously adsorb onto gold substrates, forming highly ordered, densely packed molecular films.[2][3] This process is driven by the strong, specific interaction between the sulfur headgroup of the thiol and the gold surface, which forms a stable gold-thiolate bond.[4][5] The accompanying van der Waals interactions between the long alkyl chains guide the molecules to arrange into a crystalline-like, quasi-two-dimensional structure.[4]

This application note provides a comprehensive guide to the surface modification of gold using 16-bromo-1-hexadecanethiol . The terminal bromide group serves as a versatile chemical handle, creating a reactive platform for subsequent covalent immobilization of biomolecules, polymers, or other ligands through nucleophilic substitution reactions. This makes bromo-terminated SAMs an ideal starting point for constructing complex, multifunctional surfaces.

We will detail the complete workflow, from rigorous substrate preparation—a critical step for high-quality monolayer formation—to the final characterization techniques required to validate the success and integrity of the molecular layer.

The Workflow: From Bare Gold to a Functionalized Surface

The successful formation of a high-quality SAM is a multi-step process where each stage is critical for the final outcome. The diagram below outlines the logical flow of the protocol.

G Experimental Workflow for SAM Formation cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Assembly Processing cluster_char Surface Validation A Start: Gold Substrate B Piranha / Plasma Cleaning A->B Remove Contaminants C Rinse (DI Water & Ethanol) B->C D Dry with N2 Gas C->D Prepare for Immersion F Immerse Substrate (18-24 hours) D->F E Prepare 1 mM Thiol in Ethanol Solution E->F G Rinse with Ethanol F->G H Sonicate in Ethanol G->H Remove Physisorbed Molecules I Final Rinse & N2 Dry H->I J Characterization (Contact Angle, XPS, AFM) I->J K End: Functionalized Surface J->K Confirm Monolayer Integrity

Caption: A flowchart of the key stages for modifying a gold surface with a self-assembled monolayer.

Detailed Experimental Protocols

Materials and Reagents
  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • 16-bromo-1-hexadecanethiol

  • 200-proof Ethanol (Absolute, anhydrous)

  • Sulfuric Acid (H₂SO₄, concentrated)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Deionized (DI) water (resistivity >18 MΩ·cm)

  • High-purity Nitrogen (N₂) gas

  • Clean glass beakers or polypropylene vials

  • Fine-tipped, non-magnetic tweezers

Protocol 1: Gold Substrate Cleaning

Causality: The formation of a well-ordered, low-defect SAM is critically dependent on an atomically clean gold surface. Organic contaminants or atmospheric adsorbates will compete for binding sites, leading to a disordered and incomplete monolayer. Piranha solution (a 3:1 mixture of H₂SO₄ and H₂O₂) is a powerful oxidizing agent that effectively removes organic residues.[4]

Step-by-Step Procedure:

  • Safety First: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (lab coat, safety goggles, acid-resistant gloves) and work inside a fume hood. Crucially, add the peroxide to the acid slowly; never the other way around.

  • Prepare the Piranha solution by carefully and slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a clean glass beaker. The solution will become very hot.

  • Using tweezers, fully immerse the gold substrate in the hot Piranha solution for 5-10 minutes.

  • Carefully remove the substrate and rinse it profusely with DI water (at least 3-5 rinse cycles).

  • Rinse the substrate with absolute ethanol to displace the water.

  • Immediately dry the substrate under a gentle stream of high-purity nitrogen gas.

  • Use the cleaned substrate immediately for SAM formation to prevent re-contamination from the ambient environment.[6]

Protocol 2: SAM Formation

Causality: The monolayer assembles spontaneously, but the process has distinct kinetic phases. An initial, rapid adsorption of thiol molecules is followed by a much slower reorganization phase where molecules rearrange into a densely packed, ordered lattice.[5] An incubation period of 18-24 hours in a dilute (e.g., 1 mM) solution is standard practice to ensure the system reaches thermodynamic equilibrium, resulting in a high-quality film.[3] Ethanol is an ideal solvent as it is a good solvent for alkanethiols and does not compete for binding sites on the gold surface.

Step-by-Step Procedure:

  • Prepare a 1 mM solution of 16-bromo-1-hexadecanethiol in absolute ethanol. It is recommended to prepare this solution fresh to minimize oxidation of the thiol.

  • Place the freshly cleaned and dried gold substrate into a clean container (e.g., a glass petri dish or vial).

  • Pour the thiol solution over the substrate, ensuring the entire gold surface is submerged. Minimize headspace to reduce exposure to atmospheric oxygen.[6]

  • Seal the container (e.g., with Parafilm®) and leave it undisturbed in a vibration-free area for 18-24 hours at room temperature.

Protocol 3: Post-Assembly Rinsing & Drying

Causality: After incubation, the surface will have both the desired chemisorbed monolayer and a layer of weakly bound (physisorbed) molecules. A thorough rinsing procedure is essential to remove the physisorbed layer. Mild sonication can aid in this process, ensuring that only the covalently-bound monolayer remains.[6]

Step-by-Step Procedure:

  • Remove the substrate from the thiol solution with clean tweezers.

  • Rinse the surface thoroughly with a stream of fresh absolute ethanol for 15-20 seconds.

  • Place the substrate in a beaker containing fresh ethanol and sonicate for 1-2 minutes.

  • Perform a final rinse with absolute ethanol.

  • Dry the substrate under a gentle stream of nitrogen gas.

  • Store the modified substrate in a clean, sealed container (e.g., a petri dish or wafer carrier) until characterization or further use.

Validation: Characterization of the Modified Surface

A multi-technique approach is necessary to confirm the formation and quality of the SAM.

Chemical Structure of the Monolayer

The diagram below illustrates the molecular assembly on the gold surface. The sulfur atom forms a strong bond with the gold, the alkyl chains pack closely, and the terminal bromine atoms are exposed at the surface-air interface, ready for further chemical reactions.

G Structure of 16-Bromo-1-hexadecanethiol SAM on Gold cluster_surface Au Gold Substrate (Au) S S Au->S Alkyl (CH₂)₁₅ S->Alkyl Br Br Alkyl->Br Exposed Terminal Group

Caption: Schematic of the bromo-terminated alkanethiol monolayer on the gold substrate.

Expected Characterization Results

The following table summarizes the typical data obtained when comparing a bare gold substrate with one successfully modified with a 16-bromo-1-hexadecanethiol SAM.

Technique Parameter Bare Gold (Post-Cleaning) Modified Gold Surface Rationale for Change
Contact Angle Goniometry Static Water Contact Angle~50° - 65°[7][8]> 85°The long alkyl chain of the SAM creates a nonpolar, more hydrophobic surface compared to the relatively hydrophilic clean gold.[9][10]
X-ray Photoelectron Spectroscopy (XPS) Elemental CompositionAu, C, O (adventitious)Au, C, S, Br, OConfirms the presence of key elements from the thiol molecule (Sulfur, Bromine) on the surface.[11][12]
S 2p Binding EnergyN/A~162 eVThis specific binding energy is characteristic of a sulfur atom chemically bonded to gold (a thiolate), confirming chemisorption.[13]
Au 4f SignalHigh IntensityAttenuated IntensityThe overlying organic monolayer dampens the photoelectrons emitted from the underlying gold substrate, reducing its signal intensity.[14]
Notes on Stability

While the gold-thiolate bond is strong, SAMs can be susceptible to degradation over time, particularly upon exposure to UV light, ozone, and certain chemical environments, which can lead to oxidation of the sulfur headgroup.[15][16] For applications requiring long-term stability, it is recommended to store samples in a dark, inert environment and to consider the use of multidentate thiol linkers for enhanced robustness.[14][17][18]

Conclusion

The protocol described herein provides a reliable method for the functionalization of gold surfaces with 16-bromo-1-hexadecanethiol. This process yields a well-defined, reactive monolayer that serves as a foundational platform for a wide array of subsequent surface chemistry applications. By following the detailed steps for substrate preparation, monolayer formation, and post-assembly cleaning, researchers can consistently produce high-quality functionalized surfaces. The inclusion of rigorous characterization techniques such as contact angle goniometry and XPS is essential to validate the monolayer's presence and integrity, ensuring reproducibility and reliability for downstream applications in drug development, biosensing, and advanced materials research.

References

"protocol for forming SAMs with bromo-terminated alkanes"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Formation of Bromo-Terminated Self-Assembled Monolayers

Introduction: Engineering Surfaces with Precision

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science, enabling the precise modification of material properties at the molecular level. These highly organized, single-molecule-thick layers form spontaneously through the chemisorption of functionalized organic molecules onto a suitable substrate.[1] Among the vast library of available functionalities, terminal bromine groups on long alkyl chains offer exceptional versatility. A bromo-terminated SAM acts as a robust and stable foundational layer that presents a reactive chemical handle—the carbon-bromine bond—for a wide array of subsequent chemical modifications.

This reactivity makes bromo-terminated SAMs a critical platform technology for researchers in materials science, biotechnology, and drug development. They serve as precursors for immobilizing biomolecules for biosensors, creating patterned surfaces for cell adhesion studies, and building complex molecular architectures for nanoelectronics.[2][3]

This guide provides a comprehensive overview and detailed protocols for the formation of bromo-terminated SAMs on two of the most common and well-characterized substrate systems: gold surfaces using bromo-alkanethiols and silicon oxide surfaces using bromo-alkylsilanes. We will delve into the critical experimental parameters, the scientific principles governing the assembly process, and the characterization techniques required to validate the formation of a high-quality monolayer.

Core Principles: The Science Behind Self-Assembly

The "magic" of SAM formation is governed by a combination of strong molecule-substrate interactions and weaker, but cumulative, intermolecular forces. Understanding these principles is crucial for troubleshooting and optimizing the deposition process.

  • The Molecule-Substrate Anchor: The process is initiated by a strong, specific chemical bond between the "headgroup" of the molecule and the substrate.

    • For Alkanethiols on Gold: A strong, semi-covalent bond forms between the sulfur headgroup and the gold surface, with a bond strength of approximately 45 kcal/mol.[4] This interaction is the primary driving force for adsorption.

    • For Alkylsilanes on Silicon Oxide: The process relies on the presence of hydroxyl (-OH) groups on the silicon oxide surface. The trichlorosilane or trialkoxysilane headgroup hydrolyzes and forms a dense network of covalent silicon-oxygen-silicon (Si-O-Si) bonds with the surface and adjacent molecules.[5] This covalent network results in exceptionally stable monolayers.[5]

  • The Self-Organization Process: While the initial adsorption of molecules onto the surface is rapid, occurring within minutes, the formation of a well-ordered, densely packed monolayer is a much slower process.[4] Over a period of 12 to 48 hours, the alkyl chains, driven by van der Waals interactions, rearrange and orient themselves to maximize packing density, minimizing gauche defects and creating a quasi-crystalline film.[1][6] This slow reorganization is why extended immersion times are critical for achieving high-quality SAMs.

  • The Critical Role of Purity and Environment: The quality of a SAM is exquisitely sensitive to its environment.

    • Substrate Cleanliness: The substrate must be atomically clean and free of organic contaminants, which can otherwise block binding sites and inhibit the formation of an ordered monolayer.[7]

    • Solvent Choice: The solvent must fully solubilize the alkanes without interfering with the assembly process. For alkanethiols, high-purity ethanol is the most common choice due to its ability to solvate the molecules effectively while being relatively non-toxic.[6] For moisture-sensitive alkylsilanes, anhydrous non-polar solvents like toluene are essential to prevent premature hydrolysis and polymerization in the solution.[5]

    • Inert Atmosphere: For the highest quality films, minimizing oxygen exposure by purging with an inert gas like nitrogen or argon is recommended.[8][9] This prevents potential oxidation of the thiol headgroup or the substrate surface, which can disrupt ordered assembly.

General Experimental Workflow

The formation of a bromo-terminated SAM follows a logical sequence of steps, from substrate preparation to final characterization. This workflow ensures reproducibility and high-quality results.

SAM_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing & Validation cluster_func Application Substrate Select Substrate (Au or SiO₂) Clean Substrate Cleaning (Piranha or UV-Ozone) Substrate->Clean Solution Prepare Alkane Solution (1-10 mM) Immerse Immerse Substrate (12-48 hours) Solution->Immerse Rinse Rinse & Sonicate Immerse->Rinse Dry Dry with N₂ Rinse->Dry Characterize Characterize SAM Dry->Characterize Functionalize Subsequent Surface Reaction (e.g., SN2) Characterize->Functionalize

Caption: High-level workflow for the formation and application of bromo-terminated SAMs.

Protocol 1: Bromo-Terminated Alkanethiol SAMs on Gold (Au)

This protocol is designed for forming a SAM from a molecule such as 11-bromo-1-undecanethiol on a gold-coated substrate.

Materials and Reagents

Reagent/MaterialSpecificationSupplier Example
Bromo-terminated Alkanethiole.g., 11-Bromo-1-undecanethiol (HS(CH₂)₁₁Br)Sigma-Aldrich
Gold SubstratesSilicon or glass with Ti/Cr adhesion layer, 100nm AuOssila, Platypus
Sulfuric Acid (H₂SO₄)95-98%, Reagent GradeFisher Scientific
Hydrogen Peroxide (H₂O₂)30% (w/w) in H₂O, StabilizedSigma-Aldrich
Ethanol (EtOH)200 Proof (Absolute, ≥99.5%), AnhydrousDecon Labs
Deionized (DI) WaterType 1, 18.2 MΩ·cmMillipore System
Inert GasNitrogen (N₂) or Argon (Ar), High PurityAirgas

Step-by-Step Methodology

1. Substrate Cleaning (Piranha Etch)

EXTREME CAUTION: Piranha solution is a powerful, highly corrosive oxidizing agent that reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant apron, and heavy-duty gloves. Work exclusively inside a certified chemical fume hood. Always add the peroxide to the acid slowly; never the other way around.

a. Prepare the piranha solution by slowly and carefully adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a clean glass beaker. The solution will become very hot. b. Using clean, non-reactive tweezers, immerse the gold substrates in the piranha solution for 5-10 minutes.[8] c. Carefully remove the substrates and rinse them thoroughly under a stream of DI water for at least 1 minute. d. Rinse the substrates with absolute ethanol. e. Dry the substrates completely under a gentle stream of high-purity nitrogen or argon gas. Use the substrates immediately.

2. Solution Preparation a. Prepare a 1 mM solution of the bromo-terminated alkanethiol in absolute ethanol.[7] For example, to make 10 mL of solution, dissolve ~2.8 mg of 11-bromo-1-undecanethiol in 10 mL of ethanol. b. Place the solution in a clean glass container, such as a scintillation vial, that can be tightly sealed.[9] Use one container per substrate to avoid cross-contamination.[10]

3. SAM Deposition a. Place the freshly cleaned and dried gold substrate into the vial containing the thiol solution. b. To ensure a high-quality film, minimize oxygen exposure by gently bubbling N₂ or Ar gas through the solution for 1-2 minutes, then blanket the headspace with the inert gas before sealing the container tightly.[9] c. Allow the self-assembly to proceed at room temperature for at least 18-24 hours.[6] Longer immersion times (up to 48 hours) often result in better monolayer packing and ordering.[10]

4. Rinsing and Drying a. After immersion, remove the substrate from the solution using clean tweezers. b. Rinse the surface thoroughly with a stream of fresh absolute ethanol to remove non-chemisorbed molecules. c. For a more rigorous clean, place the substrate in a beaker of fresh ethanol and sonicate for 1-3 minutes.[10] d. Perform a final rinse with ethanol and dry the substrate completely under a gentle stream of N₂ or Ar gas. e. Store the functionalized substrate in a clean, dry environment (e.g., a desiccator) until characterization or further use.

Protocol 2: Bromo-Terminated Alkylsilane SAMs on Silicon Oxide (SiO₂)

This protocol is adapted for forming a SAM from a molecule like 11-bromoundecyltrichlorosilane on silicon wafers with a native oxide layer or glass slides.

Materials and Reagents

Reagent/MaterialSpecificationSupplier Example
Bromo-terminated Alkylsilanee.g., 11-Bromoundecyltrichlorosilane (Br(CH₂)₁₁SiCl₃)Gelest, Inc.
Silicon Wafers or Glass SlidesPrime Grade Si(100) or Borosilicate GlassUniversityWafer
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Acetone, IsopropanolACS Grade or higherFisher Scientific
Deionized (DI) WaterType 1, 18.2 MΩ·cmMillipore System
Inert GasNitrogen (N₂) or Argon (Ar), High PurityAirgas
EquipmentUV-Ozone CleanerNovascan, BioForce

Step-by-Step Methodology

1. Substrate Cleaning and Hydroxylation a. Sonicate the silicon or glass substrates sequentially in acetone, isopropanol, and DI water for 10 minutes each to remove gross organic contamination. b. Dry the substrates thoroughly with a stream of N₂ gas. c. Treat the substrates in a UV-Ozone cleaner for 15-20 minutes. This process both removes residual organic contaminants and generates a fresh, dense layer of surface hydroxyl (-OH) groups, which are essential for silane binding.[8] Use the substrates immediately.

2. Solution Preparation a. In a moisture-free environment (e.g., a glovebox or using Schlenk line techniques), prepare a 1 mM solution of the bromo-terminated alkyltrichlorosilane in anhydrous toluene.[5] b. Causality Note: The trichlorosilane headgroup is extremely reactive with water. All glassware must be oven-dried, and the solvent must be anhydrous to prevent the silane from polymerizing in solution before it can bind to the surface.

3. SAM Deposition a. Place the freshly cleaned and hydroxylated substrates into the silane solution in a sealed container. b. Allow the deposition to proceed for 12-16 hours at room temperature in a moisture-free environment.[5]

4. Rinsing, Curing, and Drying a. Remove the substrates from the deposition solution and rinse them with fresh anhydrous toluene. b. Sonicate the substrates in fresh toluene for 5 minutes, followed by sonication in chloroform or dichloromethane for another 5 minutes to remove any unbound molecules.[5] c. After rinsing, "cure" the monolayer by baking the substrates in an oven at 120-140°C for 1 hour. This step drives the condensation reaction to completion, forming a robust, cross-linked siloxane network on the surface. d. Allow the substrates to cool and perform a final rinse with a solvent like ethanol before drying under a stream of N₂ gas.

Quality Control and Characterization

Validating the presence and quality of the bromo-terminated SAM is a critical final step. A combination of techniques provides a comprehensive picture of the modified surface.

TechniquePurposeExpected Result for a High-Quality Bromo-SAM
Contact Angle Goniometry Measures surface wettability (hydrophobicity)A significant increase in water contact angle. For bromo-terminated silanes, angles around 80-85° are expected.[5]
Ellipsometry Measures monolayer thicknessA uniform thickness consistent with the theoretical length of the fully extended alkane chain (e.g., ~1.5-2.0 nm for an 11-carbon chain).[5]
X-ray Photoelectron Spectroscopy (XPS) Determines elemental surface compositionPresence of Br 3d, C 1s, and either Au 4f (for thiols) or Si 2p/O 1s (for silanes). Absence of contaminant signals.
Atomic Force Microscopy (AFM) Assesses surface topography and smoothnessA smooth, continuous surface with low root-mean-square (RMS) roughness, indicating uniform monolayer coverage.[11]

Application: Subsequent Functionalization of the Bromine Terminus

The primary utility of a bromo-terminated SAM is its ability to act as an anchor for further chemical reactions, most commonly nucleophilic substitutions. For example, the bromine can be displaced by an azide ion to create an azide-terminated surface, which is a versatile precursor for "click chemistry" reactions.[5]

Caption: Example Sₙ2 reaction to convert a bromo- to an azide-terminated SAM.

This conversion is typically achieved by immersing the bromo-terminated substrate in a saturated solution of sodium azide in a polar aprotic solvent like dimethylformamide (DMF) for 24 hours.[5] The successful conversion can be confirmed by XPS (appearance of a Nitrogen 1s signal) and a decrease in the water contact angle.[5]

References

  • Current time information in Pasuruan, ID. Google Search.
  • A Technical Guide to Substrate Selection for Self-Assembled Monolayer (SAM) Deposition. Benchchem.
  • Self assembled monolayer formation of alkanethiols on gold. Institute of Solid State Physics.
  • Structural Characterization of 4-Bromostyrene Self-Assembled Monolayers on Si(111). The Bedzyk Group - Northwestern University.
  • Deposition of Self-Assembled Monolayers (SAMs) | SAM Coating. Ossila.
  • Preparing Self-Assembled Monolayers. Sigma-Aldrich.
  • Isothiourea-Mediated Organocatalytic Michael Addition–Lactonization on a Surface: Modification of SAMs on Silicon Oxide Substrates. Langmuir - ACS Publications.
  • Self-assembled monolayer. Wikipedia.
  • Self-Assembled Monolayers Reagents. CD Bioparticles.
  • Preparing Self-Assembled Monolayers. Sigma-Aldrich.
  • A study of the hydrophobic properties of alkanethiol self-assembled monolayers prepared in different solvents. ResearchGate.
  • Formation Kinetics of Mixed Self-Assembled Monolayers of Alkanethiols on GaAs(100). Langmuir - ACS Publications.
  • Surface chemistry on self-assembled monolayers. TUE Research portal.
  • Self-Assembled Monolayers: Advantages of Pure Alkanethiols. Sigma-Aldrich.
  • Applications of Self-Assembled Monolayers. Ossila.
  • Applications of Self-Assembled Monolayers for Biomolecular Electronics. ResearchGate.

Sources

Application Note & Protocol: Functionalization of Silicon Oxide Surfaces using Methyl 16-bromohexadecanoate for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the functionalization of silicon oxide (SiO₂) surfaces with a terminal bromo-group using Methyl 16-bromohexadecanoate as the precursor. Direct attachment of the ester is not feasible; therefore, this protocol details a robust, two-stage approach. First, the this compound is hydrolyzed to its corresponding carboxylic acid, 16-bromohexadecanoic acid. Subsequently, the silicon oxide substrate is prepared and functionalized with an amine-terminated self-assembled monolayer (SAM) using (3-aminopropyl)triethoxysilane (APTES). The 16-bromohexadecanoic acid is then covalently coupled to the aminated surface via carbodiimide-mediated chemistry, resulting in a stable, bromo-terminated organic monolayer. This surface modification is critical for applications requiring subsequent chemical reactions, such as surface-initiated polymerization or the attachment of biomolecules.

Introduction: The "Why" of Surface Functionalization

Silicon and its native oxide are foundational materials in microelectronics, photonics, and biosensor development. However, the inherent properties of the bare silicon oxide surface are often insufficient for advanced applications. Modifying these surfaces with well-defined organic monolayers allows for the precise tuning of surface properties like wettability, chemical reactivity, and biocompatibility.

The introduction of a terminal alkyl bromide, as achieved through this protocol, creates a highly versatile chemical "handle." This bromo-group serves as an efficient initiator for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), enabling the growth of polymer brushes with controlled thickness and composition directly from the surface[1][2][3]. Such polymer-grafted surfaces are instrumental in creating non-fouling coatings, advanced sensor interfaces, and platforms for controlled drug delivery.

This guide moves beyond a simple list of steps, explaining the causality behind each procedural choice to ensure reproducibility and empower researchers to adapt the protocol to their specific needs.

The Strategic Approach: A Multi-Step Pathway

Directly reacting this compound with a silicon oxide surface is chemically unfavorable. The native hydroxyl groups (silanols, Si-OH) on the SiO₂ surface are not sufficiently reactive to displace the methoxy group of the ester under mild conditions. Therefore, a more robust and controllable strategy is employed, which can be visualized as a three-part process.

Functionalization_Workflow cluster_0 Part 1: Precursor Preparation cluster_1 Part 2: Surface Activation cluster_2 Part 3: Covalent Coupling A This compound B 16-bromohexadecanoic acid A->B Hydrolysis F Bromo-Terminated Surface B->F C Silicon Oxide (Si/SiO₂) Substrate D Hydroxylated Surface (Si-OH) C->D Piranha Clean E Aminated Surface (Si-NH₂) D->E APTES Silanization E->F EDC/NHS Coupling

Caption: Overall workflow for surface functionalization.

Detailed Experimental Protocols

PART 3.1: Preparation of 16-bromohexadecanoic acid

This initial step involves the standard base-catalyzed hydrolysis of the methyl ester to its corresponding carboxylic acid.

  • Dissolve this compound in a suitable solvent mixture (e.g., methanol/water).

  • Add a stoichiometric excess of a base (e.g., potassium hydroxide or sodium hydroxide).

  • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter, wash with cold water, and dry the resulting 16-bromohexadecanoic acid product.

PART 3.2: Protocol for Surface Functionalization

This protocol is divided into two key stages: (A) Substrate Cleaning and Hydroxylation and (B) Silanization and Amide Coupling.

Materials & Reagents:

  • Silicon wafers with a native oxide layer (or thermally grown oxide).

  • Sulfuric acid (H₂SO₄, 98%).

  • Hydrogen peroxide (H₂O₂, 30%).

  • Anhydrous Toluene.

  • (3-aminopropyl)triethoxysilane (APTES).

  • Anhydrous Dichloromethane (DCM).

  • 16-bromohexadecanoic acid.

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

  • N-hydroxysuccinimide (NHS).

  • Triethylamine (TEA).

  • Deionized (DI) water (18.2 MΩ·cm).

  • Ethanol.

A. Substrate Cleaning and Hydroxylation

Causality: This step is critical to remove organic contaminants and to maximize the density of surface silanol (Si-OH) groups, which are the reactive sites for the subsequent silanization.[4]

  • Safety First: Piranha solution is extremely corrosive and a strong oxidizer. Always wear appropriate personal protective equipment (lab coat, safety glasses, and acid-resistant gloves). NEVER store piranha solution in a sealed container.

  • Prepare the piranha solution by slowly adding 1 part of H₂O₂ (30%) to 3 parts of H₂SO₄ (98%) in a glass beaker. The solution will become very hot.

  • Immerse the silicon substrates in the hot piranha solution for 15-20 minutes.

  • Carefully remove the substrates and rinse them copiously with DI water.

  • Rinse with ethanol and dry under a stream of dry nitrogen gas.

  • Optional but recommended: Further treat the substrates in a UV-Ozone cleaner for 10-15 minutes to ensure complete removal of organic residues. The surface should be highly hydrophilic at this stage.

B. Silanization and Amide Coupling

Reaction_Mechanism Surface Si/SiO₂ Substrate Si-OH Si-OH AmineSurface Aminated Surface Si-O-Si-(CH₂)₃-NH₂ Surface->AmineSurface Silanization (Toluene) APTES APTES (EtO)₃-Si-(CH₂)₃-NH₂ APTES->AmineSurface FinalSurface Final Functionalized Surface Si-O-Si-(CH₂)₃-NH-CO-(CH₂)₁₅-Br AmineSurface->FinalSurface Coupling (DCM, TEA) Acid 16-bromohexadecanoic acid Br-(CH₂)₁₅-COOH ActivatedAcid Activated Ester Br-(CH₂)₁₅-CO-NHS Acid->ActivatedAcid Activation EDC_NHS EDC / NHS EDC_NHS->ActivatedAcid ActivatedAcid->FinalSurface

References

"Methyl 16-bromohexadecanoate as a linker for nanoparticle functionalization"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Methyl 16-bromohexadecanoate as a Versatile Linker for Nanoparticle Functionalization

Audience: Researchers, scientists, and drug development professionals in nanotechnology, materials science, and nanomedicine.

Abstract

The precise control of nanoparticle surface chemistry is paramount for their application in targeted drug delivery, molecular imaging, and diagnostics.[1][2] The choice of linker molecule dictates the stability, biocompatibility, and functionality of the final nanoparticle conjugate. This guide provides a detailed technical overview and experimental protocols for using this compound, a long-chain bifunctional molecule, as a versatile linker for nanoparticle surface modification. We will explore the rationale behind its use, detailing its conversion to various functional groups and its attachment to different nanoparticle cores. The protocols herein are designed to be self-validating, incorporating essential characterization steps to ensure successful functionalization for downstream applications.

The Linker: An Introduction to this compound

This compound is a long-chain fatty acid ester featuring two distinct terminal functional groups: a methyl ester at one end and a bromine atom at the other. This bifunctional nature is the key to its utility as a linker. The long C16 alkyl chain provides a substantial spacer arm, which is crucial for minimizing steric hindrance and ensuring that conjugated biomolecules retain their native conformation and activity.[3]

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueSource
CAS Number 26825-89-8[4][5]
Molecular Formula C₁₇H₃₃BrO₂[5][6]
Molecular Weight 349.35 g/mol [5][6]
Appearance White to off-white solid[5]
Melting Point 30-34 °C[5]
Solubility Soluble in ethers, petroleum ether, and other organic solvents.[7]
Rationale for Use in Nanoparticle Functionalization

The selection of this compound is underpinned by several strategic advantages:

  • Bifunctionality: The terminal bromine and methyl ester groups offer orthogonal reactivity. The bromo group serves as a reactive site for initial anchoring to the nanoparticle or for conversion into another functional group, while the methyl ester can be hydrolyzed post-attachment to a carboxylic acid for subsequent bioconjugation.

  • Chain Length: The 16-carbon chain provides a long, flexible spacer. This is critical for presenting conjugated ligands (e.g., antibodies, peptides) away from the nanoparticle surface, thereby enhancing their accessibility to target receptors.[8]

  • Chemical Versatility: The terminal bromine, a good leaving group, can be readily converted into a variety of other functional moieties via nucleophilic substitution reactions. This allows the same starting linker to be adapted for different nanoparticle materials and conjugation chemistries (e.g., conversion to a thiol for gold surfaces or an amine for EDC/NHS coupling).[9]

Principles of Functionalization: A Multi-Step Strategy

The use of this compound typically involves a multi-step approach that provides a high degree of control over the surface chemistry. The overall workflow involves anchoring the linker to the nanoparticle surface and then activating the other end for the attachment of a payload or targeting ligand.

Workflow Overview

The process begins with the linker, which is chemically modified and then used to functionalize a nanoparticle core. The resulting particle is then ready for the final conjugation step. This modularity is a key advantage for creating complex, multifunctional nanostructures.[10]

G cluster_0 Linker Preparation cluster_1 Nanoparticle Functionalization cluster_2 Bioconjugation A This compound B Chemical Conversion (e.g., Thiolation) A->B Nucleophilic Substitution D Linker-Coated NP B->D C Nanoparticle Core (e.g., AuNP, SiO₂) C->D Ligand Exchange or Covalent Attachment E Ester Hydrolysis (-> COOH) D->E G Final Conjugate for Bio-application E->G EDC/NHS Coupling F Biomolecule (Antibody, Peptide, etc.) F->G

Caption: General workflow for nanoparticle functionalization.

Detailed Application Protocols

Disclaimer: These protocols are intended for research use by qualified individuals. All steps should be performed in a suitable laboratory environment with appropriate personal protective equipment.

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) via Thiolation

This two-step protocol is the most common for noble metal nanoparticles, leveraging the exceptionally strong and stable gold-thiol bond.[11]

Part A: Conversion of this compound to Methyl 16-mercaptohexadecanoate

Causality: The bromo-terminus is not ideal for direct, stable attachment to gold. A thiol group (-SH) provides a strong, dative covalent bond to the gold surface.[11] This conversion is achieved via a nucleophilic substitution reaction with thiourea, followed by hydrolysis. This method is preferred over using sodium hydrosulfide as it minimizes the formation of disulfide byproducts.

Materials:

  • This compound

  • Thiourea

  • Ethanol, anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round bottom flasks, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • In a 250 mL round bottom flask, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in 100 mL of anhydrous ethanol.

  • Reflux the mixture with stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cool the reaction to room temperature. A white precipitate of the isothiouronium salt should form.

  • Add a solution of NaOH (2.0 eq) in 50 mL of water to the flask.

  • Reflux the mixture again for 4-6 hours to hydrolyze the intermediate.

  • Cool the solution and acidify to pH ~2-3 using 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Filter and evaporate the solvent under reduced pressure to yield the crude product, Methyl 16-mercaptohexadecanoate. Purify by column chromatography if necessary.

  • Validation: Confirm the structure using ¹H NMR (disappearance of the -CH₂-Br triplet ~3.4 ppm and appearance of a -SH triplet ~1.3-1.6 ppm) and FTIR (appearance of a weak S-H stretch ~2550 cm⁻¹).

Part B: Ligand Exchange on Citrate-Capped AuNPs

Causality: Citrate ions stabilize AuNPs in solution via electrostatic repulsion. However, this interaction is weak, allowing for displacement by ligands with higher affinity, such as thiols.[12] This process is known as a ligand exchange reaction.[13][14]

Materials:

  • Citrate-capped AuNP solution (e.g., 15 nm, synthesized by Turkevich method)

  • Methyl 16-mercaptohexadecanoate (from Part A)

  • Ethanol

  • Centrifuge capable of pelleting nanoparticles

Procedure:

  • Prepare a stock solution of the thiolated linker (1 mg/mL) in ethanol.

  • To 10 mL of the aqueous AuNP solution, add the linker solution dropwise while vortexing. A typical starting ratio is 10-20 µL of linker solution per mL of AuNP solution. The optimal ratio may need to be determined empirically.

  • Allow the mixture to react for 12-24 hours at room temperature with gentle shaking to ensure complete ligand exchange.

  • Purification: Centrifuge the solution to pellet the functionalized AuNPs. The speed and time will depend on nanoparticle size (e.g., 15 nm AuNPs: ~12,000 x g for 20 min).

  • Carefully remove the supernatant, which contains excess linker and displaced citrate.

  • Resuspend the pellet in a fresh solvent (e.g., ethanol or water depending on the desired final application). Sonication may be required to fully redisperse the particles.

  • Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unbound ligands.

  • Validation: Successful functionalization is confirmed by the characterization methods outlined in Section 4.

Protocol 2: Post-Functionalization Bioconjugation via EDC/NHS Chemistry

Causality: The terminal methyl ester on the linker-coated nanoparticle is a stable protecting group. To attach biomolecules containing primary amines (e.g., proteins, peptides), the ester must first be hydrolyzed to a carboxylic acid (-COOH). This acid is then activated with EDC and NHS to form a semi-stable NHS-ester, which reacts efficiently with amines to form a stable amide bond.[15][16]

G cluster_0 A NP-Linker-Ester B NP-Linker-COOH A->B 1. Base Hydrolysis (e.g., NaOH) C NP-Linker-NHS-Ester (Active Intermediate) B->C 2. EDC / NHS Activation E NP-Linker-Amide-Biomolecule C->E 3. Amine Coupling D Biomolecule-NH₂ D->E

Caption: Chemical pathway for EDC/NHS bioconjugation.

Procedure:

  • Hydrolysis: Resuspend the linker-coated nanoparticles from Protocol 1 in an aqueous buffer (e.g., borate buffer, pH 8.5). Add a dilute NaOH solution to initiate hydrolysis and stir for 2-4 hours. Neutralize the solution with dilute HCl. Purify the carboxylated nanoparticles by centrifugation.

  • Activation: Resuspend the carboxylated nanoparticles in a suitable buffer (e.g., MES buffer, pH 6.0). Add a fresh solution of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). A 10-fold molar excess relative to the estimated surface groups is a good starting point. Incubate for 30 minutes at room temperature.

  • Conjugation: Add the biomolecule (e.g., antibody solution in PBS, pH 7.4) to the activated nanoparticle solution. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching & Purification: Quench any unreacted NHS-esters by adding a small amount of a quenching agent like Tris buffer or hydroxylamine. Purify the final bioconjugate from excess reagents and unconjugated biomolecules using centrifugation or size exclusion chromatography.

  • Validation: Confirm successful conjugation using techniques like gel electrophoresis (shift in band), UV-Vis spectroscopy (presence of protein absorbance peak), or specific activity assays for the conjugated biomolecule.

Characterization of Functionalized Nanoparticles

Each step of the functionalization process must be validated to ensure the protocol was successful.[17] A combination of techniques is required to provide a complete picture of the nanoparticle's physical and chemical properties.[18][19][20]

TechniquePurposeExpected Outcome for Successful Functionalization
Dynamic Light Scattering (DLS) Measures hydrodynamic diameter.An increase in hydrodynamic diameter after each functionalization step (Linker attachment, biomolecule conjugation).
Zeta Potential Measures surface charge.A shift in zeta potential. E.g., highly negative citrate-AuNPs become less negative after coating with the neutral linker.
Transmission Electron Microscopy (TEM) Visualizes core size and morphology.Core size and shape should remain unchanged. A faint halo may be visible, indicating the organic layer.
UV-Visible Spectroscopy Monitors the surface plasmon resonance (SPR) of AuNPs.A slight red-shift in the SPR peak wavelength upon ligand binding, indicating a change in the local refractive index at the NP surface.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies chemical functional groups.Disappearance of the S-H peak (~2550 cm⁻¹) upon binding to gold. Appearance of characteristic amide I and II bands (~1650 and ~1550 cm⁻¹) after bioconjugation.[19][21]
X-ray Photoelectron Spectroscopy (XPS) Determines elemental composition and chemical states of the surface.Detection of S (for thiolated linker on AuNPs) and N (after bioconjugation). The Br signal should be absent after the initial conversion step.[18][21]

Applications and Future Perspectives

Nanoparticles functionalized with this compound-derived linkers are prime candidates for advanced biomedical applications.[1][22] The long spacer arm and versatile conjugation chemistry enable the development of:

  • Targeted Drug Delivery Systems: By conjugating antibodies or peptides to the linker, nanoparticles can be directed to specific cell types, such as cancer cells, enhancing therapeutic efficacy and reducing off-target toxicity.[23][24]

  • Advanced Imaging Probes: The attachment of fluorescent dyes or contrast agents allows for the use of these nanoparticles in various imaging modalities, including fluorescence microscopy and MRI.[2][10]

  • Theranostics: Combining both a therapeutic agent and an imaging moiety on the same nanoparticle creates a "theranostic" platform, enabling simultaneous diagnosis and treatment.[25]

The modular approach facilitated by this linker allows for the creation of highly complex and multifunctional nanoparticle systems. Future work will likely focus on developing more sophisticated architectures, such as multi-layered coatings or the attachment of multiple different types of biomolecules to a single nanoparticle for multi-modal targeting or therapy.

References

  • (No source)
  • PrepChem.com. Synthesis of this compound.
  • A. M. Alkilany, C. J. Murphy. The Role of Ligands in the Chemical Synthesis and Applications of Inorganic Nanoparticles. ACS Nano.
  • Y. Wang, Z. Chen, et al. Multifunctional Nanoparticles for Drug Delivery and Molecular Imaging. Adv. Mater.
  • A. Z. Wang, R. Langer, O. C. Farokhzad. Nanotechnology and its use in imaging and drug delivery (Review). Mol. Imaging Biol.
  • M. A. C. Stuart, W. T. S. Huck, et al. Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films. Chem. Rev.
  • S. J. D. Smith, J. K. Christie, et al. Magnetic Functionalized Nanoparticles for Biomedical, Drug Delivery and Imaging Applications. J. Nanobiotechnol. Available from: [Link]

  • ChemicalBook. This compound | 26825-89-8.
  • Amerigo Scientific. This compound (97%).
  • S. J. D. Smith, J. K. Christie, et al. (PDF) Magnetic Functionalized Nanoparticles for Biomedical, Drug Delivery and Imaging Applications. ResearchGate.
  • ResearchGate. What are the surface characterization techniques for functionalized nanoparticles?.
  • Santa Cruz Biotechnology. This compound | CAS 26825-89-8.
  • Sigma-Aldrich. This compound 97 26825-89-8.
  • A. A. D. T. Adepu, S. K. Ramakrishna, et al. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy. Pharmaceuticals.
  • A. M. Smith, M. A. Helle, et al. A highly efficient ligand exchange reaction on gold nanoparticles: preserving their size, shape and colloidal stability. RSC Advances.
  • C. Dablemont, P. Lang, et al. FTIR and XPS Study of Pt Nanoparticle Functionalization and Interaction with Alumina. Langmuir.
  • C. Dablemont, P. Lang, et al. FTIR and XPS study of Pt nanoparticle functionalization and interaction with alumina. Semantic Scholar.
  • M. Al-Holy, M. Lin, et al. (PDF) Characterization of Nanoparticles by FTIR and FTIR-Microscopy. ResearchGate.
  • Purdue University Graduate School. SURFACE FUNCTIONALIZATION OF COLLOIDAL NANOPARTICLES THROUGH LIGAND EXCHANGE REACTIONS.
  • M. D. I. Hossain, M. F. N. Taj, et al. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Molecules.
  • (No source)
  • EurekAlert!. New structural information on functionalization of gold nanoparticles.
  • Y. Liu, Y. Wang, et al. Nanoparticle Ligand Exchange and Its Effects at the Nanoparticle-Cell Membrane Interface. Nano Lett. Available from: [Link]

  • BroadPharm. PEG Bromide, Bromo linker, PEG reagent.
  • S. Y. Kim, Y. M. Lee, et al. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery. Bioconjug. Chem.
  • Y. C. Wang, C. C. Chen, et al. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. ACS Omega.
  • (No source)
  • (No source)
  • C. J. Goodwin, F. C. S. Tay, et al. Forming next-generation antibody–nanoparticle conjugates through the oriented installation of non-engineered antibody fragments. Chem. Sci.
  • D. Pretzel, C. R. B. Jr., et al. Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. Surfaces. Available from: [Link]

  • S. K. Sahoo, F. Laboni, et al. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application. Nanomaterials.
  • S. S. Suri, H. Fenniri, B. Singh. Nanoparticle Functionalization and Its Potentials for Molecular Imaging. J. Occup. Med. Toxicol.
  • (No source)
  • G. Cirillo, U. G. Spizzirri, et al. Functionalization of Metal and Carbon Nanoparticles with Potential in Cancer Theranostics. Cancers.
  • J. H. Kim, J. M. Kim, et al. Highly robust and optimized conjugation of antibodies to nanoparticles using quantitatively validated protocols. Nanoscale. Available from: [Link]

  • (No source)
  • (No source)
  • (No source)
  • (No source)
  • (No source)
  • (No source)

Sources

Application Notes & Protocols: Synthesis of Protein-Resistant Surfaces with Bromo-Terminated SAMs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The nonspecific adsorption of proteins to material surfaces, a phenomenon known as biofouling, presents a significant challenge in biomedical research, diagnostics, and the development of therapeutic devices. This guide provides a comprehensive framework for the fabrication of highly effective protein-resistant surfaces. We detail the synthesis of these surfaces through a two-step process: first, the formation of a well-ordered bromo-terminated self-assembled monolayer (SAM) on a gold substrate, which serves as a robust anchor and initiator layer. Second, the "grafting-from" of poly(oligo(ethylene glycol) methacrylate) (POEGMA) brushes via surface-initiated atom transfer radical polymerization (SI-ATRP). This method affords precise control over polymer brush thickness and density, key determinants of protein resistance. We provide detailed, field-proven protocols, explain the scientific rationale behind critical experimental steps, and present methods for the thorough characterization of the resulting surfaces.

Introduction: The Imperative of Combating Biofouling

In biological milieu, virtually any artificial surface is immediately coated with a layer of proteins. This adsorbed protein layer can trigger a cascade of undesirable events, including the host inflammatory response to medical implants, reduced efficacy of drug delivery vehicles, and compromised sensitivity of diagnostic biosensors.[1] The creation of "stealth" surfaces that can evade protein recognition is therefore of paramount importance.

Among the most successful strategies is the development of surfaces modified with hydrophilic polymer brushes.[2] Poly(ethylene glycol) (PEG) and its derivatives, such as POEGMA, have been extensively studied for this purpose.[3][4] These polymers create a dense, hydrated layer at the interface that acts as a physical and energetic barrier to protein adsorption.[5] The mechanism of resistance is primarily attributed to steric repulsion and the energetic penalty associated with disrupting the structured water layer around the polymer chains.[6]

The "grafting-from" approach, specifically SI-ATRP, offers superior control over the architecture of these polymer brushes compared to "grafting-to" methods.[2] By immobilizing an initiator on the surface and growing the polymer chains in situ, one can achieve significantly higher grafting densities, which is crucial for robust protein resistance.[7][8] This guide focuses on the use of bromo-terminated SAMs as the initiator platform for the SI-ATRP of OEGMA, a versatile and highly effective system for generating protein-resistant surfaces.

Foundational Chemistry: The Two-Step Synthesis Pathway

The overall strategy involves two primary stages, as illustrated below. First, a self-assembled monolayer of an ω-functionalized alkanethiol bearing a terminal bromo-initiator group is formed on a gold substrate. This is followed by the surface-initiated polymerization of OEGMA monomers to grow dense polymer brushes.

Synthesis_Workflow cluster_0 Stage 1: SAM Formation cluster_1 Stage 2: SI-ATRP Substrate Gold Substrate SAM_Formation Self-Assembly of Bromo-Terminated Alkanethiol Substrate->SAM_Formation Incubation Bromo_SAM Bromo-Terminated Initiator Surface SAM_Formation->Bromo_SAM Monomer_Solution OEGMA Monomer + Catalyst/Ligand Polymerization Surface-Initiated ATRP Bromo_SAM->Polymerization Initiation Monomer_Solution->Polymerization Protein_Resistant_Surface POEGMA Brush Surface Polymerization->Protein_Resistant_Surface

Figure 1: Overall workflow for the synthesis of protein-resistant POEGMA brushes on gold substrates.

Detailed Protocols and Methodologies

Materials and Reagents
ReagentSupplier (Example)Purity/GradeNotes
Gold-coated Silicon Wafers or Glass SlidesPlatypus TechnologiesEnsure high-quality, smooth gold surface.
11-Mercapto-1-undecanolSigma-Aldrich≥97%Used for creating a hydroxyl-terminated SAM as a precursor.
α-Bromoisobutyryl bromide (BIBB)Sigma-Aldrich98%Highly reactive and moisture-sensitive. Handle under inert atmosphere.
Triethylamine (TEA)Sigma-Aldrich≥99.5%Used as a base in the esterification reaction. Distill before use.
Oligo(ethylene glycol) methacrylate (OEGMA)Sigma-AldrichMₙ ~500 g/mol Contains inhibitor which should be removed before polymerization.
Copper(I) bromide (CuBr)Sigma-Aldrich99.99%Catalyst for ATRP. Sensitive to oxidation.
2,2'-Bipyridine (bpy)Sigma-Aldrich≥99%Ligand for the copper catalyst.
Anhydrous Dichloromethane (DCM)Sigma-Aldrich≥99.8%Used as a solvent for initiator immobilization.
Anhydrous Methanol/Water mixtureSigma-AldrichACS GradeSolvent for SI-ATRP. Deoxygenation is critical.
Absolute EthanolFisher ScientificACS GradeFor rinsing substrates.
Fetal Bovine Serum (FBS) or LysozymeGibco/Sigma-AldrichUsed for protein adsorption challenge assays.
Protocol 1: Preparation of Bromo-Terminated Initiator SAMs

This protocol describes a two-step process to create the initiator-functionalized surface. First, a hydroxyl-terminated SAM is formed, which is then esterified with α-bromoisobutyryl bromide (BIBB) to yield the active ATRP initiator.

Rationale: While direct assembly of a bromo-terminated alkanethiol is possible, the two-step approach often leads to more well-ordered and densely packed monolayers, which is critical for achieving a high density of initiator sites. The hydroxyl-terminated precursor SAM is less sterically hindered and can form a more crystalline-like structure on the gold surface.

Step-by-Step Procedure:

  • Substrate Cleaning:

    • Clean the gold-coated substrates by sonicating in a sequence of acetone, ethanol, and deionized water for 15 minutes each.[9]

    • Dry the substrates thoroughly with a stream of nitrogen gas.

    • For optimal results, subject the substrates to UV-Ozone cleaning for 15-20 minutes immediately before SAM formation to remove any residual organic contaminants.

  • Formation of Hydroxyl-Terminated SAM:

    • Prepare a 1 mM solution of 11-mercapto-1-undecanol in absolute ethanol.

    • Immerse the cleaned gold substrates in this solution and incubate for at least 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.

    • After incubation, remove the substrates and rinse thoroughly with ethanol, then dry with a nitrogen stream.

  • Immobilization of the Bromo-Initiator (Esterification):

    • Caution: This step must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) as BIBB is highly reactive with moisture.

    • Place the hydroxyl-terminated SAM substrates in a sealed reaction vessel.

    • Prepare a solution of anhydrous dichloromethane (DCM) containing 20 mM triethylamine (TEA).

    • Slowly add α-bromoisobutyryl bromide (BIBB) to the DCM/TEA solution to a final concentration of 10 mM.

    • Immerse the substrates in this solution and react for 2-3 hours at room temperature.

    • After the reaction, quench by adding a small amount of methanol.

    • Rinse the substrates sequentially with DCM, ethanol, and deionized water.

    • Dry the bromo-terminated initiator substrates under a nitrogen stream. They are now ready for SI-ATRP.

Figure 2: Chemical pathway for creating the bromo-terminated initiator SAM.

Protocol 2: Surface-Initiated ATRP of OEGMA

This protocol details the "grafting-from" polymerization of OEGMA from the bromo-terminated surface.

Rationale: The molar ratio of monomer:catalyst:ligand is a critical parameter that dictates the polymerization kinetics and the properties of the resulting polymer brush.[9] The solvent composition is also crucial; while OEGMA is water-soluble, adding an alcohol like methanol can increase the graft density by altering the conformation of the growing polymer chains.[10] Deoxygenation is mandatory as oxygen can terminate the radical polymerization.[11]

Step-by-Step Procedure:

  • Monomer Preparation:

    • Pass the OEGMA monomer through a column of basic alumina to remove the inhibitor (e.g., hydroquinone monomethyl ether).

  • Reaction Setup:

    • Prepare the polymerization solution in a Schlenk flask. For a typical reaction targeting a brush thickness of 20-30 nm, a molar ratio of [OEGMA]:[CuBr]:[bpy] of 100:1:2 is a good starting point.

    • Example: To a 50 mL Schlenk flask, add CuBr (14.3 mg, 0.1 mmol) and bpy (31.2 mg, 0.2 mmol).

    • Seal the flask with a rubber septum.

  • Deoxygenation:

    • In a separate flask, prepare the desired volume of solvent (e.g., 20 mL of a 1:1 methanol/water mixture).

    • Deoxygenate the solvent by bubbling with argon or nitrogen for at least 30-45 minutes.

    • Add the inhibitor-free OEGMA monomer to the deoxygenated solvent (e.g., 5 g, 10 mmol, for a 0.5 M solution). Continue bubbling with inert gas for another 15 minutes.

  • Polymerization:

    • Using a gas-tight syringe, transfer the deoxygenated monomer solution to the Schlenk flask containing the CuBr and bpy. The solution should turn deep brown/green, indicating the formation of the Cu(I)/bpy complex.

    • Place the bromo-terminated initiator substrate(s) into the polymerization solution under a positive pressure of inert gas.

    • Seal the flask and place it in a temperature-controlled water bath (e.g., 25-60°C). Polymerization time will influence the final brush thickness; typical times range from 30 minutes to several hours.[9]

  • Termination and Cleaning:

    • To stop the polymerization, remove the substrates from the flask and expose them to air. The oxidation of the copper catalyst will terminate the reaction.

    • Thoroughly wash the substrates with a good solvent for POEGMA (e.g., water, then ethanol) to remove any non-grafted polymer and residual catalyst. Sonication can aid in this cleaning step.

    • Dry the final POEGMA brush-coated substrates with a nitrogen stream.

Surface Characterization and Validation

A multi-technique approach is essential to validate the successful synthesis and functionality of the protein-resistant surfaces.

TechniqueInformation ProvidedExpected Outcome for Successful Synthesis
Contact Angle Goniometry Measures surface wettability and hydrophilicity.[8]Gold: ~90°. OH-SAM: ~15-25°. Br-SAM: ~70-80°. POEGMA Brush: <30°, indicating a highly hydrophilic surface.
Ellipsometry Measures the thickness of the SAM and polymer brush layers with sub-nanometer precision.[12]OH-SAM: ~1.5-2 nm. Br-SAM: ~2-2.5 nm. POEGMA Brush: Thickness should increase with polymerization time (e.g., 10-50 nm).
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition and chemical states of the surface.Confirmation of Br 3d peak after initiator immobilization. Attenuation of the Au 4f signal and emergence of strong C 1s and O 1s peaks after polymerization.
Surface Plasmon Resonance (SPR) / Quartz Crystal Microbalance (QCM) Real-time, label-free quantification of protein adsorption.[1][12]Upon exposure to protein solution (e.g., FBS), the POEGMA surface should show minimal change in signal (<5 ng/cm²), indicating high protein resistance. This should be significantly lower than on the bare gold or initiator-functionalized surfaces.
Atomic Force Microscopy (AFM) Provides topographical information about the surface, confirming uniformity and smoothness.The POEGMA brush surface should be smooth and uniform, with a low root-mean-square (RMS) roughness.

Performance Data: Quantifying Protein Resistance

The efficacy of POEGMA brushes in resisting protein fouling is remarkable. As demonstrated in SPR studies, these surfaces significantly outperform standard antifouling chemistries.

Surface TypeProtein Adsorption (from 10% FBS)Citation
Bare Gold> 200 ng/cm²[13]
Tri(ethylene glycol) SAM~50-100 ng/cm²[12]
POEGMA Brush (30 nm) < 5 ng/cm² [12][14]

This dramatic reduction in protein adsorption is the hallmark of a successfully fabricated POEGMA brush surface. The thickness of the brush is a key parameter; brushes in the range of 20-40 nm generally provide optimal resistance for a wide range of proteins.[7][8]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Polymer Brush Thickness Inactive initiator; oxygen contamination; impure monomer or catalyst; insufficient polymerization time.Ensure inert atmosphere conditions during initiator immobilization and polymerization.[15] Purify monomer to remove inhibitor. Use high-purity catalyst. Increase polymerization time or temperature.
Non-uniform Polymer Coating Inhomogeneous SAM formation; poor substrate cleaning; localized depletion of catalyst/monomer.Optimize substrate cleaning (UV-Ozone is recommended). Ensure complete immersion and gentle agitation during SAM formation and polymerization.
Poor Protein Resistance Low grafting density; insufficient brush thickness; chemical degradation of the brush.Optimize SAM formation for high density. Increase polymerization time to achieve sufficient thickness (>15 nm). Store surfaces properly and verify chemical integrity with XPS if degradation is suspected.[12]
Polymer Delamination Poor initial adhesion of the SAM to the gold substrate.Ensure the gold surface is of high quality and thoroughly cleaned. The thiol-gold bond is generally very strong, so this is uncommon if cleaning is adequate.

Conclusion: A Gateway to Advanced Biomaterials

The synthesis of protein-resistant surfaces via SI-ATRP from bromo-terminated SAMs is a robust and highly tunable platform technology. By carefully controlling the assembly of the initiator monolayer and the conditions of the polymerization, researchers can create well-defined polymer brush architectures that effectively prevent biofouling. This capability is critical for advancing a wide range of applications, from long-term medical implants and targeted drug delivery systems to high-sensitivity biosensors and fundamental studies of cell-surface interactions. The protocols and insights provided in this guide offer a solid foundation for scientists and engineers to successfully implement this powerful surface modification strategy.

References

  • (No valid reference)
  • Halperin, A. (1999). Polymer brushes that resist adsorption of model proteins: Design parameters. Langmuir, 15(7), 2525-2533. [Link]

  • (No valid reference)
  • Wang, Y., et al. (2025). Quantitative Comparison of Protein Adsorption on Polyethylene Glycol and Zwitterionic Brushes: A Machine Learning Approach. ACS Applied Polymer Materials. [Link]

  • Rehman, K., et al. (2024). Mixed polymer brushes for controlled protein adsorption: state of the art and future prospective. Materials Advances. [Link]

  • Gautrot, J. E., et al. (2010). Exploiting the superior protein resistance of polymer brushes to control single cell adhesion and polarisation at the micron scale. Biomaterials, 31(21), 5030-5041. [Link]

  • Zdyrko, B., et al. (2025). Integrating Protein Resistance and Bioconjugation in P(OEGMA-co-MAA) Brushes for Biosensing and Cell Culture: ToF-SIMS Profiling and Antibody Characterization. ACS Applied Materials & Interfaces. [Link]

  • Pettersson, T., et al. (2021). Control of Polymer Brush Morphology, Rheology, and Protein Repulsion by Hydrogen Bond Complexation. Langmuir, 37(16), 4943-4952. [Link]

  • Song, B., et al. (2020). Adsorption of Mussel Protein on Polymer Antifouling Membranes: A Molecular Dynamics Study. Polymers, 12(11), 2639. [Link]

  • Kostina, N., et al. (2022). The Relation Between Protein Adsorption and Hemocompatibility of Antifouling Polymer Brushes. Macromolecular Bioscience, 22(11), e2200247. [Link]

  • van der Tol, J., et al. (2022). Electrically Switchable Polymer Brushes for Protein Capture and Release in Biological Environments. Angewandte Chemie International Edition, 61(4), e202112469. [Link]

  • (No valid reference)
  • Gautrot, J. E., et al. (2010). Exploiting the superior protein resistance of polymer brushes to control single cell adhesion and polarisation at the micron scale. Biomaterials, 31(21), 5030-5041. [Link]

  • Zürcher, S., et al. (2006). Strongly Stretched Protein Resistant Poly(ethylene glycol) Brushes Prepared by Grafting-To. Langmuir, 22(12), 5249-5254. [Link]

  • Washington, K. E., & Godek, M. L. (2017). Protein Resistant Polymeric Biomaterials. ACS Macro Letters, 6(9), 986-993. [Link]

  • (No valid reference)
  • Lee, B. S., et al. (2011). Comparative study on surface-initiated ATRP and SI-ARGET ATRP of Oligo(ethylene glycol) methacrylate on gold. Journal of Nanoscience and Nanotechnology, 11(1), 747-751. [Link]

  • Fantin, M., et al. (2023). Oxygen Tolerance during Surface-Initiated Photo-ATRP: Tips and Tricks for Making Brushes under Environmental Conditions. ACS Macro Letters, 12(8), 1083-1089. [Link]

  • Lee, B. S., et al. (2016). Comparative Study on Surface-Initiated ATRP and SI-ARGET ATRP of Oligo(Ethylene Glycol) Methacrylate on Gold. Journal of Nanoscience and Nanotechnology, 16(3), 3106-3109. [Link]

  • Jones, D. M., et al. (2000). Using Atom Transfer Radical Polymerization To Amplify Monolayers of Initiators Patterned by Microcontact Printing into Polymer Brushes. Langmuir, 16(16), 6311-6316. [Link]

  • Ma, H., et al. (2006). Surface‐Initiated Atom Transfer Radical Polymerization of Oligo(ethylene glycol) Methacrylate: Effect of Solvent on Graft Density. Macromolecular Rapid Communications, 27(11), 834-839. [Link]

  • Lee, B. S., et al. (2016). Comparative Study on Surface-Initiated ATRP and SI-ARGET ATRP of Oligo(Ethylene Glycol) Methacrylate on Gold. Journal of Nanoscience and Nanotechnology, 16(3), 3106-3109. [Link]

  • Mandal, J., et al. (2018). In situ monitoring of SI-ATRP throughout multiple reinitiations under flow by means of a quartz crystal microbalance. Polymer Chemistry, 9(23), 3246-3255. [Link]

  • Matyjaszewski, K. (n.d.). ATRP from surfaces. Matyjaszewski Polymer Group, Carnegie Mellon University. [Link]

Sources

Application Notes and Protocols for the Use of Methyl 16-bromohexadecanoate in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Linkers in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of three essential components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[1][3] While the ligands provide specificity, the linker is far from a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase) required for ubiquitination and subsequent degradation.[4][5][6]

Among the various linker archetypes, long-chain aliphatic linkers, such as those derived from Methyl 16-bromohexadecanoate, offer distinct advantages. These lipophilic chains can enhance cell membrane permeability and provide the necessary length and flexibility to span significant distances between the POI and the E3 ligase, which is often crucial for achieving potent degradation.[7] The empirical nature of PROTAC development often necessitates the synthesis of a library of degraders with varying linker lengths to identify the optimal configuration for a given target.[8][9] this compound, with its 16-carbon backbone, serves as a valuable building block for constructing these extended linkers.

This guide provides a detailed technical overview, including field-proven insights and step-by-step protocols, for the strategic incorporation of this compound into PROTAC linker scaffolds.

The Strategic Choice of a C16 Aliphatic Linker

The decision to employ a long aliphatic linker derived from this compound is rooted in key structure-activity relationship (SAR) principles established in the field of targeted protein degradation.

Causality Behind Experimental Choices:

  • Overcoming Steric Hindrance: If the binding pockets of the target protein and the E3 ligase are distant or oriented unfavorably, a short linker will fail to induce a stable ternary complex due to steric clashes.[6] A long, flexible C16 chain provides the necessary reach and conformational freedom to allow the two proteins to engage productively.

  • Optimizing Ternary Complex Geometry: The precise geometry of the ternary complex dictates the efficiency of ubiquitin transfer to the target protein's surface lysines. Varying linker length is a primary strategy to modulate this geometry. Studies have shown that degradation potency can be highly sensitive to linker length, with optimal activity observed within a specific range.[1] The 16-atom chain of this linker building block is a common length explored in SAR studies.

  • Enhancing Cell Permeability: PROTACs are often large molecules that fall outside Lipinski's "rule of five," making cell permeability a significant challenge.[1] While excessively long alkyl chains can lead to poor solubility, a balanced lipophilic character, as provided by a C16 linker, can improve passive diffusion across the cell membrane compared to more polar linkers like polyethylene glycol (PEG).[7]

  • Synthetic Tractability: ω-bromoalkylesters like this compound are versatile synthetic handles. The terminal bromide is a good leaving group for nucleophilic substitution reactions, while the methyl ester can be readily hydrolyzed to a carboxylic acid for subsequent amide bond formation, allowing for a modular and convergent PROTAC assembly.

Experimental Protocols

The following protocols outline a two-stage modular approach for synthesizing a PROTAC using this compound. This strategy involves first conjugating the linker to one of the ligands (e.g., the E3 ligase ligand) and then coupling the resulting intermediate with the second ligand (the POI warhead).

Diagram: General PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_0 Part 1: Linker-Ligand Conjugation cluster_1 Part 2: PROTAC Assembly A This compound C Linker-E3 Ligand Intermediate (with terminal ester) A->C Alkylation (Base, Solvent) B E3 Ligase Ligand (e.g., Pomalidomide with NH group) B->C D Linker-E3 Ligand Intermediate (with terminal COOH after hydrolysis) C->D Saponification (e.g., LiOH, THF/H2O) F Final PROTAC Molecule D->F Amide Coupling (Coupling Agent, Base) E POI Ligand (with NH2 group) E->F G Characterization (LC-MS, NMR) F->G Purification (HPLC)

Caption: Modular synthesis of a PROTAC using an alkyl bromide linker.

Protocol 1: Synthesis of Linker-E3 Ligase Intermediate via Alkylation

This protocol details the alkylation of an amine-containing E3 ligase ligand, using pomalidomide as an example, with this compound. Pomalidomide is a derivative of thalidomide and a commonly used ligand for the Cereblon (CRBN) E3 ligase.

Reaction Scheme: Pomalidomide + this compound → Pomalidomide-(CH₂)₁₅-CO₂Me

Materials:

  • Pomalidomide

  • This compound

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add pomalidomide (1.0 eq) and anhydrous DMF. Stir until fully dissolved.

  • Base Addition: Add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq) to the solution. The choice of a stronger base like Cs₂CO₃ can sometimes improve yields for less reactive amines.

  • Alkylation: Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.

Data Presentation: Representative Reaction Parameters

ParameterValue/ConditionRationale
Equivalents (Pomalidomide) 1.0Limiting reagent.
Equivalents (Linker) 1.2Slight excess to ensure complete consumption of the more valuable ligand.
Base K₂CO₃ or Cs₂CO₃To deprotonate the amine on pomalidomide for nucleophilic attack.
Solvent Anhydrous DMFA polar aprotic solvent that solubilizes reactants and facilitates Sₙ2 reactions.
Temperature 60-70 °CProvides sufficient energy to overcome the activation barrier of the reaction.
Typical Yield 50-70%Varies depending on the specific ligand and reaction scale.
Purification Flash ChromatographyTo isolate the mono-alkylated product from starting materials and byproducts.
Protocol 2: Saponification and Final PROTAC Assembly via Amide Coupling

This protocol describes the hydrolysis of the methyl ester on the linker-E3 ligase intermediate, followed by amide coupling to an amine-functionalized POI ligand.

Reaction Scheme:

  • Pomalidomide-(CH₂)₁₅-CO₂Me + LiOH → Pomalidomide-(CH₂)₁₅-COOH

  • Pomalidomide-(CH₂)₁₅-COOH + H₂N-POI Ligand → Final PROTAC

Materials:

  • Linker-E3 Ligase Intermediate (from Protocol 1)

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Water

  • 1M Hydrochloric Acid (HCl)

  • Amine-functionalized POI Ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

Step A: Saponification (Ester Hydrolysis)

  • Reaction Setup: Dissolve the linker-E3 ligase intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (3.0-5.0 eq) to the solution. Stir the mixture at room temperature for 4-12 hours, monitoring by LC-MS until the starting material is consumed.

  • Acidification: Once the reaction is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1M HCl. A precipitate should form.

  • Isolation: Collect the solid carboxylic acid product by vacuum filtration, wash with cold water, and dry under high vacuum. Alternatively, extract the acidified solution with ethyl acetate, dry the organic layer, and concentrate to yield the product. This intermediate is often used in the next step without further purification if it is sufficiently pure.

Step B: Amide Coupling

  • Reaction Setup: In a dry flask under nitrogen, dissolve the carboxylic acid intermediate from Step A (1.0 eq) and the amine-functionalized POI ligand (1.1 eq) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 eq) to the solution, followed by the amide coupling agent HATU (1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 6-18 hours. Monitor the formation of the final PROTAC by LC-MS.

  • Purification: Upon completion, dilute the reaction mixture with a small amount of DMSO and filter it. Purify the final PROTAC product using reverse-phase preparative HPLC.

  • Characterization: Lyophilize the pure HPLC fractions to obtain the final PROTAC as a solid. Confirm the identity and purity of the compound by analytical LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Self-Validating Systems and Trustworthiness

Every protocol must be a self-validating system. This is achieved through rigorous in-process monitoring and final product characterization.

  • In-Process Controls: The progress of each reaction step must be monitored by LC-MS. This allows for the confirmation of product formation (by mass) and the disappearance of starting materials, ensuring the reaction has gone to completion before proceeding to the next step or purification.

  • Purification: Chromatographic purification (flash column or HPLC) is essential to isolate the desired product from unreacted starting materials, reagents, and potential side products. This step is critical for obtaining biologically reliable data.

  • Final Characterization: The identity and purity of the final PROTAC must be unequivocally confirmed.

    • LC-MS: Confirms the correct molecular weight and assesses purity (typically >95% is required for biological assays).

    • ¹H and ¹³C NMR: Confirms the chemical structure of the molecule.

Visualization: Logic of PROTAC Synthesis and Validation

Validation_Workflow cluster_synthesis Synthesis Phase cluster_validation Validation Phase S1 Step 1: Alkylation S2 Step 2: Hydrolysis S1->S2 V1 LC-MS Monitoring S1->V1 In-process control S3 Step 3: Amide Coupling S2->S3 S2->V1 In-process control S3->V1 In-process control V2 Chromatographic Purification (Flash or HPLC) S3->V2 Crude Product V1->V2 V3 Final Characterization (LC-MS, NMR >95% Purity) V2->V3 Assay Biological Assays V3->Assay

Caption: Self-validating workflow for PROTAC synthesis.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. Available from: [Link]

  • Favero, M., et al. (2021). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry, 64(23), 17359–17379. Available from: [Link]

  • Kong, N. R., & Jones, L. H. (2021). Expanding the horizons of targeted protein degradation: A non-small molecule perspective. Acta Pharmaceutica Sinica B, 14(1), 53-67. Available from: [Link]

  • Liu, Z., et al. (2021). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(19), 14219–14241. Available from: [Link]

  • Ciulli, A., & Trainor, N. (2021). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Molecules, 26(16), 4963. Available from: [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC, [Link]

  • Kim, J. H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1968. Available from: [Link]

  • Shvarts, A., & Gaponenko, V. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1, 1-15. Available from: [Link]

  • Samarasinghe, K. T. G., & Crews, C. M. (2021). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Journal of Medicinal Chemistry, 64(19), 14194–14218. Available from: [Link]

  • Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(4), 1780-1787. Available from: [Link]

  • Sun, Y., et al. (2021). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Chemistry, 9, 707317. Available from: [Link]

  • Khan, S., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. International Journal of Molecular Sciences, 24(7), 6496. Available from: [Link]

  • Favero, M., et al. (2021). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry. Available from: [Link]

  • Bond, M. J., et al. (2021). Development of BromoTag: A "bump-and-Hole"-PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins. ACS Chemical Biology, 16(11), 2234-2249. Available from: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Available from: [Link]

  • National Genomics Data Center. (2021). Development of BromoTag: A "Bump-and-Hole"-PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins. Available from: [Link]

  • ClinicalTrials.gov. (2014). Phase II Multicenter, Open-label, Single Arm Clinical Study of Pomalidomide and dexamethasonE and Cyclophosphamide. Available from: [Link]

Sources

Application Notes & Protocols: A Guide to Grafting Polymers from Surfaces using Bromo-Initiators via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Surface-initiated atom transfer radical polymerization (SI-ATRP) has emerged as a powerful and versatile technique for the synthesis of well-defined polymer brushes on a variety of substrates. This method offers precise control over polymer chain length, density, and architecture, enabling the tailoring of surface properties for a myriad of applications in biomaterials, sensors, coatings, and drug development. This guide provides a comprehensive overview of the principles and protocols for grafting polymers from surfaces using common bromo-initiators. We will delve into the mechanistic underpinnings of SI-ATRP, offer detailed step-by-step protocols for substrate preparation, initiator immobilization, and polymerization, and discuss key characterization techniques to validate the success of each stage.

Introduction: The Power of Surface-Initiated Polymerization

The ability to control the architecture of polymer chains tethered to a surface opens up a world of possibilities for designing materials with specific functionalities. Unlike "grafting-to" methods where pre-formed polymers are attached to a surface, the "grafting-from" approach, exemplified by SI-ATRP, allows for the growth of high-density polymer brushes.[1] This is because the small monomer units can easily diffuse to the active polymerization sites on the surface, overcoming the steric hindrance that limits the grafting density in the "grafting-to" approach.[1]

SI-ATRP is a type of controlled/"living" radical polymerization, which means that the polymerization process can be stopped and re-initiated, allowing for the synthesis of block copolymers with complex architectures.[2] The use of a bromo-initiator is central to this process. These initiators are covalently attached to the substrate and provide the starting point for the controlled growth of polymer chains.

The Mechanism of SI-ATRP with a Bromo-Initiator

The core of SI-ATRP lies in the reversible activation and deactivation of the growing polymer chains. The process is typically catalyzed by a transition metal complex, most commonly a copper(I) halide complexed with a nitrogen-based ligand.

The fundamental steps are as follows:

  • Initiation: The copper(I) complex (activator) abstracts the bromine atom from the surface-immobilized initiator, generating a radical on the surface and the copper(II) complex (deactivator).

  • Propagation: The surface radical reacts with monomer units, leading to the growth of the polymer chain.

  • Deactivation: The copper(II) complex can donate the bromine atom back to the growing polymer chain, regenerating the copper(I) complex and rendering the polymer chain dormant.

This reversible activation-deactivation equilibrium keeps the concentration of active radicals low at any given time, minimizing termination reactions and allowing for controlled polymer growth.[3]

SI_ATRP_Mechanism Initiator Surface-Br (Dormant) Radical Surface-• (Active) Initiator->Radical k_act Radical->Initiator k_deact Polymer Surface-Polymer-Br (Dormant) Radical->Polymer k_p (+ Monomer) Cu(I) Cu(I) / Ligand (Activator) Cu(II) Cu(II) / Ligand (Deactivator) Monomer Monomer caption Mechanism of SI-ATRP

Caption: Simplified mechanism of Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).

Experimental Workflow: A Step-by-Step Guide

The successful grafting of polymer brushes via SI-ATRP is a multi-step process that requires careful attention to detail at each stage. The general workflow is outlined below.

experimental_workflow cluster_prep Stage 1: Preparation cluster_immob Stage 2: Immobilization cluster_poly Stage 3: Polymerization cluster_char Stage 4: Characterization A Substrate Selection (e.g., Silicon Wafer, Gold) B Surface Cleaning & Activation (e.g., Piranha, UV/Ozone) A->B C Initiator Immobilization (e.g., BIBB) B->C D Rinsing and Drying C->D E SI-ATRP Reaction (Monomer, Catalyst, Ligand) D->E F Rinsing and Drying E->F G Surface Analysis (Ellipsometry, AFM, XPS) F->G caption Experimental Workflow for SI-ATRP

Caption: A typical experimental workflow for grafting polymers from a surface using SI-ATRP.

Protocol 1: Preparation and Initiator Immobilization on Silicon Wafers

This protocol details the preparation of a silicon wafer and the subsequent immobilization of a common bromo-initiator, 2-bromoisobutyryl bromide (BIBB).

Materials:

  • Silicon wafers

  • Concentrated sulfuric acid (H₂SO₄)

  • 30% Hydrogen peroxide (H₂O₂)

  • Anhydrous toluene

  • Triethylamine (TEA)

  • 2-bromoisobutyryl bromide (BIBB)

  • Dichloromethane (DCM)

  • Ethanol

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Surface Cleaning and Activation (Hydroxylation):

    • CAUTION: Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Immerse the silicon wafers in freshly prepared piranha solution for 30 minutes to remove organic residues and generate surface hydroxyl (-OH) groups.

    • Rinse the wafers thoroughly with copious amounts of DI water.

    • Dry the wafers under a stream of nitrogen.

  • Initiator Immobilization:

    • Place the cleaned and dried silicon wafers in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous toluene to the vessel, followed by triethylamine (as a base to neutralize the HBr byproduct).

    • Slowly add 2-bromoisobutyryl bromide (BIBB) to the solution. The reaction involves the esterification of the surface hydroxyl groups with BIBB.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • After the reaction, rinse the wafers sequentially with toluene, dichloromethane, and ethanol to remove any unreacted reagents.

    • Dry the initiator-functionalized wafers under a stream of nitrogen.

Self-Validation Checkpoint: The successful immobilization of the initiator can be confirmed by X-ray Photoelectron Spectroscopy (XPS), which should show the appearance of a bromine (Br 3d) signal.[4][5][6][7][8]

Protocol 2: Surface-Initiated ATRP of Methyl Methacrylate (MMA)

This protocol describes a typical SI-ATRP procedure for growing poly(methyl methacrylate) (PMMA) brushes from the initiator-modified surface.

Materials:

  • Initiator-functionalized silicon wafer

  • Methyl methacrylate (MMA, monomer)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

  • Copper(I) bromide (Cu(I)Br, catalyst)

  • Copper(II) bromide (Cu(II)Br₂, deactivator, for better control)

  • Anisole (solvent)

  • Argon or nitrogen gas

Procedure:

  • Preparation of the Polymerization Solution:

    • In a Schlenk flask, add the desired amounts of MMA, PMDETA, and anisole.

    • Add the catalyst, Cu(I)Br, and a small amount of Cu(II)Br₂. The molar ratio of monomer:initiator (surface-bound):catalyst:ligand is a critical parameter that controls the polymerization kinetics and the properties of the resulting polymer brush.

    • Deoxygenate the solution by bubbling with argon or nitrogen for at least 30 minutes. Alternatively, use several freeze-pump-thaw cycles for more rigorous deoxygenation.[3]

  • Polymerization:

    • Place the initiator-functionalized substrate in the deoxygenated polymerization solution under an inert atmosphere.

    • Allow the polymerization to proceed for the desired time at a specific temperature (e.g., 60-90 °C). The polymerization time will influence the final thickness of the polymer brush.[9]

    • To stop the polymerization, remove the substrate from the solution and expose it to air.

  • Post-Polymerization Cleaning:

    • Rinse the substrate with a good solvent for the polymer (e.g., toluene or DCM) to remove any non-grafted polymer and unreacted monomer.

    • Perform a Soxhlet extraction for several hours to ensure the complete removal of any physisorbed polymer chains.[10]

    • Dry the polymer brush-coated substrate under a stream of nitrogen.

Characterization of Polymer Brushes

Thorough characterization is essential to confirm the successful grafting of well-defined polymer brushes.

  • Ellipsometry: This is a primary technique for measuring the thickness of the dry polymer brush layer.[11] By measuring the change in polarization of light upon reflection from the surface, the thickness of the polymer film can be determined with sub-nanometer resolution.

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology of the polymer brush and to measure its thickness.[12][13][14][15][16][17] It can provide information on the uniformity of the grafted layer.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface.[4][5][6][7][8] It can confirm the presence of the polymer by detecting the characteristic elements of the monomer units.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the grafted polymers, a sacrificial initiator can be added to the polymerization solution.[18] The free polymer formed in solution is assumed to have similar characteristics to the grafted polymer and can be analyzed by GPC. Alternatively, the polymer can be cleaved from the surface for direct analysis if a cleavable initiator is used.[19][20][21]

Quantitative Data and Troubleshooting

Table 1: Typical Parameters for SI-ATRP of Methyl Methacrylate (MMA) from a Silicon Wafer

ParameterTypical ValueReference
Initiator Surface Density0.5 - 1.5 molecules/nm²[10][22]
[MMA]:[Cu(I)Br]:[PMDETA]100:1:1[22]
Polymerization Time1 - 8 hours[18]
Resulting Dry Brush Thickness10 - 100 nm[9][11]
Molecular Weight (Mn)10,000 - 100,000 g/mol [18][20]
Polydispersity Index (PDI)< 1.3[18][23]

Troubleshooting Common Issues in SI-ATRP:

ProblemPossible Cause(s)Suggested Solution(s)
No or very thin polymer growth - Incomplete initiator immobilization- Inactive catalyst- Presence of oxygen in the system- Verify initiator immobilization with XPS.- Use fresh, high-purity catalyst.- Ensure rigorous deoxygenation of the polymerization solution.
Uncontrolled polymerization (high PDI) - Insufficient deactivator (Cu(II)) concentration- High temperature- Add a small amount of Cu(II)Br₂ to the reaction mixture.- Lower the polymerization temperature.
Non-uniform polymer brush - Inhomogeneous initiator layer- Uneven temperature distribution- Optimize the initiator immobilization protocol.- Ensure uniform heating of the reaction vessel.

Conclusion

Grafting polymers from surfaces using a bromo-initiator via SI-ATRP is a robust and highly controllable method for creating functional surfaces. By carefully controlling the experimental parameters, researchers can synthesize polymer brushes with desired thicknesses, densities, and architectures. The protocols and characterization techniques outlined in this guide provide a solid foundation for scientists and drug development professionals to successfully implement this powerful surface modification technique in their research.

References

  • Halperin, A., & Zhulina, E. B. (Year). Atomic Force Microscopy of Polymer Brushes: Colloidal versus Sharp Tips. Langmuir. [Link]

  • Issanin, A., & Lopatnikov, S. L. (2022). Atomic Force Microscopy of Polymer Brushes: Insights into Controversies. Frontiers in Materials. [Link]

  • Chen, W. L., et al. (2021). Facile Molecular Weight Determination of Polymer Brushes Grafted from One-Dimensional Diffraction Grating by SI-ATRP Using Reflective Laser System. Polymers. [Link]

  • Boyd, S. J., et al. (Year). Evaluation of an Atomic Force Microscopy Pull-Off Method for Measuring Molecular Weight and Polydispersity of Polymer Brushes: Effect of Grafting Density. Langmuir. [Link]

  • (N.A.). (2017). Polymer Brush Films with Varied Grafting and Cross-Linking Density via SI-ATRP. SpringerLink. [Link]

  • Li, B., et al. (2022). Visualization of Single Polymer Chains with Atomic Force Microscopy: A Review. Polymers. [Link]

  • Barbey, R., et al. (2017). Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. Chemical Reviews. [Link]

  • (N.A.). (n.d.). Polymer brush thickness as a function of polymerization time by (a)... ResearchGate. [Link]

  • Kang, C., et al. (Year). Molecular-Weight Determination of Polymer Brushes Generated by SI-ATRP on Flat Surfaces. Macromolecules. [Link]

  • de Crémiers, H., et al. (2017). Direct Quantitative Characterization of Polymer Brushes Obtained by Surface-Initiated ATRP on Silicon. Langmuir. [Link]

  • Chemistry For Everyone. (2023). How Is X-ray Photoelectron Spectroscopy Used In Polymer Analysis? YouTube. [Link]

  • Matyjaszewski Polymer Group. (n.d.). ATRP from surfaces. Carnegie Mellon University. [Link]

  • (N.A.). (n.d.). Molecular-Weight Determination of Polymer Brushes Generated by SI-ATRP on Flat Surfaces. ResearchGate. [Link]

  • Kang, C., et al. (2016). Molecular-Weight Determination of Polymer Brushes Generated by SI-ATRP on Flat Surfaces. ACS Figshare. [Link]

  • EAG Laboratories. (n.d.). XPS Analysis of Surface Modified Polymers. EAG Laboratories. [Link]

  • El-Ghezal, L., et al. (2020). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Polymers. [Link]

  • Bruker. (n.d.). AFM for Polymer Research. Bruker. [Link]

  • Rocky Mountain Laboratories. (2023). XPS Analysis for Polymer. Rocky Mountain Laboratories. [Link]

  • van der Meijden, P. D. M., et al. (2021). Scalable Air-Tolerant μL-Volume Synthesis of Thick Poly(SPMA) Brushes Using SI-ARGET-ATRP. ACS Applied Polymer Materials. [Link]

  • (N.A.). (2021). Tuning Dispersity of Linear Polymers and Polymeric Brushes Grown from Nanoparticles by Atom Transfer Radical Polymerization. OSTI.GOV. [Link]

  • Feng, W., et al. (2022). Surface-initiated atom-transfer radical polymerization (SI-ATRP) of bactericidal polymer brushes on poly(lactic acid) surfaces. Colloids and Surfaces B: Biointerfaces. [Link]

  • Rossi, A., et al. (Year). XPS surface analysis: imaging and spectroscopy of metal and polymer surfaces. ETH Zurich. [Link]

  • (N.A.). (n.d.). (A) Methods of immobilizing surface-initiators on metal... ResearchGate. [Link]

  • (N.A.). (n.d.). Surface-Initiated Polymerization by Means of Novel, Stable, Non-Ester-Based Radical Initiator. ResearchGate. [Link]

  • He, T., et al. (2023). Supramolecular Polymer Brushes. Polymers. [Link]

  • Fantin, M., et al. (2017). Modulation of Surface-Initiated ATRP by Confinement: Mechanism and Applications. Macromolecules. [Link]

  • Ghorbani, M., et al. (Year). Synthesis of the Poly(Methyl Methacrylate) Brush on the Poly( Vinylidene Fluoride) Membrane via the Surface Initiated Atom Transfer Radical Polymerization. Iranian Journal of Chemical Engineering. [Link]

  • Matyjaszewski Polymer Group. (n.d.). Surfaces. Carnegie Mellon University. [Link]

  • Kostina, N. Y., et al. (2021). Less is more: A review of μL-scale of SI-ATRP in polymer brushes synthesis. Progress in Polymer Science. [Link]

  • Schulz, M., et al. (2017). Controlled sub-10-nanometer poly(N-isopropyl-acrylamide) layers grafted from silicon by atom transfer radical polymerization. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • La, Y.-H., et al. (2020). Surface-Initiated Photoinduced ATRP: Mechanism, Oxygen Tolerance, and Temporal Control during the Synthesis of Polymer Brushes. Macromolecules. [Link]

  • TMI Characterization Laboratory. (n.d.). Polymer Brushes via Controlled, Surface-Initiated Atom Transfer Radical Polymerization (ATRP) from Graphene Oxide. TMI Characterization Laboratory. [Link]

  • Ghosh, B., et al. (2018). In situ monitoring of SI-ATRP throughout multiple reinitiations under flow by means of a quartz crystal microbalance. Polymer Chemistry. [Link]

  • (N.A.). (n.d.). A Facile Surface Modification Strategy for Antibody Immobilization on 3D-Printed Surfaces. ACS Publications. [Link]

  • (N.A.). (n.d.). In situ monitoring of SI-ATRP throughout multiple reinitiations under flow by means of a quartz crystal microbalance. ResearchGate. [Link]

Sources

Application Notes & Protocols for Biomolecule Immobilization via Methyl 16-bromohexadecanoate Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Bio-Interfaces with Precision

The controlled immobilization of biomolecules onto solid substrates is a cornerstone of modern biotechnology, underpinning advancements in fields ranging from diagnostics and biosensing to drug delivery and fundamental cell biology research. The choice of surface chemistry is paramount, dictating the stability, orientation, and biological activity of the tethered molecule. This guide details the use of methyl 16-bromohexadecanoate and its silane derivatives as a robust platform for the covalent attachment of biomolecules.

The long 16-carbon chain of this linker facilitates the formation of well-ordered and densely packed self-assembled monolayers (SAMs) on suitable substrates. The terminal methyl ester can be readily hydrolyzed to a carboxylic acid for attachment to amine-functionalized surfaces or, more directly, a corresponding silane analog can be used for direct chemisorption onto hydroxylated surfaces like silicon oxide. The true utility of this linker, however, lies in its terminal alkyl bromide. This functional group serves as a stable, yet reactive, electrophilic site for the covalent immobilization of nucleophilic residues on biomolecules, most notably the thiol group of cysteine residues in proteins, through a classic nucleophilic substitution reaction.[1][2] This method results in a stable thioether bond, providing a durable and reliable linkage for subsequent biological assays.[3][4]

This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the principles, protocols, and validation of this immobilization strategy. We will move beyond simple step-by-step instructions to explain the critical "why" behind each part of the process, ensuring a self-validating and reproducible workflow.

Core Principles & Workflow Overview

The immobilization process is a sequential, multi-stage procedure that requires careful execution and validation at each step. The overall workflow involves:

  • Substrate Preparation: Rigorous cleaning and activation of the substrate (e.g., silicon wafer, glass slide) to ensure a pristine, hydroxylated surface ready for silanization.

  • SAM Formation: Deposition of a bromo-terminated organosilane linker from solution to form a well-ordered self-assembled monolayer.

  • Biomolecule Conjugation: Reaction of the bromo-functionalized surface with a thiol-containing biomolecule (e.g., a protein with an accessible cysteine residue).

  • Characterization & Validation: Employment of surface-sensitive analytical techniques to verify the success of each modification step.

The following diagram illustrates the logical flow of the entire experimental process.

G cluster_prep PART 1: Surface Preparation cluster_sam PART 2: Linker Immobilization (SAM Formation) cluster_bio PART 3: Biomolecule Conjugation A Substrate Selection (e.g., Silicon Wafer, Glass) B Solvent Cleaning (Sonication in Acetone, IPA) A->B C Piranha Etching / Plasma Cleaning (Generates Surface -OH Groups) B->C D Rinsing & Drying (DI Water, N2 Stream) C->D F Substrate Immersion (Controlled Time & Atmosphere) D->F E Prepare Silane Solution (e.g., 1% (3-Bromopropyl)trimethoxysilane in anhydrous toluene) E->F G Rinsing & Curing (Toluene, Ethanol; Oven Bake) F->G H Characterization 1 (Contact Angle, XPS) G->H J Surface Incubation (Reaction of -SH with -Br) H->J I Prepare Biomolecule Solution (e.g., Protein in PBS, pH 7.4-8.0) I->J K Rinsing & Blocking (Remove non-specific binding) J->K L Characterization 2 (Contact Angle, XPS, AFM) K->L

Caption: Experimental workflow for biomolecule immobilization.

Experimental Protocols & Methodologies

Protocol 1: Preparation of Bromo-Terminated Self-Assembled Monolayers

This protocol details the formation of the reactive linker layer on a silicon oxide surface. The principle is based on the hydrolysis and condensation of an organosilane, specifically (16-bromohexadecyl)trichlorosilane or a similar bromo-terminated silane, onto the hydroxylated substrate.

A. Materials and Reagents

  • Silicon wafers or glass slides

  • Acetone, Isopropanol (IPA), HPLC grade

  • Sulfuric acid (H₂SO₄), 98%

  • Hydrogen peroxide (H₂O₂), 30%

  • (16-bromohexadecyl)trichlorosilane (or similar bromo-terminated silane)

  • Anhydrous toluene

  • Ethanol, 200 proof

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glass or polypropylene containers[5]

B. Substrate Cleaning and Activation (Critical Step)

Causality: The quality of the SAM is critically dependent on the cleanliness and density of hydroxyl (-OH) groups on the substrate surface. Any organic contamination will lead to defects in the monolayer. Piranha solution (a strong oxidant) is highly effective for both cleaning and hydroxylation.

  • Cut substrates to the desired size using a diamond scribe.

  • Place substrates in a beaker and sonicate in acetone for 15 minutes.

  • Decant acetone, replace with IPA, and sonicate for another 15 minutes.

  • Rinse thoroughly with DI water and dry under a stream of high-purity nitrogen.

  • Piranha Etching (EXTREME CAUTION): In a designated fume hood, prepare piranha solution by slowly adding 1 part H₂O₂ to 3 parts H₂SO₄. The solution is highly exothermic and reactive.

  • Immerse the cleaned, dry substrates in the piranha solution for 30 minutes.

  • Carefully remove substrates and rinse extensively with DI water (at least 5-6 cycles).

  • Dry the substrates completely under a nitrogen stream and use immediately.

C. SAM Formation

Causality: The silanization reaction requires an anhydrous environment to prevent premature polymerization of the silane in solution. The silane molecules first physisorb to the surface and then covalently link to the surface hydroxyl groups and to each other, forming a cross-linked siloxane network.[6]

  • In an inert atmosphere (glove box or under nitrogen), prepare a 1% (v/v) solution of (16-bromohexadecyl)trichlorosilane in anhydrous toluene.

  • Place the freshly activated substrates in the silane solution. Seal the container.

  • Allow the self-assembly to proceed for 15-24 hours at room temperature.[5]

  • Remove the substrates from the solution and rinse thoroughly with fresh toluene to remove non-covalently bound silane.

  • Rinse with ethanol and then DI water.

  • Dry the substrates under a nitrogen stream.

  • Curing: Bake the substrates in an oven at 110-120°C for 1 hour to drive the condensation reaction and complete the cross-linking of the monolayer.

  • Store the bromo-terminated substrates in a desiccator until use.

Protocol 2: Covalent Immobilization of Thiolated Biomolecules

This protocol describes the conjugation of a biomolecule containing a free thiol group (e.g., a cysteine residue) to the bromo-terminated surface via an SN2 (bimolecular nucleophilic substitution) reaction.[2][7]

Caption: SN2 conjugation of a thiol to the alkyl bromide surface.

A. Materials and Reagents

  • Bromo-terminated substrates (from Protocol 1)

  • Thiol-containing biomolecule (e.g., protein, peptide)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • DI water

B. Immobilization Procedure

Causality: The nucleophilic attack by the thiolate anion (S⁻) on the electrophilic carbon of the C-Br bond is most efficient at a slightly alkaline pH, which helps to deprotonate the thiol (pKa ~8.5) without denaturing most proteins.[8]

  • Prepare a solution of the thiol-containing biomolecule in PBS (pH 7.4) at a desired concentration (typically 0.1 - 1.0 mg/mL).

  • Place the bromo-terminated substrates in the biomolecule solution, ensuring the entire surface is covered.

  • Incubate for 2-4 hours at room temperature or overnight at 4°C. Gentle agitation can improve reaction efficiency.

  • After incubation, remove the substrates and rinse thoroughly with PBS to remove non-covalently bound molecules.

  • Blocking (Optional but Recommended): To prevent non-specific adsorption in subsequent assays, incubate the substrates in a blocking buffer for 1 hour at room temperature.

  • Rinse again with PBS, followed by a final rinse with DI water.

  • Dry under a gentle stream of nitrogen. Store hydrated at 4°C for best results.

Validation and Characterization

A multi-faceted approach to surface characterization is essential to validate each step of the immobilization process.

Data Presentation: Expected Characterization Results

The following table summarizes the expected quantitative changes in surface properties at each stage of modification.

Surface Stage Technique Expected Measurement/Result Interpretation
1. Activated SiO₂ Contact Angle GoniometryWater Contact Angle: < 10°Clean, hydrophilic surface with high density of -OH groups.[9]
XPS Survey ScanHigh Si, O signals. Low C signal.Confirms clean silicon oxide surface.
2. Bromo-terminated SAM Contact Angle GoniometryWater Contact Angle: 80-90°Formation of a more hydrophobic, well-packed alkyl monolayer.[10]
XPS High-ResolutionAppearance of Br 3d peak (~70 eV) and increased C 1s signal.Confirms successful covalent attachment of the bromo-linker.[11]
3. Biomolecule Immobilized Contact Angle GoniometryWater Contact Angle: 30-60° (protein dependent)Surface becomes more hydrophilic due to the presence of the protein layer.[12]
XPS High-ResolutionAttenuation of Si, Br signals. Appearance of N 1s (~400 eV) and S 2p (~164 eV for thioether) peaks.Confirms presence of protein and successful conjugation.[11]
Atomic Force MicroscopyIncreased surface roughness and appearance of globular features.Direct visualization of immobilized protein molecules on the surface.[13]
Trustworthiness: A Self-Validating System

The power of this protocol lies in its inherent checkpoints. A low contact angle after cleaning validates the activation step. A significant increase in hydrophobicity and the appearance of a Bromine peak in XPS confirms successful linker attachment. Finally, a decrease in contact angle coupled with the appearance of Nitrogen in the XPS spectrum provides strong evidence of successful biomolecule immobilization. Each step provides the necessary validation for proceeding to the next, ensuring a trustworthy and reproducible outcome.

References

  • PubMed. (n.d.). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. [Link]

  • ACS Publications. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. [Link]

  • ACS Publications. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters. [Link]

  • ResearchGate. (2025). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. [Link]

  • MDPI. (n.d.). Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. [Link]

  • Frontiers in Chemistry. (n.d.). Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. [Link]

  • Brighton Science. (n.d.). Contact Angle Goniometer 101: Guide to Measuring Contact Angle. [Link]

  • University of Toronto. (n.d.). Nucleophilic Substitution of Alkyl Halides. [Link]

  • Pearson+. (n.d.). Thiols can be prepared from the reaction of thiourea with an alky.... [Link]

  • ResearchGate. (2005). An evaluation of methods for contact angle measurement. [Link]

  • University of Calgary. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. [Link]

  • NIH. (2021). Quantifying interfacial substrate interactions via surface energy analyses. [Link]

  • ResearchGate. (2020). General and adaptive synthesis protocol for high-quality organosilane self-assembled monolayers as tunable surface chemistry platforms for biochemical applications. [Link]

  • Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms. [Link]

  • ResearchGate. (n.d.). Contact angle goniometry was used to investigate the wetting properties.... [Link]

  • DigitalCommons@University of Nebraska - Lincoln. (2021). Contact angle measurement using a Hele-Shaw cell: A proof-of-concept study. [Link]

  • ResearchGate. (2025). Structural Characterization of Alkylsilane and Fluoroalkylsilane Self-Assembled Monolayers on SiO2 by Molecular Dynamics Simulations. [Link]

  • Chemguide. (n.d.). What is nucleophilic substitution?. [Link]

  • ResearchGate. (2025). A molecular simulation study of an organosilane self-assembled monolayer/SiO(2) substrate interface. [Link]

  • SlideShare. (n.d.). Stereoselective nucleophilic substitution reaction at tertiary carbon centers. [Link]

  • Optica Publishing Group. (n.d.). Self-organized formation of erbium-silicon-oxide superlattice. [Link]

  • Royal Society of Chemistry. (n.d.). . [Link]

  • NIH. (2025). Thiol-thiol cross-clicking using bromo-ynone reagents. [Link]

  • NIH. (n.d.). Methods for the determination and quantification of the reactive thiol proteome. [Link]

  • PubMed. (n.d.). Immobilization of proteins on self-assembled monolayers. [Link]

  • ResearchGate. (2025). In-Situ Observation of a Self-Assembled Monolayer Formation of Octadecyltrimethoxysilane on a Silicon Oxide Surface Using a High-Speed Atomic Force Microscope. [Link]

  • ResearchGate. (2025). Unfolding Protein-Based Hapten Coupling via Thiol–Maleimide Click Chemistry: Enhanced Immunogenicity in Anti-Nicotine Vaccines Based on a Novel Conjugation Method and MPL/QS-21 Adjuvants. [Link]

Sources

Application Note & Protocol: Engineering Hydrophobic Surfaces Using Long-Chain ω-Bromo Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Tunable Hydrophobicity

In the realms of biomedical device engineering, advanced materials science, and drug delivery systems, the ability to precisely control the surface wettability of a material is of paramount importance. Hydrophobic surfaces, characterized by their water-repellent nature, are crucial for a variety of applications, including the prevention of biofouling on medical implants, the development of self-cleaning coatings, and the fabrication of high-throughput diagnostic tools.[1][2] The creation of such surfaces often relies on the dual strategy of imparting low surface energy and creating a specific surface topography.[3]

This application note details a robust methodology for rendering hydrophilic substrates, such as glass and silicon wafers, hydrophobic through the covalent attachment of long-chain ω-bromo esters. This class of molecules offers a unique combination of a long aliphatic chain, which is fundamental to achieving low surface energy, and a terminal bromo group that can serve as a reactive handle for subsequent surface modifications, such as polymer grafting.[4][5] The ester linkage provides a stable connection within the alkyl chain, contributing to the overall robustness of the resulting monolayer.

We will explore two primary methodologies for the surface modification: the formation of a self-assembled monolayer (SAM) on a hydroxylated surface and the "grafting from" approach, where the terminal bromo group acts as an initiator for surface-initiated atom transfer radical polymerization (SI-ATRP). These protocols are designed to be both reproducible and adaptable, providing researchers with a reliable toolkit for the creation of well-defined, hydrophobic surfaces.

Theoretical Background: Principles of Surface Modification with ω-Bromo Esters

The hydrophobicity of a surface is quantified by its water contact angle (WCA); a surface is generally considered hydrophobic if the WCA is greater than 90°.[3] The modification of a hydrophilic surface, which typically possesses a high density of hydroxyl (-OH) groups, with long-chain ω-bromo esters is primarily achieved through a covalent linkage. The long, nonpolar alkyl chains of the ester molecules orient themselves away from the polar substrate, creating a low-energy interface that repels water.

The general structure of the modifying agent discussed in this protocol is an ester with a long alkyl chain and a terminal bromine atom, for example, ethyl 12-bromododecanoate. The ester group itself is polar, but its influence is minimized by the much larger nonpolar alkyl chain. The terminal bromine, while polar, provides a valuable site for further chemical reactions if desired.[4]

The stability of the resulting hydrophobic layer is a critical consideration. While ester bonds can be susceptible to hydrolysis, particularly under acidic or basic conditions, within a well-packed monolayer on a stable substrate, their hydrolytic stability is generally sufficient for many applications in neutral aqueous environments.[6]

Experimental Protocols

Part 1: Substrate Preparation - The Foundation of a High-Quality Monolayer

A pristine and well-prepared substrate is critical for the formation of a uniform and stable hydrophobic coating. The following protocol is for silicon wafers, but can be adapted for glass slides and other hydroxyl-rich substrates.

Materials:

  • Silicon wafers or glass slides

  • Acetone (ACS grade)

  • Methanol (ACS grade)

  • Sulfuric acid (H₂SO₄, 98%)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Beakers and wafer holders (Teflon or glass)

  • Ultrasonic bath

  • Hot plate

Protocol for Silicon Wafer Cleaning and Hydroxylation:

  • Solvent Cleaning:

    • Place the silicon wafers in a Teflon holder.

    • Immerse the wafers in a beaker of acetone and sonicate for 15 minutes.[2][7]

    • Transfer the wafers to a beaker of methanol and sonicate for another 15 minutes to remove any residual acetone.[8]

    • Rinse the wafers thoroughly with DI water.

  • Piranha Etching (Hydroxylation):

    • Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron. Always add the peroxide to the acid.

    • Prepare the piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker. The solution will become very hot.

    • Immerse the cleaned wafers in the piranha solution for 30 minutes. This step removes any remaining organic residues and creates a fresh, hydroxylated silicon dioxide layer on the wafer surface.[9]

    • Carefully remove the wafers and rinse them extensively with DI water.

  • Drying and Storage:

    • Dry the wafers under a stream of high-purity nitrogen gas.[7]

    • Store the cleaned and hydroxylated wafers in a clean, dry environment, preferably a vacuum desiccator, until ready for use. It is best to use the wafers for modification as soon as possible after cleaning.

Part 2: Formation of a Hydrophobic Monolayer with Ethyl 12-Bromododecanoate

This protocol describes the formation of a self-assembled monolayer of a long-chain ω-bromo ester on a hydroxylated silicon surface.

Materials:

  • Clean, hydroxylated silicon wafers (from Part 1)

  • Ethyl 12-bromododecanoate

  • Anhydrous toluene

  • Triethylamine (anhydrous)

  • Glass reaction vessel with a reflux condenser

  • Nitrogen or Argon gas inlet

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Protocol:

  • Reaction Setup:

    • Place the hydroxylated silicon wafers in a clean, dry glass reaction vessel containing a magnetic stir bar.

    • Assemble the reflux condenser and ensure the system is under a gentle flow of inert gas (Nitrogen or Argon).

  • Solution Preparation:

    • In a separate, dry flask under an inert atmosphere, prepare a 1-5 mM solution of ethyl 12-bromododecanoate in anhydrous toluene.

    • Add an equivalent molar amount of triethylamine to the solution. Triethylamine acts as a base to catalyze the reaction between the hydroxyl groups on the silicon surface and the bromo ester.

  • Monolayer Formation:

    • Transfer the ethyl 12-bromododecanoate solution to the reaction vessel containing the silicon wafers.

    • Heat the reaction mixture to 60-80 °C with gentle stirring.

    • Allow the reaction to proceed for 12-24 hours. Longer reaction times generally lead to a more ordered and densely packed monolayer.[10]

  • Washing and Curing:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Remove the wafers from the solution and rinse them sequentially with toluene, acetone, and finally methanol to remove any physisorbed molecules.

    • Dry the wafers under a stream of nitrogen.

    • To further stabilize the monolayer, you can optionally cure the wafers in an oven at 100-120 °C for 1 hour.

Diagram of the Experimental Workflow

G cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_char Characterization SolventClean Solvent Cleaning (Acetone, Methanol) Piranha Piranha Etching (H2SO4/H2O2) SolventClean->Piranha Removes organics RinseDry DI Water Rinse & N2 Dry Piranha->RinseDry Creates -OH groups Reaction Reaction with Ethyl 12-Bromododecanoate in Toluene/Triethylamine RinseDry->Reaction Washing Sequential Washing (Toluene, Acetone, Methanol) Reaction->Washing Removes physisorbed molecules Curing Optional Curing (110°C) Washing->Curing Stabilizes monolayer ContactAngle Contact Angle Measurement Curing->ContactAngle Verification AFM AFM Imaging ContactAngle->AFM XPS XPS Analysis AFM->XPS

Caption: Workflow for creating and characterizing a hydrophobic surface.

Characterization of the Hydrophobic Surface

The success of the surface modification is primarily evaluated by measuring the change in wettability.

Contact Angle Measurement

The most direct method to confirm the hydrophobicity of the modified surface is to measure the static water contact angle.

Typical Results:

Surface TypeExpected Static Water Contact Angle (°)
Clean, Hydroxylated Silicon Wafer< 15°
After Modification with Ethyl 12-Bromododecanoate95° - 105°

These are typical expected values. Actual results may vary based on monolayer quality and measurement conditions.

Surface Morphology and Composition

For a more in-depth analysis, the following techniques can be employed:

  • Atomic Force Microscopy (AFM): To visualize the topography of the surface and confirm the formation of a uniform monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface, including the presence of bromine and the attenuation of the silicon signal from the underlying substrate.[1][5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Contact Angle (< 90°) Incomplete monolayer formation.- Ensure the substrate was properly cleaned and hydroxylated.[11]- Use anhydrous solvents and reagents.- Increase reaction time or temperature.
Contamination of the surface.- Work in a clean environment.[10]- Ensure thorough rinsing after the reaction.
Inconsistent Contact Angles Across the Surface Non-uniform monolayer.- Ensure the substrate is fully submerged in the reaction solution.- Improve stirring during the reaction.
Incomplete cleaning.- Re-evaluate the substrate cleaning protocol.[2][8]
Hazy or Visibly Contaminated Surface Polymerization of the bromo ester in solution.- Ensure the reaction temperature is not too high.- Use fresh, high-purity reagents.
Inadequate washing.- Increase the duration and volume of solvent for rinsing. Consider sonication during the washing steps.[10]

Safety Precautions

  • Piranha solution is extremely dangerous. Always handle it inside a certified chemical fume hood with appropriate PPE. Never store piranha solution in a sealed container.

  • Organic solvents such as acetone, methanol, and toluene are flammable and should be handled in a well-ventilated area, away from ignition sources.

  • Triethylamine is corrosive and has a strong odor. Handle it in a fume hood.

  • Long-chain bromo esters should be handled with standard laboratory safety practices, including wearing gloves and safety glasses.

Diagram of Surface Functionalization Chemistry

Caption: Reaction scheme for surface modification.

References

  • Brugnara, M., et al. (2006). Water on flat paraffin wax surface exhibits an intrinsic contact angle between 105° and 114°. Journal of Physical Chemistry B, 110(39), 19475-19481.
  • Ciampi, S., et al. (2010). Structural characterization of 4-bromostyrene self-assembled monolayers on si(111). Langmuir, 26(11), 8356-8364. [Link]

  • INRF. (n.d.). Cleaning Procedures for Silicon Wafers.
  • WaferPro. (2024). How silicon wafers are cleaned. Retrieved from [Link]

  • Bedzyk, M. J., et al. (2010). Structural Characterization of 4-Bromostyrene Self-Assembled Monolayers on Si(111). The Bedzyk Group - Northwestern University.
  • Shin-Etsu MicroSi. (2013). Silicon Wafer Cleaning. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Wafer Cleaning.
  • Behm, R. J., et al. (2004). Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies. Biomaterials, 25(10), 1839-1850. [Link]

  • Flinn, B. D., et al. (2010). Structural Characterization of 4-Bromostyrene Self-Assembled Monolayers on Si(111). Langmuir, 26(11), 8356-8364.
  • Wafer World, Inc. (2021). Silicon Wafer Cleaning: Methods and Techniques. Retrieved from [Link]

  • Bentjen, S. B., et al. (1992). Surface Modification of Polyethylene Films via Bromination: Reactions of Brominated Polyethylene with Aromatic Thiolate Compounds. Journal of Applied Polymer Science, 44(5), 905-914.
  • Krol, P., et al. (2018).
  • Herrer, L., et al. (2020). Scheme that illustrates the procedure for the preparation of a self-assembled monolayer.
  • Dow Chemical Company. (1959). U.S.
  • Creton, C., et al. (2019). One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials.
  • Yang, H., et al. (2020). Preparation of Hydrophobic Surface on PLA and ABS by Fused Deposition Modeling. Polymers, 12(7), 1539. [Link]

  • BenchChem. (2025).
  • Wang, Y., et al. (2012). Hydroxylation of silicon, silicon dioxide, or glass with 3:1 H₂SO₄:H₂O₂ solution, followed by a silanization reaction between APTES and the hydroxylated surface.
  • van den Bogaert, B., et al. (2017). Hydrolytic and Thermal Stability of Organic Monolayers on Various Inorganic Substrates. ACS Applied Materials & Interfaces, 9(31), 26445-26454.
  • Ossila. (n.d.). Overview of influences on static contact angle measurements covered in this paper.
  • Meiron, T., et al. (2004). Contact angle measurement on rough surfaces. Journal of Colloid and Interface Science, 274(2), 637-644.
  • Pinson, J., et al. (2016). Surface Modification of Polymers by Reaction of Alkyl Radicals. Langmuir, 32(2), 512-518. [Link]

  • Yang, H., et al. (2020). Preparation of Hydrophobic Surface on PLA and ABS by Fused Deposition Modeling. Polymers, 12(7), 1539. [Link]

  • Morga, M., et al. (2019). Silica nanoparticle monolayers on a macroion modified surface: formation mechanism and stability. Physical Chemistry Chemical Physics, 21(34), 18783-18794. [Link]

  • Wang, S., et al. (2022). A Modified Contact Angle Measurement Process to Suppress Oil Drop Spreading and Improve Precision. Energies, 15(4), 1301. [Link]

  • Li, Y., et al. (2015). Fabrication of Superhydrophobic Surfaces via Air-assisted Electrospray Method. Journal of The Electrochemical Society, 162(10), B279-B285.
  • School of Chemical Sciences, University of Illinois at Urbana-Champaign. (n.d.). Preparation of Br-terminated Si(100) and Si(111) surfaces and their use as ALD resists.
  • Singh, S., et al. (2017). Techniques for the Fabrication of Super-Hydrophobic Surfaces and Their Heat Transfer Applications. IntechOpen. [Link]

  • EAG Laboratories. (n.d.). FTIR & Contact Angle Measurements of Surface Modified Polymers. Retrieved from [Link]

  • Alfa Chemistry. (2023). Three Synthetic Routes to Synthesize Wax Esters. Labinsights.
  • Graz University of Technology. (2017). Research and First Experiments on Self Assembled Monolayers (SAM)
  • Martinez-Gonzalez, C. L., et al. (2016). Synthesis and emulsifying properties of carbohydrate fatty acid esters produced from Agave tequilana fructans by enzymatic acylation. Food Chemistry, 205, 178-185. [Link]

  • Wöll, C., et al. (2001). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. Physical Chemistry Chemical Physics, 3(16), 3369-3374. [Link]

  • Kumar, A., et al. (2007). Self Assembled Monolayers on Silicon for Molecular Electronics. Journal of Nanoscience and Nanotechnology, 7(6), 1775-1793. [Link]

  • Zuilhof, H., et al. (2001). High-Quality Alkyl Monolayers on Silicon Surfaces.
  • Yimsiri, P., & Sii-rola, C. (2014). Enhancement of hydrophobicity of natural rubber latex films using diatomaceous earth. Journal of Applied Polymer Science, 131(22).
  • Li, M., et al. (2020). Comparison of Long-Term Stability of Initiating Monolayers in Surface-Initiated Controlled Radical Polymerizations. Macromolecular Rapid Communications, 41(17), 2000337. [Link]

  • Ferrer, M., et al. (2000). Synthesis and properties of sucrose fatty acid esters-based non-ionic surfactants. Journal of the American Oil Chemists' Society, 77(4), 365-370.
  • Rupprecht, H., & Biedermann, M. (1983). The Stability of Drug Adsorbates on Silica. Colloids and Surfaces, 7(1-2), 1-13.
  • Mishra, S. M. (2020). How to fabricate bromine and methyl-(CH3) terminated surface?.
  • Arvizo, R. R., et al. (2012).
  • De, S., et al. (2022). Catalytic Ring-Opening Copolymerization of Fatty Acid Epoxides. Journal of the American Chemical Society, 144(13), 5796-5806.

Sources

Application Note: Leveraging Methyl 16-bromohexadecanoate for Advanced Biosensor Surface Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Surface Chemistry in Biosensor Performance

The sensitivity, selectivity, and stability of a biosensor are fundamentally dictated by the molecular architecture at its surface.[1] The effective immobilization of biorecognition elements, such as antibodies, enzymes, or nucleic acids, in a controlled and active manner is paramount for transducing a biological binding event into a measurable signal.[2][3] Self-assembled monolayers (SAMs) have emerged as a powerful and versatile tool for tailoring the interfacial properties of sensor substrates, particularly gold surfaces, due to the strong coordination between sulfur and gold.[4][5] This application note provides a comprehensive guide to the use of Methyl 16-bromohexadecanoate, a versatile long-chain bifunctional molecule, in the step-wise construction of a robust and functional biosensor surface for the covalent immobilization of proteins.

This compound serves as an ideal starting material for creating a well-ordered SAM that presents a terminal functional group amenable to standard bioconjugation chemistries. The long alkyl chain promotes the formation of a densely packed and highly ordered monolayer, which is crucial for minimizing non-specific binding and ensuring reproducible sensor performance.[6] This guide will detail the chemical transformations required to convert the terminal bromo group to a thiol for gold surface attachment, followed by the modification of the methyl ester for protein coupling.

Mechanism of Surface Functionalization: A Step-wise Approach

The overall strategy involves a multi-step process to convert a bare gold surface into a protein-receptive platform using this compound as the foundational linker. The key stages are:

  • Thiol Synthesis: The terminal alkyl bromide of this compound is converted to a thiol group. This is typically achieved through a reaction with a sulfur nucleophile like thiourea, followed by hydrolysis.[7][8] This step is critical as the thiol group will form a strong dative bond with the gold surface of the biosensor.

  • Self-Assembled Monolayer (SAM) Formation: The synthesized thiol-terminated long-chain ester is then used to form a SAM on the gold substrate.[4][9] The long alkyl chains (C16) drive the formation of a highly ordered and densely packed monolayer through van der Waals interactions, orienting the ester terminal groups away from the surface.[3]

  • Surface Hydrolysis: The terminal methyl ester groups of the SAM are hydrolyzed to carboxylic acid groups. This step transforms the relatively inert surface into one that is rich in functional groups for subsequent covalent coupling.

  • Activation and Protein Immobilization: The surface-bound carboxylic acid groups are activated using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[10][11] This forms a highly reactive NHS-ester intermediate that readily reacts with primary amines on the surface of a protein (e.g., lysine residues) to form a stable amide bond, thus covalently immobilizing the protein.[12][13]

This sequential approach ensures a controlled and stepwise build-up of the sensor surface, allowing for characterization at each stage to ensure high-quality and reproducible functionalization.

Workflow for Biosensor Surface Preparation

Biosensor Surface Preparation Workflow cluster_0 Solution Phase Synthesis cluster_1 Surface Modification A This compound B 16-Mercaptohexadecanoic acid methyl ester A->B 1. Thiourea 2. Hydrolysis C Bare Gold Sensor Surface D SAM with terminal -COOCH3 groups C->D SAM Formation E SAM with terminal -COOH groups D->E Alkaline Hydrolysis F Activated SAM with -NHS Ester groups E->F EDC/NHS Activation G Immobilized Protein (e.g., Antibody) F->G Protein Coupling

Caption: Workflow for functionalizing a gold biosensor surface.

Detailed Protocols

Caution: Always handle chemicals in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for all reagents.

Protocol 1: Synthesis of 16-Mercaptohexadecanoic acid methyl ester

This protocol describes the conversion of the terminal bromide of this compound to a thiol.

Materials:

  • This compound (CAS: 26825-89-8)

  • Thiourea

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Round bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for extraction and purification

Procedure:

  • Isothiuronium Salt Formation:

    • In a round bottom flask, dissolve this compound (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

    • Reflux the mixture for 4-6 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature. The isothiuronium salt may precipitate out.

  • Hydrolysis:

    • To the reaction mixture, add a solution of NaOH (2.5 equivalents) in water.

    • Reflux the mixture for another 4-6 hours to hydrolyze the isothiuronium salt to the thiol.

    • Cool the reaction mixture in an ice bath.

  • Acidification and Extraction:

    • Acidify the cooled solution to a pH of ~2 with concentrated HCl.

    • Extract the product with an organic solvent such as diethyl ether or dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 16-Mercaptohexadecanoic acid methyl ester.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Formation of a Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol details the steps for creating a SAM of 16-Mercaptohexadecanoic acid methyl ester on a gold biosensor chip. A clean environment is crucial for forming high-quality SAMs.[4]

Materials:

  • Gold-coated biosensor chips

  • 16-Mercaptohexadecanoic acid methyl ester (from Protocol 1)

  • 200-proof Ethanol

  • Piranha solution (7:3 v/v concentrated H₂SO₄: 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Tweezers

  • Petri dishes

  • Dry nitrogen gas

Procedure:

  • Gold Surface Cleaning:

    • Immerse the gold-coated chips in piranha solution for 30-60 seconds to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials.[14]

    • Thoroughly rinse the chips with deionized water and then with ethanol.

    • Dry the chips under a gentle stream of dry nitrogen.

  • SAM Formation:

    • Prepare a 1 mM solution of 16-Mercaptohexadecanoic acid methyl ester in 200-proof ethanol.

    • Immediately immerse the clean, dry gold chips into the thiol solution in a clean container.

    • To minimize oxidation, it is recommended to backfill the container with nitrogen and seal it.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure a well-ordered monolayer.[9]

  • Rinsing:

    • After incubation, remove the chips from the thiol solution and rinse thoroughly with ethanol to remove any physisorbed molecules.

    • Dry the chips again under a stream of dry nitrogen.

Protocol 3: Surface Hydrolysis, Activation, and Protein Immobilization

This protocol covers the final steps of converting the ester-terminated SAM to a protein-functionalized surface.

Materials:

  • SAM-modified gold chips (from Protocol 2)

  • Sodium Hydroxide (NaOH) solution (0.5 M)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0 (or another suitable buffer for the protein of interest)

  • Protein to be immobilized (e.g., antibody at 50 µg/mL)

  • Quenching/Blocking Buffer: 1 M Ethanolamine-HCl, pH 8.5, or 1% Bovine Serum Albumin (BSA) in PBS

Procedure:

  • Hydrolysis of the Methyl Ester:

    • Immerse the SAM-modified chips in a 0.5 M NaOH solution for 30-60 minutes at room temperature to hydrolyze the methyl ester to a carboxylic acid.

    • Rinse the chips thoroughly with deionized water and then with ethanol.

    • Dry under a stream of dry nitrogen.

  • Activation of Carboxylic Acid Groups:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.

    • Immerse the carboxyl-terminated SAM chips in the EDC/NHS solution for 15-30 minutes at room temperature. This activates the surface by forming NHS esters.[11]

    • Rinse the activated chips with the Immobilization Buffer.

  • Covalent Immobilization of Protein:

    • Immediately immerse the activated chips in the protein solution (e.g., 50 µg/mL antibody in Immobilization Buffer).

    • Incubate for 1-2 hours at room temperature with gentle agitation.[12] The primary amines on the protein will react with the NHS esters to form stable amide bonds.

  • Quenching and Blocking:

    • Remove the chips from the protein solution and immerse them in the Quenching/Blocking Buffer for 30 minutes to deactivate any remaining NHS esters and block non-specific binding sites.[12][15]

    • Rinse the chips with a wash buffer (e.g., PBS with 0.05% Tween-20) and then with deionized water.

    • The biosensor is now ready for use or can be stored in an appropriate buffer at 4°C.

Molecular Interaction at the Biosensor Surface

Molecular Interaction at Biosensor Surface cluster_SAM Gold Surface Gold Surface SAM_Linker S-(CH2)15-C(=O)-NH-Protein Gold Surface->SAM_Linker Thiol-Gold Bond Protein Immobilized Antibody SAM_Linker->Protein Amide Bond Analyte Target Analyte Protein->Analyte Specific Binding

Caption: Immobilization and detection on the functionalized surface.

Data Presentation: Characterization and Performance

The success of each functionalization step can be monitored using surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS), contact angle goniometry, and Atomic Force Microscopy (AFM).[6][16] The final performance of the biosensor should be evaluated by measuring its response to varying concentrations of the target analyte.

Table 1: Representative Biosensor Response Data

Analyte ConcentrationSensor Response (Arbitrary Units)Standard Deviation
0 nM50.8
1 nM252.1
5 nM805.5
10 nM1509.8
25 nM28015.2
50 nM45020.1
100 nM55025.6

Conclusion

This compound is a highly effective precursor for the development of well-defined and robust biosensor surfaces. The protocols outlined in this application note provide a clear and logical pathway for transforming a standard gold substrate into a highly functional platform for the covalent immobilization of proteins. The long alkyl chain ensures the formation of a high-quality SAM, which is fundamental to achieving low non-specific binding and high sensitivity. By following these self-validating steps, researchers, scientists, and drug development professionals can create reliable and reproducible biosensors for a wide range of applications.

References

  • Williams, R. A., & Blanch, H. W. (1994). Covalent immobilization of protein monolayers for biosensor applications. Biosensors & Bioelectronics, 9(2), 159–167. [Link]

  • Katz, J. C., et al. (2003). Characterization of Self-Assembled Monolayers for Biosensor Applications. Langmuir, 19(24), 10214–10219. [Link]

  • Hintsche, R., & Pfeiffer, D. (1997). Self-assembled monolayers for biosensors. Analyst, 122(4), 43R-50R. [Link]

  • Gao, Y., & Kyratzis, I. L. (2008). Covalent Immobilization of Proteins on Carbon Nanotubes Using the Cross-Linker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide—a Critical Assessment. Bioconjugate Chemistry, 19(10), 1945–1950. [Link]

  • Briones, C., et al. (2010). Biosensors based on self-assembled monolayers of PNA on gold surfaces. ResearchGate. Retrieved from [Link]

  • Wilchek, M., & Miron, T. (1987). Limitations of N-hydroxysuccinimide esters in affinity chromatography and protein immobilization. Journal of Biochemical and Biophysical Methods, 14(4), 217–223. [Link]

  • Wink, T., et al. (1997). Self-assembled monolayers for biosensors. Analyst, 122(4), 43R-50R. [Link]

  • Campbell, C. T., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(46), 13914–13922. [Link]

  • Campbell, C. T., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition Between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed. Retrieved from [Link]

  • Katz, J. C., et al. (2003). Characterization of Self-Assembled Monolayers for Biosensor Applications. Langmuir, 19(24), 10214-10219. [Link]

  • Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ResearchGate. Retrieved from [Link]

  • Lee, T. R., et al. (1998). Self-Assembled Monolayers on Gold Generated from Aliphatic Dithiocarboxylic Acids. Langmuir, 14(22), 6523–6529. [Link]

  • Kim, S. J., et al. (2005). Characterization of a self-assembled monolayer of thiol on a gold surface and the fabrication of a biosensor chip based on surface plasmon resonance for detecting anti-GAD antibody. Semantic Scholar. Retrieved from [Link]

  • Kim, S. J., et al. (2005). Characterization of a self-assembled monolayer of thiol on a gold surface and the fabrication of a biosensor chip based on surface plasmon resonance for detecting anti-GAD antibody. Biosensors and Bioelectronics, 20(7), 1422–1427. [Link]

  • Soto, R. B., et al. (2023). Self-Assembled Monolayers for Uricase Enzyme Absorption Immobilization on Screen-Printed Gold Electrodes Modified. MDPI. Retrieved from [Link]

  • de Lima, L. F., et al. (2015). Gold electrode modified by self-assembled monolayers of thiols to determine DNA sequences hybridization. Journal of Chemical Sciences, 127(1), 111–118. [Link]

  • Van der Heyden, M., et al. (2020). Immobilization Techniques for Aptamers on Gold Electrodes for the Electrochemical Detection of Proteins: A Review. PMC - NIH. Retrieved from [Link]

  • Gao, Y., & Kyratzis, I. L. (2008). Covalent Immobilization of Proteins on Carbon Nanotubes Using the Cross-Linker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide—a Critical Assessment. ACS Publications. Retrieved from [Link]

  • Duan, X., et al. (2016). Aryl Diazonium Chemistry for the Surface Functionalization of Glassy Biosensors. Sensors (Basel), 16(3), 350. [Link]

  • Wang, Z., et al. (2003). Covalent immobilization of proteins for the biosensor based on imaging ellipsometry. Biosensors and Bioelectronics, 18(11), 1431–1437. [Link]

  • Gooding, J. J., & Hibbert, D. B. (1999). Layered Functionalized Electrodes for Electrochemical Biosensor Applications. TrAC Trends in Analytical Chemistry, 18(8), 525–533. [Link]

  • Zeid, T. W., & Dufresne, E. R. (2008). Gold film surface preparation for self-assembled monolayer studies. Langmuir, 24(10), 5275–5279. [Link]

  • Zimmer & Peacock. (n.d.). Forming a SAM on a gold electrode. Retrieved from [Link]

  • Wang, Z., Jin, G., & Li, J. (2003). Covalent immobilization of proteins for the biosensor based on imaging ellipsometry. Biosensors & bioelectronics, 18(11), 1431–1437. [Link]

  • Duan, X., et al. (2016). Aryl Diazonium Chemistry for the Surface Functionalization of Glassy Biosensors. PMC. Retrieved from [Link]

  • Wang, J., et al. (2024). Surface-Functionalizing Strategies for Multiplexed Molecular Biosensing: Developments Powered by Advancements in Nanotechnologies. MDPI. Retrieved from [Link]

  • Liu, G. Y., & Salmeron, M. (2007). A New Approach to Generate Thiol-terminated SAMs on Gold. Agilent. Retrieved from [Link]

  • Pop, F., et al. (2013). Synthesis of fluorescent long-chain thiols/disulfides as building-blocks for self-assembled monolayers preparation. ResearchGate. Retrieved from [Link]

  • De Leo, E., et al. (2017). Chemical Functionalization of Plasmonic Surface Biosensors: A Tutorial Review on Issues, Strategies, and Costs. ACS Applied Materials & Interfaces, 9(34), 28384–28400. [Link]

  • De Leo, E., et al. (2017). Chemical Functionalization of Plasmonic Surface Biosensors: A Tutorial Review on Issues, Strategies, and Costs. PMC - PubMed Central. Retrieved from [Link]

  • Kumar, S., et al. (2022). Recent Developments in the Design and Fabrication of Electrochemical Biosensors Using Functional Materials and Molecules. MDPI. Retrieved from [Link]

  • Jacobs, C. B., et al. (2010). Functionalized carbon nanotubes and nanofibers for biosensing applications. Analytical and Bioanalytical Chemistry, 396(3), 977–986. [Link]

  • Reddy, T. S., et al. (2018). Reaction of N-phenylthiourea with methyl 4- bromocrotonate a. ResearchGate. Retrieved from [Link]

  • Zhang, S., & Zhao, G. (2020). Recent Advances in Functional Nanomaterials for Electrochemical Sensors and Biosensors. Chemosensors, 8(3), 67. [Link]

  • Liu, Y., et al. (2023). The Application of Functional Nanomaterials-Based Electrochemical Biosensors in Detecting Cancer Biomarkers: A Review. PMC - PubMed Central. Retrieved from [Link]

  • Romanazzi, G., et al. (2018). Reaction scheme for the preparation of thiourea 120. ResearchGate. Retrieved from [Link]

  • Aydin, M., & Kizil, M. (2022). Thiourea-Isocyanate-Based Covalent Organic Frameworks with Tunable Surface Charge and Surface Area for Methylene Blue and Methyl Orange Removal from Aqueous Media. MDPI. Retrieved from [Link]

  • Musalov, M. V., et al. (2018). Reaction of 2-bromomethyl-1,3-thiaselenole with thiourea: En route to the first representatives of 2-(organylsulfanyl)-2,3-dihydro-1,4-thiaselenines. ResearchGate. Retrieved from [Link]

  • Du, L., et al. (2025). Chemical Sensors and Biosensors Based on Metal–Organic Frameworks (MOFs). R Discovery. Retrieved from [Link]

  • Golan, Y., et al. (2010). Thiol Terminated 1,4-Benzenedimethanethiol Self-Assembled Monolayers on Au(111) and InP(110) from Vapor Phase. Semantic Scholar. Retrieved from [Link]

  • Szelągowska-Kunstman, K., et al. (2010). Relative stability of thiol and selenol based SAMs on Au(111) — exchange experiments. Physical Chemistry Chemical Physics, 12(17), 4400–4405. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 16-bromohexadecanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 16-bromohexadecanoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your research and development efforts.

I. Overview of Synthesis Routes

This compound is a valuable long-chain functionalized fatty acid ester, often used as a building block in the synthesis of self-assembled monolayers, surfactants, and various biologically active molecules.[1] The most common and direct synthetic approach involves the esterification of 16-bromohexadecanoic acid with methanol, typically under acidic conditions.[2]

An alternative, though less direct, route could involve the Hunsdiecker reaction on a suitable precursor, followed by esterification. However, this method introduces more steps and potential for side reactions.[3][4] This guide will primarily focus on troubleshooting the more common direct esterification method.

Diagram: Common Synthetic Pathway

G A 16-Bromohexadecanoic Acid D This compound A->D Esterification B Methanol (CH3OH) B->D C Acid Catalyst (e.g., H2SO4) C->D catalyzes E Water (H2O) D->E byproduct

Caption: Fischer esterification of 16-bromohexadecanoic acid.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that you may encounter during the synthesis and purification of this compound.

FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield in Fischer esterification is a common issue and can often be attributed to several factors related to the reaction equilibrium.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Reaction (Equilibrium) Fischer esterification is a reversible reaction. The presence of the water byproduct can shift the equilibrium back towards the reactants.1. Use Excess Methanol: Employing methanol as the solvent ensures a large excess, driving the equilibrium towards the product side. 2. Remove Water: If the reaction scale and setup allow, use a Dean-Stark apparatus to remove water as it forms. For smaller scales, adding a dehydrating agent like molecular sieves can be effective.
Insufficient Catalyst The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[5] Insufficient catalyst will result in a slow or incomplete reaction.1. Optimize Catalyst Concentration: A typical catalytic amount is 1-5 mol% of the limiting reagent. You can cautiously increase the amount, but be mindful of potential side reactions at higher concentrations. 2. Catalyst Choice: While sulfuric acid is common, other strong acids like p-toluenesulfonic acid can also be effective and may be easier to handle.
Reaction Time and Temperature Esterification of long-chain carboxylic acids can be slow. Insufficient reaction time or temperature will lead to incomplete conversion.1. Increase Reflux Time: The reaction is often refluxed for several hours. A typical procedure suggests 24 hours to ensure completion.[2] 2. Ensure Proper Reflux: Monitor the reaction temperature to ensure it is at the boiling point of methanol.
Purity of Starting Materials Impurities in the 16-bromohexadecanoic acid, such as residual water or other nucleophiles, can interfere with the reaction.1. Dry Starting Material: Ensure your 16-bromohexadecanoic acid is thoroughly dry before use. 2. Check Purity: If possible, verify the purity of your starting material by melting point or spectroscopic methods. The melting point should be sharp.
FAQ 2: I am observing a significant amount of an impurity that is difficult to separate from my product. What could it be?

Answer: The most likely impurity, if reaction conditions are not carefully controlled, is the corresponding ether formed through a side reaction.

Potential Side Reactions:

  • Ether Formation (Williamson Ether Synthesis-type reaction): Under basic conditions or with prolonged heating in the presence of a nucleophile, the bromide on one molecule can react with the carboxylate of another (if the acid is deprotonated) or with methanol to form an ether. However, under acidic esterification conditions, the primary concern is intermolecular reaction between two molecules of the starting material or product.

  • Elimination Reaction (E2): Although less likely for a primary bromide, prolonged heating, especially in the presence of a non-nucleophilic base (less relevant for this specific synthesis), could lead to the formation of an alkene.

Troubleshooting & Identification:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to characterize the impurity. An ether linkage would show characteristic shifts in the upfield region.

  • Mass Spectrometry: This can help determine the molecular weight of the impurity and confirm its identity.

  • Purification:

    • Recrystallization: The product, this compound, is a solid at room temperature.[6] Recrystallization from a suitable solvent like petroleum ether or hexanes is an effective purification method.[2]

    • Column Chromatography: If recrystallization is insufficient, silica gel chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) can separate the slightly more polar product from less polar impurities.

Diagram: Troubleshooting Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Incomplete Reaction Equilibrium Issue start->cause1 cause2 Suboptimal Conditions Time/Temp/Catalyst start->cause2 cause3 Impure Reagents Water/Contaminants start->cause3 sol1 Increase Methanol Excess Use Dean-Stark cause1->sol1 sol2 Increase Reflux Time (24h) Optimize Catalyst % cause2->sol2 sol3 Dry Starting Materials Verify Purity cause3->sol3

Caption: Troubleshooting workflow for low reaction yield.

FAQ 3: My purified product shows signs of degradation over time. What is the stability of this compound and how should it be stored?

Answer: this compound is a relatively stable compound, but like many alkyl halides and esters, it can be susceptible to degradation under certain conditions.

Degradation Pathways:

  • Hydrolysis: The ester can hydrolyze back to the carboxylic acid and methanol in the presence of water, especially if catalyzed by residual acid or base.

  • Nucleophilic Substitution: The bromide is a good leaving group and can be displaced by nucleophiles. For example, exposure to moisture could lead to the formation of the corresponding alcohol.

Proper Storage and Handling:

Parameter Recommendation Rationale
Temperature Store in a cool, dry place. Refrigeration is recommended for long-term storage.Lower temperatures slow down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This minimizes contact with atmospheric moisture, preventing hydrolysis.
Container Use a tightly sealed container made of an inert material (e.g., glass).Prevents contamination and exposure to air and moisture.

III. Experimental Protocols

Protocol 1: Synthesis of this compound[2]

Materials:

  • 16-bromohexadecanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Sodium Acetate

  • Diethyl ether or Petroleum ether

  • Magnesium Sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 16-bromohexadecanoic acid and methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux and maintain for 24 hours with stirring.

  • After cooling to room temperature, neutralize the excess acid by adding sodium acetate.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and filter to remove any insoluble salts.

  • Dry the ether solution over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the resulting crude product by recrystallization from petroleum ether to obtain this compound as a white solid.

IV. References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Sarthaks eConnect. (2020, October 7). Explain-Finkelstein reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Unacademy. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

  • Wikipedia. (n.d.). Hunsdiecker reaction. Retrieved from [Link]

  • AdiChemistry. (n.d.). HUNSDIECKER REACTION | MECHANISM | APPLICATIONS | ILLUSTRATIONS. Retrieved from [Link]

  • Professor Dave Explains. (2021, October 15). Hunsdiecker Reaction [Video]. YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). Hunsdiecker Reaction. Retrieved from [Link]

  • Esterification Lab Answers. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Retrieved from [Link]

  • YouTube. (2023, October 4). CHEM A104 Chapter 16 Esterification Reaction [Video]. Retrieved from [Link]

  • YouTube. (2025, May 15). Multistep Synthesis with Chain Elongation, Radicals, and More – Organic Chemistry Finals Review [Video]. Retrieved from [Link]

  • MDPI. (2023). Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 16-bromohexadecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 16-bromohexadecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice for overcoming common challenges encountered during the purification of this long-chain functionalized fatty acid methyl ester (FAME). Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into purification, understanding the properties of this compound is crucial for selecting the appropriate techniques.

PropertyValueSignificance for Purification
Molecular Formula C17H33BrO2Indicates a long aliphatic chain with a polar ester head and a bromo tail.
Molecular Weight 349.35 g/mol [1][2]Relatively high molecular weight influences its low volatility.
Physical Form SolidEnables the use of recrystallization as a primary purification method.
Melting Point 30-34 °CA relatively low melting point requires careful temperature control during recrystallization to prevent "oiling out".
Functional Groups Methyl Ester, BromoalkaneThe ester group provides a site for potential hydrolysis, while the bromo group can be susceptible to elimination or substitution under harsh conditions.

II. Troubleshooting and FAQs: A-Guided Problem Solving

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Frequently Asked Questions
Q1: What are the most common impurities I should expect after the synthesis of this compound?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the Fischer esterification of 16-bromohexadecanoic acid with methanol, catalyzed by an acid like sulfuric acid.[3] Potential impurities include:

  • Unreacted 16-bromohexadecanoic acid: Due to incomplete esterification.

  • Residual Methanol and Sulfuric Acid: Solvents and catalysts used in the reaction.

  • Byproducts from side reactions: Such as the formation of di-ethers from methanol under acidic conditions or degradation of the starting material or product.

  • Water: Can be introduced during workup or be present in the reagents.[4]

Q2: My final product appears oily or waxy, not a white solid. What could be the cause?

A2: This is a common issue, often referred to as "oiling out," and can be attributed to several factors:

  • Presence of Impurities: Unreacted starting materials or byproducts can depress the melting point of the mixture, causing it to appear as an oil or a low-melting wax.

  • Incorrect Recrystallization Solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures.

  • Cooling Too Rapidly: Fast cooling during recrystallization can cause the compound to precipitate as an oil rather than forming a crystalline lattice.[5]

Q3: I'm seeing a low yield after recrystallization. How can I improve it?

A3: Poor recovery is a frequent challenge in recrystallization.[6] Key factors to consider are:

  • Using too much solvent: The most common cause of low recovery is dissolving the product in an excessive volume of hot solvent.[6] The goal is to create a saturated solution at high temperature.

  • Incomplete crystallization: The cooling process may not have been long enough or the temperature low enough to allow for maximum crystal formation.

  • Product loss during filtration: Using filter paper with too large a pore size can lead to the loss of fine crystals.

Q4: How can I confirm the purity of my final product?

A4: A multi-technique approach is recommended for comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used for quantitative purity assessment (qNMR) against an internal standard.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities, though the product may require derivatization.[8][9]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the main component from closely related non-volatile impurities.[8][9]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Product "oils out" during recrystallization 1. Cooling rate is too fast.2. Solvent is too nonpolar.3. High impurity level.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath.2. Use a slightly more polar solvent or a mixed solvent system.3. Perform a preliminary purification step like column chromatography.
Low recovery after recrystallization 1. Too much solvent used.2. Premature crystallization on the filter funnel.3. Crystals are too fine.1. Use the minimum amount of hot solvent to dissolve the solid.2. Preheat the funnel and filter paper.3. Allow for slow crystal growth. If crystals are persistently fine, consider a different solvent.
Persistent acidic impurity detected Residual acid catalyst from synthesis.Wash the crude product with a mild base like sodium bicarbonate solution during the workup, followed by a water wash to neutrality.[10]
Broad melting point range Presence of impurities.Re-purify the product using the same or a different technique (e.g., another recrystallization with a different solvent or column chromatography).

III. Experimental Protocols & Workflows

Protocol 1: Workup and Initial Purification

This protocol details the steps following the synthesis of this compound via Fischer esterification.

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst. A common method is to add sodium acetate.[3] Alternatively, a dilute solution of sodium bicarbonate can be carefully added until effervescence ceases.

  • Solvent Removal: Evaporate the methanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.[3] Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[3] Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

Workflow for Decision Making in Purification

PurificationWorkflow Start Crude Product TLC Assess Purity by TLC Start->TLC Is_Oily Is the product an oil? TLC->Is_Oily Is_Complex Multiple spots on TLC? Is_Oily->Is_Complex No Column_Chromatography Column Chromatography Is_Oily->Column_Chromatography Yes Is_Complex->Column_Chromatography Yes Recrystallization Recrystallization Is_Complex->Recrystallization No Column_Chromatography->Recrystallization Collect Fractions Purity_Analysis Final Purity Analysis (NMR, GC/MS, HPLC) Recrystallization->Purity_Analysis Final_Product Pure this compound Purity_Analysis->Final_Product

Caption: Decision workflow for purification.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solids based on differences in solubility.[11]

Choosing the Right Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12] For this compound, low polarity solvents are generally effective. Petroleum ether is a commonly used solvent.[3] Hexane or heptane are also good candidates.

Step-by-Step Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., petroleum ether) to just cover the solid.

  • Gently heat the mixture with stirring. Add more hot solvent dropwise until the solid just dissolves.[12]

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[12]

  • Dry the crystals thoroughly to remove any residual solvent.

Troubleshooting Recrystallization

RecrystallizationTroubleshooting Start Recrystallization Issue Issue_Type What is the issue? Start->Issue_Type Oiling_Out Product 'Oils Out' Issue_Type->Oiling_Out Oiling Out Low_Recovery Low Recovery Issue_Type->Low_Recovery Low Recovery No_Crystals No Crystals Form Issue_Type->No_Crystals No Crystals Solution_Oiling 1. Re-heat to dissolve oil. 2. Allow to cool slower. 3. Add a co-solvent to increase polarity. Oiling_Out->Solution_Oiling Solution_Recovery 1. Concentrate the mother liquor. 2. Cool for a longer period or at a lower temperature. 3. Ensure minimal solvent was used. Low_Recovery->Solution_Recovery Solution_No_Crystals 1. Scratch the inside of the flask. 2. Add a seed crystal. 3. Cool in a colder bath (e.g., dry ice/acetone). No_Crystals->Solution_No_Crystals

Caption: Troubleshooting common recrystallization problems.

IV. References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com

  • BenchChem. (2025). Technical Support Center: Purification of Methyl Oleate. Retrieved from BenchChem

  • Taylor & Francis Online. (n.d.). Current Trends in Separation and Purification of Fatty Acid Methyl Ester. Retrieved from Taylor & Francis Online

  • ResearchGate. (2014). Does anyone know how to neutralize the fatty acid methyl esters solution after MeOH-HCl methylation?. Retrieved from ResearchGate

  • CORE. (n.d.). Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. Retrieved from CORE

  • ResearchGate. (2025). Current Trends in Separation and Purification of Fatty Acid Methyl Ester. Retrieved from ResearchGate

  • ChemicalBook. (n.d.). This compound | 26825-89-8. Retrieved from ChemicalBook

  • Amerigo Scientific. (n.d.). This compound (97%). Retrieved from Amerigo Scientific

  • Sigma-Aldrich. (n.d.). This compound 97%. Retrieved from Sigma-Aldrich

  • Prof Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester

  • The Organic Chemistry Tutor. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube.

  • Sigma-Aldrich. (n.d.). This compound 97 26825-89-8. Retrieved from Sigma-Aldrich

  • PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from PubMed Central

  • ChemicalBook. (n.d.). This compound | 26825-89-8. Retrieved from ChemicalBook

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube.

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate. Retrieved from BenchChem

  • David A. Katz. (2013, February 3). How to Carry Out a Recrystallization [Video]. YouTube.

  • BenchChem. (n.d.). A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline. Retrieved from BenchChem

Sources

Technical Support Center: Optimizing Reaction Conditions for Bromoalkane SAM Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Self-Assembled Monolayer (SAM) formation using bromoalkane precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting your experiments. Bromoalkane-terminated SAMs, particularly those formed from bromoalkylsilanes on hydroxylated surfaces, are critical for creating robust, covalently bound monolayers that serve as a versatile platform for subsequent surface functionalization via nucleophilic substitution.

This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and refine your processes for creating high-quality, reproducible monolayers.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the formation of bromoalkane SAMs, particularly with bromoalkylsilane precursors on silicon oxide or other hydroxylated surfaces.

Question 1: My contact angle measurements are low and inconsistent, suggesting a poor-quality or incomplete monolayer. What went wrong?

Answer: Low or variable contact angles are a primary indicator of a hydrophilic, disordered, or incomplete SAM. Several factors, from substrate preparation to the reaction environment, can be the cause.

  • Potential Cause 1: Inadequate Substrate Cleaning and Hydroxylation.

    • The Science: The formation of a silane-based SAM is predicated on the reaction between the silane headgroup and hydroxyl (-OH) groups on the substrate surface.[1] Organic residues, dust, or metallic impurities physically block these reactive sites, leading to a patchy, incomplete monolayer.[2]

    • Solution: Implement a rigorous, multi-step cleaning protocol. For silicon dioxide or glass substrates, a piranha solution treatment (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) is highly effective for both cleaning and generating a high density of surface hydroxyl groups.[1][3] Always use freshly prepared piranha solution and handle it with extreme caution. Following the acid treatment, a thorough rinse with deionized water and drying under a stream of inert gas (like nitrogen or argon) is critical.[1]

  • Potential Cause 2: Premature Silane Polymerization.

    • The Science: Bromoalkyltrialkoxy- or bromoalkyltrichloro-silanes are highly reactive, especially in the presence of water. Moisture in the solvent or atmosphere can cause the silanes to hydrolyze and polymerize in solution before they have a chance to attach to the substrate. These aggregates can then physisorb onto the surface, resulting in a rough, unstable, and poorly organized film.

    • Solution: Use anhydrous solvents (e.g., toluene, hexane) and conduct the deposition in an inert atmosphere, such as inside a nitrogen-filled glovebox.[1][3] This minimizes exposure to ambient moisture. Ensure all glassware is oven-dried immediately before use.

  • Potential Cause 3: Insufficient Reaction Time.

    • The Science: The kinetics of SAM formation involve an initial rapid adsorption followed by a slower reorganization and covalent bond formation phase to achieve a densely packed, ordered monolayer.[4] While trichlorosilanes are highly reactive and may form a monolayer in 1-2 hours, the less reactive trimethoxysilanes require significantly longer incubation times, often 12-24 hours, for the reaction to go to completion.[1]

    • Solution: For bromoalkyltrimethoxysilanes, ensure the incubation period is at least 12 hours. For critical applications, extending this to 24 hours can promote better monolayer packing and ordering.[5]

Question 2: My experimental results are not reproducible. Why am I seeing significant batch-to-batch variation?

Answer: Lack of reproducibility is a frustrating issue that often points to subtle, uncontrolled variables in the experimental setup.

  • Potential Cause 1: Environmental Fluctuations.

    • The Science: The kinetics of silane SAM formation are sensitive to temperature and, most critically, humidity.[2] Trace amounts of water are necessary to catalyze the hydrolysis of the silane headgroup, but excess water leads to the solution-phase polymerization discussed previously.[1] Inconsistent ambient humidity can therefore lead to vastly different outcomes.

    • Solution: Standardize your experimental environment. Performing the SAM deposition in a glovebox with a controlled, low-humidity atmosphere is the best practice.[3] If a glovebox is unavailable, work quickly and backfill reaction vials with an inert gas like nitrogen or argon to minimize atmospheric exposure.[5]

  • Potential Cause 2: Reagent Degradation.

    • The Science: Silane reagents are susceptible to degradation upon exposure to moisture. Once a bottle is opened, it can slowly hydrolyze over time, reducing its effectiveness. Similarly, solvents can absorb atmospheric water.

    • Solution: Purchase reagents in small quantities and store them properly under an inert atmosphere. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. For the highest consistency, prepare the silane solution immediately before use.[2]

  • Potential Cause 3: Inconsistent Post-Deposition Rinsing.

    • The Science: After incubation, the substrate will have both chemisorbed and loosely physisorbed molecules. An inadequate rinse will leave behind these unbound molecules, creating a disordered and unstable surface layer. An overly aggressive rinse, especially before a curing step, could potentially disrupt the monolayer.

    • Solution: Develop a standardized rinsing protocol. A typical procedure involves thoroughly rinsing the substrate with fresh, anhydrous solvent (e.g., toluene), followed by a rinse with a more polar solvent like ethanol or isopropanol to remove any remaining unbound silane and solvent from the surface.[1] Dry the substrate gently under a stream of nitrogen.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for my bromoalkane solution?

A typical starting concentration for bromoalkylsilane solutions is between 1-5 mM.[1][3] This range is usually sufficient to ensure a steady supply of molecules to the surface without promoting excessive polymerization in the solution. For very short-chain molecules or different chemistries, this may require optimization.

Q2: How does the choice of a trichlorosilane vs. a trimethoxysilane precursor affect the experiment?

Trichlorosilanes (e.g., 11-bromoundecyltrichlorosilane) are much more reactive than their trimethoxy- counterparts.[1] This leads to faster monolayer formation (1-2 hours) but also makes them extremely sensitive to moisture, necessitating strict anhydrous and inert atmosphere conditions.[1] Trimethoxysilanes (e.g., 11-bromoundecyltrimethoxysilane) are less reactive, requiring longer incubation times (12-24 hours) and often a post-deposition curing step to drive the reaction to completion.[1] However, their slower reactivity makes them slightly more tolerant to trace amounts of moisture, offering a wider processing window.

Q3: Is a post-deposition "curing" or baking step necessary?

Yes, for high-quality, robust monolayers, especially when using less reactive alkoxysilanes, a curing step is highly recommended.[1] Baking the coated substrate (e.g., at 110-120°C) promotes the final condensation reactions between adjacent silanol groups and between the silanols and the surface. This enhances the covalent cross-linking within the monolayer (Si-O-Si bonds), increasing its thermal and chemical stability.[1]

Q4: How can I confirm the quality of my bromoalkane SAM?

A multi-technique approach is best for comprehensive characterization:

  • Contact Angle Goniometry: Measures the surface hydrophobicity. A successful bromoalkane SAM should yield a distinct, high static water contact angle, indicating a well-packed, hydrophobic surface. Low or inconsistent angles suggest defects or contamination.[6]

  • Ellipsometry: A non-destructive optical technique used to measure the thickness of the monolayer. The measured thickness should be consistent with the theoretical length of the bromoalkane molecule in a tilted, all-trans conformation.[4]

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that confirms the elemental composition. XPS can verify the presence of Bromine, Carbon, Silicon, and Oxygen on the surface and confirm the formation of the Si-O-Substrate bond.[4][6]

  • Atomic Force Microscopy (AFM): Provides topographical information about the surface at the nanometer scale. A high-quality SAM should appear smooth and uniform, while a poor SAM may show aggregates or pinholes.[6]

Visualized Workflows and Data
General Experimental Workflow

The following diagram outlines the critical steps for forming a high-quality bromoalkane SAM using a silane precursor.

SAM_Workflow sub Substrate Selection (e.g., Si/SiO2) clean Rigorous Cleaning & Hydroxylation (e.g., Piranha) sub->clean Key: Surface Chemistry depo SAM Deposition (Inert Atmosphere, 1-24 hours) clean->depo Critical: Surface Reactivity prep Solution Prep (1-5 mM in Anhydrous Solvent) prep->depo rinse Solvent Rinse (e.g., Toluene, then Ethanol) depo->rinse Remove Physisorbed Molecules cure Curing Step (110-120°C, 15-60 min) rinse->cure Promote Cross-Linking char Characterization (Contact Angle, XPS, Ellipsometry, AFM) cure->char Validate Quality

Caption: Standard workflow for bromoalkylsilane SAM formation.

Troubleshooting Decision Tree

Use this logical guide to diagnose issues with SAM quality.

Caption: A decision tree for troubleshooting poor SAM results.

Recommended Starting Parameters

The following table provides recommended starting parameters for the solution-phase deposition of two common types of bromoalkylsilane precursors on a hydroxylated surface.[1]

Parameter11-Bromoundecyltrichloro silane11-Bromoundecyltrimethoxy silaneRationale
Concentration 1 - 5 mM1 - 5 mMBalances surface flux against solution polymerization.
Solvent Anhydrous Toluene / HexaneAnhydrous ToluenePrevents premature hydrolysis; solvent polarity can affect SAM quality.[7][8]
Atmosphere Strict Inert (Glovebox)Inert (N₂ or Ar backfill)Trichlorosilanes are extremely moisture-sensitive.
Temperature Room TemperatureRoom TemperatureSufficient for chemisorption to occur.
Incubation Time 1 - 2 hours12 - 24 hoursReflects the higher reactivity of the Si-Cl bond vs. the Si-OCH₃ bond.
Curing Step 10 - 15 min @ 110-120°C30 - 60 min @ 110-120°CDrives condensation and ensures a stable, cross-linked monolayer.
Experimental Protocols

Protocol 1: Substrate Cleaning and Hydroxylation (Silicon Dioxide/Glass)

  • Cut silicon wafers or glass slides to the desired size.

  • Place substrates in a beaker and sonicate sequentially in acetone, then isopropanol, and finally deionized (DI) water for 10-15 minutes each.[1]

  • Dry the substrates under a stream of dry nitrogen gas.

  • Piranha Treatment (EXTREME CAUTION): In a fume hood and with appropriate personal protective equipment (lab coat, acid-resistant gloves, face shield), prepare the piranha solution. Slowly add 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄). The solution is exothermic and highly reactive.

  • Immerse the dried substrates in the fresh piranha solution for 15-30 minutes.[1]

  • Carefully remove the substrates and rinse them copiously with DI water.

  • Dry the substrates thoroughly under a stream of dry nitrogen. Use immediately for SAM formation to prevent re-contamination of the activated surface.[4]

Protocol 2: Bromoalkane SAM Formation (Solution Phase)

  • Inside a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of the desired bromoalkylsilane in an anhydrous solvent (e.g., toluene) in a clean, oven-dried glass vial.[3]

  • Using clean tweezers, place the freshly cleaned and hydroxylated substrates into the silane solution.

  • Seal the vial. If not in a glovebox, purge the headspace with nitrogen or argon gas before sealing.[5]

  • Allow the self-assembly to proceed at room temperature for the appropriate time (see table above).

  • After incubation, remove the substrates from the solution.

  • Rinse the substrates thoroughly with fresh anhydrous toluene, followed by a rinse with ethanol or isopropanol.[1]

  • Dry the substrates under a stream of dry nitrogen.

  • Proceed to the curing step by placing the substrates in an oven at 110-120°C for the recommended time.

  • Allow substrates to cool to room temperature before characterization.

References
  • A Comparative Guide to Self-Assembled Monolayers: 11-Bromoundecyltrimethoxysilane vs. 11-Bromoundecyltrichlorosilane. Benchchem.
  • Thiol-based Self-assembled Monolayers: Formation and Organiz
  • Preparing Self-Assembled Monolayers. Sigma-Aldrich.
  • Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly.
  • Characteriz
  • Technical Support Center: Preventing Contamination in Self-Assembled Monolayer (SAM) Experiments. Benchchem.
  • Technical Support Center: Controlling the Orientation of 11-Bromoundecyltrimethoxysilane on Substr
  • Solvent Effect on the Formation of Octaneselenocyanate Self-Assembled Monolayers on Au(111). PubMed.
  • Solvent Effect on the Formation of Octaneselenocyanate Self-Assembled Monolayers on Au(111).

Sources

Technical Support Center: Preventing Hydrolysis of Methyl 16-Bromohexadecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 16-bromohexadecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the unwanted hydrolysis of this versatile building block during chemical reactions. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the purity of your products.

Introduction

This compound is a long-chain functionalized carboxylic acid ester widely used in the synthesis of self-assembled monolayers, drug delivery systems, and other advanced materials.[1][2] A common challenge encountered when working with this reagent is its susceptibility to hydrolysis, which cleaves the methyl ester to form 16-bromohexadecanoic acid. This side reaction can significantly lower the yield of the desired product and introduce impurities that are often difficult to remove.

This guide provides a structured approach to understanding and mitigating the hydrolysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis and why is it a problem for this compound?

A1: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds.[3] In the case of this compound, the ester functional group reacts with water to yield 16-bromohexadecanoic acid and methanol. This is problematic as it consumes your starting material, reduces the yield of your target molecule, and introduces an acidic impurity that can complicate purification and subsequent reaction steps.

Q2: Under what conditions is this compound most susceptible to hydrolysis?

A2: Ester hydrolysis can be catalyzed by both acids and bases.[3][4] Basic (alkaline) conditions are particularly effective at promoting hydrolysis, a reaction sometimes referred to as saponification.[4] Therefore, reactions involving strong bases or the presence of significant amounts of water, especially at elevated temperatures, pose the highest risk of hydrolysis.

Q3: How can I detect if my this compound has hydrolyzed?

A3: The most common methods for detecting the presence of the hydrolysis product, 16-bromohexadecanoic acid, include:

  • Thin Layer Chromatography (TLC): The carboxylic acid is more polar than the methyl ester and will have a lower Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a broad singlet corresponding to the carboxylic acid proton (-COOH) and a shift in the signals of the adjacent methylene group can indicate hydrolysis.

  • Infrared (IR) Spectroscopy: The carbonyl stretch of the carboxylic acid appears at a different frequency and is broader than that of the ester.

  • High-Performance Liquid Chromatography (HPLC): A new peak with a different retention time from the starting material will be observed.

Q4: How should I properly store this compound to prevent hydrolysis?

A4: To minimize hydrolysis during storage, this compound should be kept in a tightly sealed container in a cool, dry place, away from moisture and atmospheric humidity. Storing it under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection.

Troubleshooting Guide: Reaction-Specific Issues

This section addresses specific experimental challenges and provides actionable solutions to prevent hydrolysis.

Scenario 1: Low Yield in a Nucleophilic Substitution Reaction (e.g., Williamson Ether Synthesis)

You are attempting to synthesize an ether by reacting this compound with an alkoxide, but you observe a low yield of the desired ether and the presence of a significant amount of 16-bromohexadecanoic acid.

Likely Cause:

The basic conditions required for the Williamson ether synthesis are also conducive to ester hydrolysis.[5] The alkoxide or other strong base used in the reaction can act as a nucleophile at the ester carbonyl, leading to saponification.

Preventative Measures & Solutions:
  • Choice of Base: Opt for a non-nucleophilic, sterically hindered base to deprotonate your alcohol. Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are preferable to sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere.

  • Reaction Temperature: Keep the reaction temperature as low as possible while still allowing the desired substitution to proceed at a reasonable rate. Elevated temperatures accelerate both the desired SN2 reaction and the undesired hydrolysis.

  • Order of Addition: Add the deprotonated nucleophile (alkoxide) to the solution of this compound slowly and at a low temperature to minimize the concentration of the base at any given time.

Experimental Protocol: Williamson Ether Synthesis with Minimized Hydrolysis
  • Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or argon.

  • To a solution of the alcohol in a dry, aprotic solvent (e.g., THF, DMF), add a stoichiometric amount of a strong, non-nucleophilic base (e.g., NaH) at 0 °C.

  • Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating complete formation of the alkoxide.

  • In a separate flask, dissolve this compound in the same dry, aprotic solvent.

  • Slowly add the alkoxide solution to the ester solution at 0 °C via a syringe or dropping funnel.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride, not water alone, to neutralize any remaining base.

Scenario 2: Formation of 16-Bromohexadecanoic Acid During Workup

Your reaction appears to be clean by in-process monitoring (e.g., TLC, LC-MS), but after aqueous workup and purification, you isolate a significant amount of the hydrolyzed acid.

Likely Cause:

The workup procedure, especially if it involves basic or strongly acidic aqueous solutions, can induce hydrolysis. For example, washing with a sodium bicarbonate solution to neutralize acid can create a basic environment that hydrolyzes the ester.

Preventative Measures & Solutions:
  • Neutral or Mildly Acidic Workup: If possible, use neutral or mildly acidic conditions for your aqueous workup. A wash with brine (saturated NaCl solution) is generally safe. If an acid wash is required, use a dilute solution of a weak acid.

  • Avoid Strong Bases: Do not use strong basic solutions like NaOH or K2CO3 during the workup. If a basic wash is necessary to remove acidic impurities, use a dilute solution of a weak base like sodium bicarbonate and minimize the contact time.

  • Temperature Control: Perform the workup at room temperature or below to slow down the rate of any potential hydrolysis.

  • Rapid Extraction: Proceed through the extraction and drying steps efficiently to minimize the contact time between the ester and the aqueous phase.

Visualizing Reaction Pathways

The following diagram illustrates the competing reaction pathways of a desired SN2 reaction and the undesired hydrolysis under basic conditions.

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways cluster_2 Products This compound This compound Desired SN2 Reaction Desired SN2 Reaction This compound->Desired SN2 Reaction Nucleophilic Attack at C-Br Undesired Hydrolysis Undesired Hydrolysis This compound->Undesired Hydrolysis Nucleophilic Attack at C=O Base (e.g., RO-) Base (e.g., RO-) Base (e.g., RO-)->Desired SN2 Reaction Base (e.g., RO-)->Undesired Hydrolysis Catalyst Water (Trace) Water (Trace) Water (Trace)->Undesired Hydrolysis Desired Ether Product Desired Ether Product Desired SN2 Reaction->Desired Ether Product 16-Bromohexadecanoic Acid 16-Bromohexadecanoic Acid Undesired Hydrolysis->16-Bromohexadecanoic Acid

Caption: Competing reaction pathways for this compound.

Alternative Strategies: Protecting Group Chemistry

In some cases, particularly in multi-step syntheses where the ester is exposed to harsh conditions, it may be beneficial to use a more robust protecting group for the carboxylic acid.

Protecting GroupStabilityCleavage Conditions
Methyl Ester Sensitive to acid and baseAcid or base hydrolysis[6]
tert-Butyl Ester Stable to base, sensitive to acidAcidic conditions (e.g., TFA)[6]
Benzyl Ester Stable to acid and baseHydrogenolysis (H2, Pd/C)[6]
Silyl Ester LabileMild acid, base, or fluoride sources[6]

The choice of an alternative protecting group should be guided by the overall synthetic strategy and the compatibility of the deprotection conditions with other functional groups in the molecule.[7][8][9]

Decision Workflow for Preventing Hydrolysis

This workflow can help you choose the best strategy to minimize hydrolysis in your reaction.

G start Planning a reaction with This compound q1 Are basic conditions required? start->q1 a1_yes Use non-nucleophilic base (e.g., NaH, KOtBu). Maintain anhydrous conditions. q1->a1_yes Yes a1_no Proceed with caution. Monitor for hydrolysis. q1->a1_no No q2 Is the reaction run at elevated temperature? a1_yes->q2 a1_no->q2 a2_yes Use lowest possible temperature. Consider a more stable protecting group. q2->a2_yes Yes a2_no Maintain temperature control. q2->a2_no No q3 Does the workup involve aqueous base? a2_yes->q3 a2_no->q3 a3_yes Use neutral or mildly acidic workup. Minimize contact time. q3->a3_yes Yes a3_no Proceed with standard neutral workup. q3->a3_no No end Successful Reaction a3_yes->end a3_no->end

Caption: Decision workflow for minimizing hydrolysis.

Conclusion

By understanding the mechanisms of ester hydrolysis and carefully controlling reaction and workup conditions, the unwanted cleavage of this compound can be effectively prevented. The key takeaways are to maintain anhydrous conditions, use non-nucleophilic bases when necessary, control the reaction temperature, and employ neutral workup procedures. For particularly challenging syntheses, consider utilizing a more robust protecting group for the carboxylic acid functionality.

References

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
  • Fiveable. (n.d.). 11.3 Protecting groups. Organic Chemistry II.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • Wuts, P. G. M. (n.d.). Protecting Groups.
  • Kocienski, P. J. (2005). Protecting Groups. Thieme.
  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters.
  • Clark, J. (2004). Hydrolysing esters. Chemguide.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • Ieda, N., Mantri, K., Miyata, Y., Ozaki, A., Komura, K., & Sugi, Y. (2008). Esterification of Long-Chain Acids and Alcohols Catalyzed by Ferric Chloride Hexahydrate. Industrial & Engineering Chemistry Research, 47(21), 8113–8120.
  • PrepChem. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Save My Exams. (2024, October 26). Ester Hydrolysis. A Level Chemistry AQA Revision Notes.
  • ChemicalBook. (n.d.).
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
  • Amerigo Scientific. (n.d.).
  • Varala, R., & Enugala, R. (2011). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2011(7), 24-34.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Chemistry Stack Exchange. (2019, February 22). Preference for basic conditions in ester hydrolysis.
  • Chad's Prep. (2021, January 28). 13.2 Synthesis of Ethers | Organic Chemistry [Video]. YouTube.
  • Santa Cruz Biotechnology. (n.d.).
  • Chad's Prep. (2018, September 20). 13.3 Synthesis and Reactions of Ethers [Video]. YouTube.
  • Suárez-Castillo, O. R., Meléndez-Rodríguez, M., & García-Gutiérrez, J. L. (2012). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 56(1), 29-35.
  • jOeCHEM. (2021, August 31). Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough) [Video]. YouTube.
  • Gassman, P. G., & Burns, S. J. (1988). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 53(23), 5574–5576.
  • SpecialChem. (2025, January 7).
  • AA Blocks. (n.d.). 26825-89-8 | Hexadecanoic acid, 16-bromo-, methyl ester.

Sources

Technical Support Center: Characterizing Defects in Methyl 16-bromohexadecanoate Self-Assembled Monolayers (SAMs)

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals working with Methyl 16-bromohexadecanoate self-assembled monolayers (SAMs). Here, we provide a comprehensive resource for identifying, characterizing, and troubleshooting common defects that can arise during the formation of these functionalized surfaces. Our approach is rooted in established surface science principles and validated analytical techniques to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of a disordered or incomplete this compound SAM?

A1: The most common culprit is substrate contamination. The quality of a SAM is fundamentally dependent on a pristine substrate surface. Organic residues, dust particles, or even the native oxide layer on some substrates can block binding sites, leading to a patchy or incomplete monolayer.[1] This disruption of the initial chemisorption step prevents the long-range ordering of the alkyl chains, resulting in a disordered and defective film.

Q2: How long should I typically immerse my gold substrate in the this compound solution?

A2: While the initial adsorption of alkanethiols onto a gold surface is rapid, occurring within minutes, achieving a well-ordered, crystalline-like monolayer is a slower process.[2] For optimal ordering and minimization of defects, a longer immersion time of 24 to 48 hours is recommended.[3][4] This extended period allows for the molecules on the surface to rearrange and anneal into a more thermodynamically stable, well-packed structure.

Q3: Can the bromine terminal group on this compound affect the quality of the SAM?

A3: Yes, the terminal group can influence the final structure of the SAM. The relatively bulky nature of the bromine atom, compared to a methyl group, may introduce subtle variations in the packing density and ordering of the monolayer.[5] However, with proper preparation techniques, a well-ordered monolayer can still be achieved.

Q4: My application requires a subsequent reaction with the bromine terminus. How can I be sure the bromine is accessible and reactive?

A4: X-ray Photoelectron Spectroscopy (XPS) is an excellent technique to confirm the presence and chemical state of the bromine at the SAM-ambient interface. You should observe a characteristic Br 3d peak in your XPS spectrum. The binding energy of this peak can confirm that the bromine is covalently bonded to the alkyl chain and has not been lost or undergone unintended reactions.

Troubleshooting Guide: From Formation to Characterization

This section provides a systematic approach to troubleshooting common issues encountered during the preparation and analysis of this compound SAMs.

Workflow for SAM Formation and Defect Characterization

SAM_Workflow cluster_prep Preparation cluster_char Characterization Substrate_Cleaning Substrate Cleaning (e.g., Piranha, UV/Ozone) Thiol_Solution Prepare 1 mM Thiol Solution in Anhydrous Ethanol Immersion Immerse Substrate (24-48 hours) Thiol_Solution->Immersion Rinsing Rinse with Ethanol and Dry with N2 Immersion->Rinsing Contact_Angle Contact Angle Goniometry Rinsing->Contact_Angle AFM Atomic Force Microscopy (AFM) Contact_Angle->AFM XPS X-ray Photoelectron Spectroscopy (XPS) AFM->XPS FTIR FTIR Spectroscopy XPS->FTIR EIS Electrochemical Impedance Spectroscopy (EIS) FTIR->EIS AFM_Troubleshooting AFM_Image AFM Image Shows Pits and Low Coverage Check_Substrate Is the substrate atomically flat? AFM_Image->Check_Substrate Check_Environment Is the assembly environment clean? Check_Substrate->Check_Environment Yes Anneal_Substrate Action: Anneal or use template-stripped gold. Check_Substrate->Anneal_Substrate No Check_Imaging Are you using a non-destructive imaging mode? Check_Environment->Check_Imaging Yes Clean_Environment Action: Use a dedicated, clean workspace. Check_Environment->Clean_Environment No Use_Tapping_Mode Action: Switch to Tapping Mode or PeakForce Tapping. Check_Imaging->Use_Tapping_Mode No

Sources

Technical Support Center: Enhancing the Stability of Surfaces Modified with Methyl 16-bromohexadecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 16-bromohexadecanoate for surface modification. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions to help you achieve stable and reproducible surface functionalization.

Introduction: Understanding the Molecule and its Challenges

This compound is a bifunctional molecule offering a long alkyl chain for the formation of ordered self-assembled monolayers (SAMs), a terminal methyl ester group, and a reactive bromo-group. This combination allows for the creation of well-defined surfaces with the potential for subsequent chemical modifications via the bromo- a primary alkyl halide, the carbon-bromine bond is susceptible to nucleophilic substitution, which is a key aspect of its intended reactivity but also a potential pathway for degradation.[1][2] The terminal methyl ester, while seemingly stable, can be prone to hydrolysis under certain conditions, altering the surface chemistry.[3][4]

The stability of a SAM is paramount for the reliability and reproducibility of downstream applications. Instability can arise from several factors, including:

  • Desorption of molecules from the surface: This can be a significant issue, especially in aqueous or biological media.[1][5][6]

  • Chemical degradation of the monolayer: This includes oxidation of the headgroup-substrate bond or hydrolysis of functional groups within the molecule.[5][6][7][8]

  • Disruption of the monolayer's ordered structure: Environmental factors can lead to a less organized and more permeable film.

This guide will address these challenges in a practical, question-and-answer format, providing you with the knowledge to anticipate and overcome common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: SAM Formation and Characterization

Q1: I am seeing inconsistent surface coverage and patchy monolayers. What are the most likely causes?

A1: Inconsistent SAM formation is a common issue and can almost always be traced back to a few critical factors:

  • Substrate Cleanliness: The single most important factor for high-quality SAM formation is an impeccably clean substrate. Organic residues, dust particles, or even adsorbed atmospheric contaminants can block binding sites and lead to defects in the monolayer. For gold substrates, a common cleaning procedure involves treatment with a "piranha" solution (a mixture of sulfuric acid and hydrogen peroxide), though this should be handled with extreme caution due to its highly corrosive nature.[9] However, piranha solution can also etch the gold surface, so a sulfochromic acid treatment might be a more controlled alternative.[9] For silicon oxide surfaces, a similar piranha treatment or UV/ozone cleaning is effective at removing organic contaminants and hydroxylating the surface, which is crucial for silane-based chemistry.[10][11]

  • Solvent Quality: The solvent used for dissolving the this compound and for rinsing the substrates must be of the highest purity. Trace amounts of water can be particularly problematic, as it can lead to the formation of multilayers or disordered films, especially with silane chemistry.[10] For alkanethiol-on-gold systems, ethanol is a common and effective solvent.[12] Always use anhydrous solvents when possible and consider degassing the solvent to remove dissolved oxygen, which can contribute to the oxidation of thiol-gold bonds.[5][6]

  • Environmental Contamination: The environment where you prepare your SAMs can be a significant source of contamination. Avoid areas where volatile silicones (e.g., from vacuum grease or PDMS) are used, as these can readily contaminate surfaces.[13] Working in a cleanroom or at least a dedicated clean fume hood is highly recommended.

Q2: How do I know if I have successfully formed a monolayer of this compound on my surface?

A2: Several surface-sensitive techniques can be used to confirm the presence and quality of your monolayer:

  • Contact Angle Goniometry: This is a simple and quick method to assess the change in surface hydrophobicity. A clean gold or silicon oxide surface is hydrophilic. After modification with this compound, the long alkyl chain should make the surface significantly more hydrophobic, resulting in a higher water contact angle.[14] A uniform contact angle across the surface suggests a homogenous monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique that provides elemental and chemical state information about the top few nanometers of a surface. For a this compound monolayer, you should expect to see signals for Carbon (C 1s), Oxygen (O 1s), and Bromine (Br 3d and Br 3p).[13][15][16] The presence of the bromine signal is a key indicator of successful deposition. You can also use the relative atomic concentrations to get an idea of the monolayer's purity.

  • Ellipsometry: This technique measures the change in polarization of light upon reflection from a surface and can be used to determine the thickness of the monolayer. For a long-chain alkyl molecule like this compound, you would expect a thickness of around 2 nanometers for a well-ordered, upright monolayer.

  • Infrared Reflection-Absorption Spectroscopy (IRRAS): IRRAS can provide information about the chemical bonds present in the monolayer and the orientation of the molecules. For a well-ordered SAM, the position of the methylene stretching vibrations can indicate a crystalline-like state.[14]

Technique Information Provided Expected Result for a Stable Monolayer
Contact Angle Surface hydrophobicity and uniformityHigh and uniform water contact angle
XPS Elemental composition and chemical statesPresence of C, O, and Br signals
Ellipsometry Monolayer thicknessConsistent thickness indicative of a monolayer
IRRAS Molecular orientation and chemical bondsPeaks corresponding to alkyl chain and ester group
Section 2: Stability and Degradation

Q3: My modified surface seems to lose its properties over time, especially when stored in solution. What is happening?

A3: This is a classic sign of monolayer instability, which can be due to desorption or chemical degradation.

  • Desorption in Aqueous Media: Alkanethiol-on-gold SAMs are known to be susceptible to desorption over time, especially in aqueous environments like phosphate-buffered saline (PBS).[5][6] This process is often initiated at defect sites in the monolayer. The headgroup-substrate bond, while relatively strong, is not infinitely stable.

  • Hydrolysis of the Methyl Ester: The methyl ester group at the terminus of your molecule is susceptible to hydrolysis, especially under acidic or basic conditions, to form a carboxylic acid.[3][4] This will change the surface from being relatively hydrophobic to more hydrophilic and will introduce a negative charge at neutral or basic pH. This can be a significant issue if your experiments are conducted in buffered solutions outside of a neutral pH range.

Q4: I am using the bromo-group for a subsequent reaction, but I am getting low reaction yields. Could the bromine be lost from the surface?

A4: Yes, the carbon-bromine bond can be cleaved under certain conditions, leading to a loss of reactive sites.

  • Nucleophilic Attack: The bromo-group is a good leaving group and can be displaced by nucleophiles present in your reaction or storage solutions.[1] Even seemingly innocuous solvents or buffer components could potentially act as nucleophiles over long incubation times.

  • Photodegradation: Although less common for bromoalkanes compared to other functionalities, prolonged exposure to high-energy light (like UV) could potentially lead to cleavage of the C-Br bond.

Q5: How can I improve the long-term stability of my this compound modified surfaces?

A5: Improving stability involves a multi-pronged approach focusing on both the initial formation of a high-quality SAM and proper storage and handling.

  • Optimize SAM Formation: A well-ordered and densely packed monolayer will have fewer defect sites, which are often the starting points for degradation.[17] Consider the following:

    • Increase Incubation Time: While SAM formation can be rapid, allowing for longer incubation times (e.g., 12-24 hours) can promote the "annealing" of the monolayer, leading to a more ordered structure.

    • Optimize Temperature: The temperature during SAM formation can influence the final structure. While room temperature is common, gentle heating might in some cases promote mobility and lead to a more crystalline monolayer. However, too high a temperature can lead to disordered films.

    • Choice of Solvent: The solvent can influence the packing of the monolayer. Experiment with different high-purity solvents to see which gives the most stable film.

  • Post-Formation Rinsing: After SAM formation, a thorough rinsing with the pure solvent is crucial to remove any physisorbed (non-covalently bound) molecules. These loosely bound molecules can contribute to instability and can be a source of contamination in subsequent experiments.

  • Controlled Storage:

    • Dry Storage: Whenever possible, store your modified substrates in a clean, dry, and dark environment under an inert atmosphere (e.g., nitrogen or argon). This will minimize oxidation and hydrolysis.

    • Solution Storage: If you must store the surfaces in solution, use a deoxygenated, high-purity solvent or buffer. For aqueous solutions, consider adding a small amount of a surfactant like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which has been shown to stabilize SAMs by adsorbing at defect sites and inhibiting degradation pathways.[17]

  • Consider Cross-linking: For applications requiring very high stability, you might consider strategies to cross-link the molecules within the monolayer. This is an advanced technique but can significantly enhance the robustness of the film.

Experimental Protocols

Protocol 1: Formation of a this compound SAM on Gold
  • Substrate Preparation:

    • Clean the gold substrate by immersing it in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate copiously with deionized water and then with high-purity ethanol.

    • Dry the substrate under a stream of dry nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol.

    • Immerse the cleaned and dried gold substrate in the solution for 12-24 hours at room temperature in a sealed container to minimize solvent evaporation and contamination.

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse it thoroughly with fresh, anhydrous ethanol to remove any physisorbed molecules.

    • Dry the substrate again under a stream of dry nitrogen gas.

  • Characterization:

    • Characterize the freshly prepared SAM-modified surface using contact angle goniometry, XPS, and/or ellipsometry to confirm successful monolayer formation.

Protocol 2: Monitoring the Stability of the SAM in an Aqueous Buffer
  • Prepare a series of identical SAM-modified substrates using Protocol 1.

  • Immerse the substrates in your aqueous buffer of choice (e.g., PBS pH 7.4) at your experimental temperature (e.g., 37°C).

  • At various time points (e.g., 1 hour, 6 hours, 24 hours, 3 days, 7 days), remove a substrate from the buffer.

  • Rinse the substrate with deionized water and dry it with a stream of nitrogen.

  • Characterize the surface using contact angle and XPS.

    • A decrease in the water contact angle over time suggests hydrolysis of the methyl ester to a carboxylic acid.

    • A decrease in the bromine signal in the XPS spectrum indicates cleavage of the C-Br bond.

    • A decrease in the overall carbon and bromine signals relative to the gold signal suggests desorption of the monolayer.

Visualizing Workflows and Degradation Pathways

Workflow for Stable SAM Formation

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation Substrate Gold or SiO2 Substrate Clean Piranha or UV/Ozone Cleaning Substrate->Clean Rinse_Dry1 Rinse & Dry Clean->Rinse_Dry1 Immerse Immerse for 12-24h Rinse_Dry1->Immerse Solution 1 mM this compound in Anhydrous Solvent Solution->Immerse Rinse_Dry2 Thorough Rinse & Dry Immerse->Rinse_Dry2 Characterize Characterize (Contact Angle, XPS) Rinse_Dry2->Characterize Store Store under Inert Atmosphere Characterize->Store

Caption: Workflow for creating a stable SAM.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Ester Hydrolysis cluster_desorption Monolayer Desorption cluster_cbr_cleavage C-Br Bond Cleavage Initial_SAM Stable this compound SAM Hydrolysis_Trigger Aqueous Environment (Acidic or Basic pH) Initial_SAM->Hydrolysis_Trigger Desorption_Trigger Aqueous Media / Thermal Energy (Initiates at Defects) Initial_SAM->Desorption_Trigger Cleavage_Trigger Nucleophiles / UV Light Initial_SAM->Cleavage_Trigger Hydrolyzed_SAM Carboxylic Acid-Terminated SAM (Hydrophilic, Charged) Hydrolysis_Trigger->Hydrolyzed_SAM H2O Bare_Surface Bare or Partially Covered Substrate Desorption_Trigger->Bare_Surface Desorption Inactive_SAM Alkyl-Terminated SAM (Loss of Reactive Site) Cleavage_Trigger->Inactive_SAM Substitution/Cleavage

Caption: Key degradation pathways for the SAM.

References

  • Esterification of Self-Assembled Carboxylic-Acid-Terminated Thiol Monolayers in Acid Environment: A Time-Dependent Study. Langmuir. [Link]

  • Esterification of self-assembled carboxylic-acid-terminated thiol monolayers in acid environment: a time-dependent study. PubMed. [Link]

  • Long-Term Stability of Self-Assembled Monolayers in Biological Media. ACS Publications. [Link]

  • XPS scans after reactions with a) :CBr 2 ; b) :CCl 2 and c) :CF 2 . In... ResearchGate. [Link]

  • Long-Term Stability of Self-Assembled Monolayers in Biological Media. ResearchGate. [Link]

  • Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. MDPI. [Link]

  • Evolution of the XPS spectra of Br 3d (a), C 1s (b), and N 1s (c) for a... ResearchGate. [Link]

  • Molecular-level Approach to Inhibit Degradations of Alkanethiol Self-Assembled Monolayers in Aqueous Media. PubMed. [Link]

  • Esterification of Self-Assembled Carboxylic-Acid-Terminated Thiol Monolayers in Acid Environment: A Time-Dependent Study. Langmuir - ACS Figshare. [Link]

  • Degradation of alkanethiol self-assembled monolayers in mesenchymal stem cell culture. Wiley Online Library. [Link]

  • EXPERIMENT 8. Monolayer Characterization: Contact angles, Reflection Infrared Spectroscopy, and Ellipsometry. MSU chemistry. [Link]

  • Reversible Self-Assembled Monolayers with Tunable Surface Dynamics for Controlling Cell Adhesion Behavior. PMC - NIH. [Link]

  • Br 3p (left) and S 2p (right) XPS spectra obtained from the TBrThP... ResearchGate. [Link]

  • 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Ch20: Hydrolysis of Esters. University of Calgary. [Link]

  • Degradation of 1-bromobutane with immobilized Haloalkane Dehalogenase LinB. SciMeetings | ACS. [Link]

  • Haloalkanes and Haloarenes. Samagra. [Link]

  • Surface Modification and Functionalization of Nanoscale Metal-Organic Frameworks for Controlled Release and Luminescence Sensing. PMC - NIH. [Link]

  • Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. RSC Publishing. [Link]

  • Different steps involving the mechanism of SAM formation of hydrated... ResearchGate. [Link]

  • Rapid Degradation of Alkanethiol-Based Self-Assembled Monolayers on Gold in Ambient Laboratory Conditions. OSTI.gov. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Rapid Degradation of Alkanethiol-Based Self-Assembled Monolayers on Gold in Ambient Laboratory Conditions. ResearchGate. [Link]

  • Self assembled monolayer formation of alkanethiols on gold. Institute of Solid State Physics. [Link]

  • Engineering Silicon Oxide Surfaces Using Self-Assembled Monolayers. ResearchGate. [Link]

  • Understanding Reactivity of Self-Assembled Monolayer-Coated Electrodes: SAM-Induced Surface Reconstruction. ChemRxiv. [Link]

  • Sonochemical Reaction of Bifunctional Molecules on Silicon (111) Hydride Surface. MDPI. [Link]

  • Gold film surface preparation for self-assembled monolayer studies. PubMed. [Link]

  • Surface Modification Using MAPLE Technique for Improving the Mechanical Performance of Adhesive Joints. MDPI. [Link]

  • (PDF) ChemInform Abstract: Fabrication of Patterned Silane Based Self-Assembled Monolayers by Photolithography and Surface Reactions on Silicon-Oxide Substrates. ResearchGate. [Link]

  • Contact angle measurement of water, glycerin, and hexadecane on... ResearchGate. [Link]

Sources

"strategies to increase the yield of esterification of 16-bromohexadecanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 16-bromohexadecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

I. Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low or No Ester Yield

Question: I performed the esterification of 16-bromohexadecanoic acid with methanol using a sulfuric acid catalyst, but my final yield is disappointingly low. What could be the cause, and how can I improve it?

Answer: Low ester yield in a Fischer esterification is a common issue stemming from the reversible nature of the reaction.[1][2][3][4][5][6] To drive the equilibrium towards the product side, several strategies can be employed, based on Le Chatelier's principle.[1]

Diagnostic Workflow & Solutions:

  • Water Removal: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, hydrolyzing the newly formed ester.[7]

    • Solution: Employ a Dean-Stark apparatus.[8][9][10][11][12] This glassware continuously removes water from the reaction mixture as it forms an azeotrope with a suitable solvent like toluene, thereby driving the reaction to completion.[11]

    • Alternative: Use of a drying agent, such as molecular sieves, can also be effective in sequestering water.[3][4]

  • Excess Alcohol: Using one of the reactants in large excess can also shift the equilibrium to favor product formation.[1][5]

    • Solution: Use the alcohol (e.g., methanol or ethanol) as the solvent. This ensures it is present in a large molar excess, pushing the reaction forward.[1][11] Studies have shown that increasing the alcohol to a 10-fold excess can significantly increase ester yield.[5]

  • Catalyst Activity: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[1][2][4][5][13][14]

    • Solution: Ensure your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and anhydrous.[3] For sensitive substrates, solid acid catalysts like sulfonic acid-functionalized silica can be an excellent, easily separable alternative.[15]

  • Reaction Time and Temperature: Fischer esterification is often a slow process.[1]

    • Solution: Increase the reaction time. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is advisable to determine the point of completion.[16][17][18][19] Refluxing the reaction mixture provides the necessary activation energy and maintains a constant, elevated temperature.[3]

Problem 2: Formation of Side Products

Question: My final product contains significant impurities. What are the likely side reactions, and how can I minimize them?

Answer: The presence of the bromine atom on the alkyl chain introduces the possibility of side reactions, particularly under prolonged heating or strongly acidic/basic conditions.

Potential Side Reactions & Mitigation Strategies:

  • Intramolecular Esterification (Lactonization): While less likely with a 16-carbon chain, the formation of large-ring lactones is a theoretical possibility.[1][5] More commonly, intermolecular reactions can occur.

  • Intermolecular Williamson Ether Synthesis: Under basic conditions (which are not typical for Fischer esterification but might be encountered during workup), the carboxylate could act as a nucleophile, displacing the bromide of another molecule to form an ether linkage.

  • Elimination Reactions: Tertiary alcohols are prone to elimination to form alkenes during Fischer esterification.[1][3] While you are using a primary carboxylic acid, it is a point to consider if you were to esterify with a more complex alcohol.

  • Hydrolysis during Workup: If the workup procedure is not carefully controlled, the ester product can be hydrolyzed back to the carboxylic acid.

    • Solution: During the aqueous workup, use a mild base like sodium bicarbonate to neutralize the acid catalyst, and avoid prolonged contact with aqueous layers.

Troubleshooting Workflow for Side Products:

Side_Product_Troubleshooting

II. Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the esterification of 16-bromohexadecanoic acid?

A1: The choice of catalyst depends on the scale and sensitivity of your reaction.

  • Homogeneous Catalysts: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are highly effective and commonly used.[3] They are cost-effective and efficient. However, their removal can be challenging and may require a neutralizing wash, which can lead to product loss.

  • Heterogeneous Catalysts: Solid acid catalysts, such as sulfonic acid-functionalized silica or acidic resins (e.g., Amberlyst-15), offer significant advantages in terms of purification.[15] They can be easily filtered off after the reaction, simplifying the workup and allowing for catalyst recycling.[15] This is particularly beneficial for larger-scale syntheses.

Catalyst TypeAdvantagesDisadvantages
Sulfuric Acid High catalytic activity, low costCorrosive, difficult to remove, can cause charring
p-TsOH Solid, easier to handle than H₂SO₄Requires neutralization, can be challenging to remove completely
Amberlyst-15 Easily removed by filtration, reusableLower activity than homogeneous catalysts, may require higher temperatures
Sulfonic Acid-Functionalized Silica High efficiency, easy separation, reusableHigher initial cost

Q2: Which alcohol should I use for the esterification?

A2: The choice of alcohol will determine the resulting ester. For simple alkyl esters, primary alcohols like methanol or ethanol are preferred as they react faster and have less steric hindrance.[1] Tertiary alcohols are generally avoided as they are prone to elimination side reactions.[1][3] If using a less volatile, more expensive alcohol, it is not practical to use it as the solvent. In such cases, an inert solvent like toluene should be used in conjunction with a Dean-Stark apparatus.[11]

Q3: How can I monitor the progress of the reaction?

A3: Monitoring the reaction is crucial to determine when it has reached completion and to avoid unnecessary heating that could lead to side products.

  • Thin Layer Chromatography (TLC): This is a simple and rapid method. A spot of the reaction mixture is placed on a TLC plate. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar ester spot indicates the reaction is proceeding.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of the starting material to the product.[16]

  • Spectroscopic Methods: In-line monitoring using techniques like Mid-Infrared (MIR) spectrometry or Raman spectroscopy can provide real-time data on the concentrations of reactants and products.[17][18]

Q4: What is the best method for purifying the final bromo-ester product?

A4: The purification strategy depends on the nature of the impurities.

  • Aqueous Workup: After the reaction, the mixture is typically cooled and diluted with an organic solvent. It is then washed with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted carboxylic acid. This is followed by a wash with brine to remove residual water.

  • Column Chromatography: If TLC indicates the presence of non-acidic impurities, purification by silica gel column chromatography is the most effective method. A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically used for elution.

  • Recrystallization: If the final ester is a solid at room temperature, recrystallization from a suitable solvent can be a highly effective purification method.

III. Recommended Experimental Protocol

This protocol details a reliable method for the methyl esterification of 16-bromohexadecanoic acid.

Materials:

  • 16-bromohexadecanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • Reagents: To the flask, add 16-bromohexadecanoic acid (1.0 eq), a 3-fold molar excess of methanol (3.0 eq), and toluene (enough to fill the Dean-Stark trap and suspend the reactants).

  • Catalyst: Slowly add concentrated sulfuric acid (0.1 eq) to the stirring mixture.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Monitoring: Periodically take a small aliquot from the reaction mixture, neutralize it, and analyze by TLC to monitor the disappearance of the starting material.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution until no more gas evolves.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 16-bromohexadecanoate.

    • If necessary, purify the crude product by silica gel column chromatography.

Esterification_Workflow

IV. References

  • Clauss, R., et al. (2011). Solvent effects on lipase-catalyzed esterification of glycerol and fatty acids. PubMed, 21(5), 447-53. Available at: [Link]

  • JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Journal of Visualized Experiments. Available at: [Link]

  • Li, Y., et al. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. Available at: [Link]

  • Chen, L., et al. (1998). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Taylor & Francis Online. Available at: [Link]

  • Effect of Various Solvents on the Esterification Reaction Solvent log P a Conversion b (%). (n.d.). Available at: [Link]

  • Gómez-Castro, F. I., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Available at: [Link]

  • Duffy, C., et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. PubMed. Available at: [Link]

  • Acid-catalyzed esterification mechanism. Protonation of the carboxylic... (n.d.). ResearchGate. Available at: [Link]

  • Mori, K., et al. (2017). Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. Oxford Academic. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Ampiah-Bonney, R. J., & Walmsley, A. D. (1999). Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. Analyst (RSC Publishing). Available at: [Link]

  • Spectroscopy Europe/World. (2021). Esterification monitoring using X-Pulse: calculation of activation parameters. Available at: [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. Available at: [Link]

  • Christie, W. W. (1975). Preparation and thin-layer chromatography of bromo-derivatives of unsaturated fatty acid esters. A simple and rapid procedure for fatty acid analysis. PubMed. Available at: [Link]

  • chemeurope.com. (n.d.). Dean-Stark apparatus. Available at: [Link]

  • University of Sheffield. (2016). Dean-Stark apparatus. YouTube. Available at: [Link]

  • Atbir, A., et al. (2019). Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. MDPI. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). linolenic acid. Available at: [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Available at: [Link]

  • Abdul Khalil, H. P. S., et al. (2021). Esterification of Cellulose with Long Fatty Acid Chain through Mechanochemical Method. Polymers. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Dean-Stark apparatus | Resource. RSC Education. Available at: [Link]

  • US3240794A - Brominating higher fatty acids and esters. (n.d.). Google Patents. Available at:

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Oliver-Meseguer, J., et al. (2018). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. ChemCatChem. Available at: [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Available at: [Link]

  • D'Alterio, M. C., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI. Available at: [Link]

  • Al-Musa, A. A., et al. (2023). Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD). MDPI. Available at: [Link]

  • Angolan Industry and Chemical Engineering Journal. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Available at: [Link]

  • Evaluation of esterification routes for long chain cellulose esters. (2019). PMC - NIH. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

  • Amerigo Scientific. (n.d.). This compound (97%). Available at: [Link]

  • ResearchGate. (n.d.). Efficient Esterification of Long Chain Aliphatic Carboxylic Acids with Alcohols over ZrOCl2×8H2O Catalyst | Request PDF. Available at: [Link]

  • Jilla Lavanya, et al. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • US2876255A - Preparation of bromo acids and esters. (n.d.). Google Patents. Available at:

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

  • CN109503354A - A kind of preparation method of alpha-brominated aliphatic ester. (n.d.). Google Patents. Available at:

  • It's Dr. Dan. (2023). How to Make Esters through Esterification | Examples Explained! YouTube. Available at: [Link]

  • Chad's Prep. (2021). 20.8 Synthesis and Reactions of Esters | Organic Chemistry. YouTube. Available at: [Link]

  • A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. (2025). Available at: [Link]

  • PubChem - NIH. (n.d.). 16-Bromohexadecanoic acid | C16H31BrO2 | CID 620397. Available at: [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Available at: [Link]

  • AOCS Lipid Library. (2020). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Available at: [Link]

Sources

"avoiding multilayer formation in self-assembly of bromoalkanoates"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the self-assembly of bromoalkanoate monolayers. This guide is designed for researchers, scientists, and drug development professionals who are working with these functional molecules to create well-defined surfaces. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a primary focus on preventing the formation of undesirable multilayers.

Introduction to Bromoalkanoate Self-Assembly

Bromoalkanoates are bifunctional molecules that possess a terminal bromine atom and a carboxylic acid or ester head group. This dual functionality makes them valuable for a wide range of applications, including surface-initiated polymerization, bio-conjugation, and the fabrication of sensors. The successful application of these molecules often hinges on the ability to form a well-ordered, single layer of molecules—a self-assembled monolayer (SAM). However, uncontrolled experimental conditions can lead to the formation of disordered multilayers, which can compromise the desired surface properties. This guide will provide you with the knowledge and practical steps to achieve high-quality monolayer formation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides step-by-step solutions.

Problem 1: Uncontrolled, Thick Film Growth (Multilayer Formation)

You're observing a thick, hazy, or uneven film on your substrate instead of a transparent, uniform monolayer. This is a classic sign of multilayer formation.

Immediate Cause: Uncontrolled polymerization or aggregation of bromoalkanoate molecules, either in the solution or on the substrate surface.

Underlying Factors & Solutions:

  • Excessive Concentration: High concentrations of bromoalkanoates in the deposition solution can lead to rapid, disordered adsorption and the formation of multilayers[1].

    • Solution: Reduce the concentration of your bromoalkanoate solution. A good starting point is in the low millimolar (mM) range (e.g., 1-5 mM). It's advisable to perform a concentration-dependent study to find the optimal range for your specific molecule and substrate.

  • Prolonged Deposition Time: Leaving the substrate in the deposition solution for too long can promote the growth of multilayers, especially at higher concentrations[1].

    • Solution: Optimize your deposition time. While an initial rapid adsorption occurs, a longer "ordering" phase is often necessary for a well-packed monolayer. However, excessively long times can be detrimental. Start with a deposition time of 12-24 hours and adjust based on characterization results. For some systems, shorter times may be sufficient.

  • Inappropriate Solvent Choice: The solvent plays a critical role in the self-assembly process. A solvent that is too polar can interfere with the head group's interaction with the substrate, while a solvent that is too nonpolar may cause the bromoalkanoate to aggregate in the solution before reaching the surface.

    • Solution: Choose a solvent of intermediate polarity that readily dissolves the bromoalkanoate but does not compete for surface binding sites. Anhydrous ethanol or toluene are common choices for carboxylic acid-based SAMs on oxide surfaces[2]. Ensure your solvent is of high purity and anhydrous, as water can lead to uncontrolled reactions, especially with silane-based chemistries.

  • Reactive Substrate: A highly reactive or improperly prepared substrate can promote multilayer formation.

    • Solution: Ensure your substrate is meticulously cleaned and prepared. For silicon wafers, this typically involves a piranha or UV/ozone treatment to create a uniform, hydroxylated surface[3]. After cleaning, the substrate should be used immediately to prevent re-contamination.

Problem 2: Patchy or Incomplete Monolayer Coverage

Your surface characterization (e.g., AFM, XPS) reveals areas of bare substrate, indicating that the monolayer has not formed uniformly.

Immediate Cause: Insufficient time for self-assembly, low concentration, or a contaminated or non-ideal substrate surface.

Underlying Factors & Solutions:

  • Insufficient Deposition Time or Concentration: The self-assembly process requires sufficient time for the molecules to diffuse to the surface, adsorb, and organize.

    • Solution: Increase the deposition time or the concentration of the bromoalkanoate solution. It's a delicate balance, as excessive increases can lead to multilayer formation. A systematic approach, varying one parameter at a time, is recommended.

  • Substrate Contamination: Any organic or particulate contamination on the substrate will block the bromoalkanoate molecules from accessing the surface.

    • Solution: Re-evaluate your substrate cleaning procedure. Ensure all steps are performed in a clean environment (e.g., a cleanroom or a laminar flow hood).

  • Poor Substrate Wettability: If the deposition solution does not wet the substrate surface evenly, it can lead to patchy monolayer formation.

    • Solution: Ensure the substrate is hydrophilic (for oxide surfaces) before deposition. A properly cleaned and hydroxylated silicon wafer should be readily wetted by polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is the primary binding mechanism for bromoalkanoic acids on silicon oxide surfaces?

A1: For bromoalkanoic acids on silicon oxide (SiO₂), the primary binding mechanism is the interaction of the carboxylic acid head group with the hydroxylated surface[4][5]. This occurs through an acid-base reaction, leading to the formation of a surface salt, or through hydrogen bonding followed by a condensation reaction that forms a covalent Si-O-C bond, releasing a water molecule[5][6]. The terminal bromo- group is then oriented away from the surface, available for subsequent chemical modifications.

Q2: Can I use metal oxide substrates for bromoalkanoate self-assembly?

A2: Yes, metal oxide surfaces such as aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and indium tin oxide (ITO) are excellent substrates for carboxylic acid-based SAMs[2][7]. The binding mechanism is similar to that on silicon oxide, involving the interaction of the carboxylic acid head group with the metal oxide surface. Phosphonic acid-terminated bromoalkanes are also a robust option for binding to a variety of metal oxides[8][9][10][11].

Q3: How does temperature affect the self-assembly process?

A3: Temperature influences the kinetics of self-assembly. Generally, higher temperatures can increase the rate of monolayer formation but may also lead to more disordered films if the temperature is too high[12][13]. Conversely, lower temperatures can slow down the process but may result in more ordered structures[13]. Room temperature is a common starting point for many SAM depositions.

Q4: What are the best characterization techniques to confirm monolayer formation and rule out multilayers?

A4: A combination of techniques is recommended for a comprehensive analysis:

  • Atomic Force Microscopy (AFM): AFM is invaluable for visualizing the surface morphology. A well-formed monolayer should appear smooth and uniform. The presence of large, irregular aggregates is a strong indication of multilayer formation[14][15]. You can also use AFM to measure the thickness of the monolayer by creating a scratch and measuring the height difference.

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides elemental and chemical state information about the surface. For bromoalkanoates, you should see peaks corresponding to carbon, oxygen, and bromine[3][8]. The relative intensities of these peaks can help confirm the presence and integrity of the monolayer. The absence of a bromine signal would indicate a problem with the self-assembly.

  • Contact Angle Goniometry: Measuring the water contact angle provides a quick and easy assessment of the surface's hydrophobicity. A uniform contact angle across the surface suggests a homogeneous monolayer.

Q5: How can I be sure my bromo- terminal groups are intact and accessible after self-assembly?

A5: XPS is a powerful tool for this. The binding energy of the Br 3d peak can confirm that the bromine is covalently bonded to the carbon chain[8]. Additionally, you can perform a subsequent chemical reaction that is specific to the bromo- group (e.g., a substitution reaction with an azide) and then use XPS or Fourier-transform infrared spectroscopy (FTIR) to detect the newly introduced chemical species, which indirectly confirms the presence and reactivity of the bromine.

Experimental Protocols & Data

Step-by-Step Protocol for Bromoalkanoic Acid SAM Formation on a Silicon Wafer

This protocol is a general guideline and may require optimization for your specific bromoalkanoic acid and experimental setup.

1. Substrate Preparation (Silicon Wafer with Native Oxide): a. Cleaning: Sonicate the silicon wafer in a sequence of acetone, isopropanol, and deionized (DI) water for 15 minutes each[3]. b. Drying: Dry the wafer under a stream of high-purity nitrogen gas. c. Hydroxylation (Piranha Etching - EXTREME CAUTION ): In a designated fume hood with appropriate personal protective equipment (PPE), immerse the wafer in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-60 minutes[3]. d. Rinsing and Final Drying: Thoroughly rinse the wafer with copious amounts of DI water and then dry it completely under a nitrogen stream. The substrate should be used immediately.

2. SAM Deposition (Solution Phase): a. Solution Preparation: In a clean, dry glass container, prepare a 1-5 mM solution of the bromoalkanoic acid in anhydrous ethanol or toluene. b. Immersion: Place the cleaned and dried silicon substrate in the bromoalkanoic acid solution. c. Incubation: Seal the container and allow the deposition to proceed for 12-24 hours at room temperature. d. Rinsing: After incubation, remove the substrate and rinse it sequentially with fresh anhydrous ethanol and then isopropanol to remove any physisorbed molecules. e. Drying: Dry the substrate under a stream of nitrogen gas.

3. Characterization: a. Characterize the functionalized surface using AFM, XPS, and contact angle goniometry to confirm the formation of a monolayer.

Quantitative Data Summary
ParameterRecommended Starting RangeKey Considerations
Concentration 1 - 5 mMHigher concentrations can lead to multilayers; lower concentrations may require longer deposition times.
Deposition Time 12 - 24 hoursShorter times may result in incomplete coverage; excessively long times can promote multilayering.
Temperature Room Temperature (20-25 °C)Higher temperatures can increase kinetics but may decrease order.
Solvent Anhydrous Ethanol or TolueneMust be high purity and anhydrous to prevent side reactions.

Visualizing the Process: Diagrams

Mechanism of Bromoalkanoic Acid Self-Assembly on Silicon Oxide

SAM_Formation cluster_solution Solution Phase cluster_surface Substrate Surface Bromoalkanoate Bromoalkanoic Acid (HOOC-(CH₂)n-Br) Substrate Hydroxylated Silicon Oxide (Si-OH) Bromoalkanoate->Substrate Adsorption & Hydrogen Bonding SAM Self-Assembled Monolayer (Si-O-CO-(CH₂)n-Br) Substrate->SAM Condensation Reaction (-H₂O) Troubleshooting_Multilayer Problem Problem: Multilayer Formation Observed Concentration Is Concentration > 5 mM? Problem->Concentration Time Is Deposition Time > 24h? Concentration->Time No Solution_Conc Solution: Reduce Concentration Concentration->Solution_Conc Yes Solvent Is Solvent Anhydrous & of Appropriate Polarity? Time->Solvent No Solution_Time Solution: Reduce Deposition Time Time->Solution_Time Yes Substrate Is Substrate Clean & Properly Prepared? Solvent->Substrate Yes Solution_Solvent Solution: Use High-Purity, Anhydrous Solvent Solvent->Solution_Solvent No Solution_Substrate Solution: Re-evaluate Cleaning Protocol Substrate->Solution_Substrate No

References

Technical Support Center: Characterization of Bromo-Functionalized Surfaces

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bromo-functionalized surfaces. As a Senior Application Scientist, I have designed this guide to address the common and often complex challenges encountered during the characterization of these surfaces. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Troubleshooting Guide: Common Issues in Surface Analysis

This section is structured as a series of questions you might ask when encountering a problem during your analysis. Each answer provides plausible causes, recommended solutions, and the scientific rationale behind them.

Section 1: X-ray Photoelectron Spectroscopy (XPS)

XPS is a cornerstone technique for confirming the elemental composition and chemical state of the top 1-10 nm of a surface, making it invaluable for verifying successful bromination.[1][2] However, its sensitivity also makes it prone to specific challenges.

Question 1: My XPS survey scan shows a very weak or non-existent Bromine (Br 3d) signal. Did my functionalization fail?

  • Plausible Causes:

    • Low Functionalization Efficiency: The surface reaction may have yielded a very low density of bromine groups.

    • Surface Contamination: An adventitious carbon or other contaminant layer is attenuating the photoelectrons from the underlying bromine.[2][3]

    • X-ray Induced Damage: The X-ray beam may be causing desorption or degradation of the bromo-functional groups, especially on sensitive organic layers.

    • Incorrect Sampling Depth: The brominated layer might be buried beneath another layer, outside the analysis depth of XPS.

  • Recommended Solutions & Scientific Rationale:

    • Increase Acquisition Time: For weak signals, increase the signal-to-noise ratio by extending the data collection time on the Br 3d region.

    • Perform a Gentle Sputter Clean: Use a low-energy argon ion beam (e.g., < 500 eV) for a very short duration (10-30 seconds) to remove the topmost layer of adventitious contamination. This must be done cautiously, as aggressive sputtering can cleave C-Br bonds.

    • Use a Monochromatic X-ray Source: A monochromatic source reduces background noise and minimizes sample damage compared to an achromatic source, preserving the integrity of the functional layer.[4]

    • Angle-Resolved XPS (ARXPS): To check for buried layers, vary the take-off angle of the photoelectrons. A shallower angle (e.g., < 30° relative to the surface) increases surface sensitivity. If the Br signal increases at shallower angles, it confirms its presence in the outermost layers.

Question 2: I see a Br 3d peak, but it's broad and difficult to fit. How can I confirm the C-Br bond?

  • Plausible Causes:

    • Surface Charging: On insulating or poorly conductive substrates, ejected photoelectrons are not efficiently replaced, causing a localized positive charge that shifts and broadens spectral peaks.[3]

    • Multiple Chemical States: The bromine may exist in multiple chemical environments (e.g., covalent C-Br, ionic Br-, and oxidized species).[5]

    • Sample Degradation: X-ray exposure may have started to break C-Br bonds, creating a variety of bromine species.

  • Recommended Solutions & Scientific Rationale:

    • Utilize Charge Neutralization: Employ a low-energy electron flood gun to compensate for surface charging. This is a standard feature on modern XPS instruments.[3]

    • Calibrate the Binding Energy Scale: Reference the main C 1s peak for adventitious carbon to 284.8 eV. This provides a reliable reference point to correct for any residual charging and allows for accurate peak position determination.

    • High-Resolution Scans & Peak Fitting: Acquire a high-resolution spectrum of the Br 3d region. Use established peak fitting software to deconvolute the broad peak into its constituent components. The primary C-Br peak should be identifiable based on its known binding energy (see Appendix B). The presence of multiple peaks can provide insight into the complexity of the surface chemistry.[6][7]

Section 2: Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

ATR-FTIR is a powerful tool for identifying the vibrational modes of functional groups, such as the C-Br stretch. However, its effectiveness is highly dependent on the nature of the film and the experimental setup.

Question 3: I can't resolve the C-Br stretching vibration in my ATR-FTIR spectrum. How can I improve detection?

  • Plausible Causes:

    • Low Signal Intensity: The C-Br stretch is inherently weak, and if the functionalized layer is a monolayer or very thin, the signal may be below the instrument's detection limit.[8][9]

    • Poor Sample-to-Crystal Contact: ATR-FTIR relies on an evanescent wave penetrating the sample. Insufficient contact between the surface and the ATR crystal results in a very weak or non-existent signal.[10]

    • Spectral Overlap: The C-Br stretching band (typically 500-700 cm⁻¹) can be obscured by strong absorbances from the underlying substrate or other functional groups in the "fingerprint region."

    • Inappropriate ATR Crystal: The penetration depth of the evanescent wave is dependent on the crystal's refractive index. A crystal with a deep penetration depth (e.g., ZnSe) may generate a large signal from the bulk substrate that overwhelms the surface signal.

  • Recommended Solutions & Scientific Rationale:

    • Ensure Optimal Contact: Apply consistent and adequate pressure using the instrument's pressure clamp. For rigid samples, ensure the surface is as flat as possible.[10]

    • Use a High Refractive Index Crystal: Switch to a Germanium (Ge) ATR crystal. Ge has a higher refractive index than ZnSe or diamond, resulting in a shallower penetration depth (approx. 0.5 µm). This enhances surface sensitivity by reducing the signal contribution from the bulk material.[11]

    • Perform Difference Spectroscopy: Carefully subtract a spectrum of the unfunctionalized substrate from the spectrum of the bromo-functionalized surface. This can help reveal weak peaks that were previously hidden by the substrate's signals.

    • Increase Number of Scans: Co-add a higher number of scans (e.g., 256 or 512) to improve the signal-to-noise ratio.

Section 3: Atomic Force Microscopy (AFM)

AFM provides nanoscale topographical information. While it doesn't directly identify elements, it's crucial for assessing surface morphology, homogeneity of the functional layer, and mechanical properties.[12]

Question 4: My AFM images before and after functionalization look identical. How can I verify the presence of the new layer?

  • Plausible Causes:

    • Conformal Monolayer: A well-formed, highly ordered monolayer may not significantly alter the root-mean-square (RMS) roughness, especially on an already smooth substrate.

    • Insufficient Resolution: The imaging parameters (scan rate, setpoint, tip sharpness) may not be optimized to resolve the subtle changes introduced by the functional layer.

    • Image Artifacts: Tip contamination or feedback loop errors can obscure the true surface morphology.[13]

  • Recommended Solutions & Scientific Rationale:

    • Analyze Phase Imaging: In Tapping Mode AFM, the phase signal is sensitive to changes in material properties like adhesion and stiffness. A functionalized layer, even if topographically subtle, will often produce a distinct contrast in the phase image compared to the bare substrate.

    • Perform Nanolithography/Nanografting: Use the AFM tip in contact mode with high force to selectively scrape away a small area of the functionalized layer. Re-imaging the area in a gentle tapping mode will reveal the newly exposed substrate, and the height difference will correspond to the thickness of your layer.

    • Use Chemical Force Microscopy (CFM): Functionalize the AFM tip with a specific chemical group that has a known interaction (e.g., attractive or repulsive) with bromine. By mapping the adhesion forces between the tip and the surface, you can chemically image the distribution of the bromo-functional groups.

Section 4: Contact Angle Goniometry

This technique measures surface wettability, which is expected to change upon successful functionalization. It is a powerful, yet indirect, method for confirming surface modification.[14][15]

Question 5: The water contact angle has barely changed after bromination. Does this confirm a failed reaction?

  • Plausible Causes:

    • Subtle Change in Surface Energy: Depending on the underlying substrate and the density of bromination, the change in overall surface energy might be small.

    • Surface Rearrangement: On some polymer surfaces, functional groups can rearrange and orient themselves away from the surface-air interface, especially in a non-polar environment, thus minimizing their effect on the measured contact angle.

    • Surface Roughness Effects: Changes in surface roughness can dominate over changes in surface chemistry, confounding the results. It is crucial to distinguish between the Wenzel (rough, fully wetted) and Cassie-Baxter (rough, with trapped air) states.[16]

    • Contamination: Contamination of the surface or the probe liquid can yield inaccurate and non-reproducible results.[14]

  • Recommended Solutions & Scientific Rationale:

    • Measure Dynamic Contact Angles: Instead of a static angle, measure the advancing and receding contact angles. The difference between these two values, known as contact angle hysteresis, is highly sensitive to chemical heterogeneity and surface roughness. A change in hysteresis post-functionalization is a strong indicator of a modified surface.[16]

    • Use Multiple Probe Liquids: Measure the contact angle with at least two other liquids with different polarities (e.g., diiodomethane, formamide). Using models like the Owens-Wendt-Rabel-Kaelble (OWRK) method, you can calculate the surface free energy and its polar/dispersive components. A change in these calculated values is a more robust indicator of chemical modification than a single water contact angle measurement.

    • Ensure Cleanliness: Always work with freshly prepared surfaces and high-purity probe liquids. Analyze multiple spots on the surface to ensure the results are representative.

Frequently Asked Questions (FAQs)

Q1: Which technique is best for quantifying the amount of bromine on my surface? A: X-ray Photoelectron Spectroscopy (XPS) is the most direct and widely accepted method for quantifying surface elemental composition.[2][17] By calculating the area under the high-resolution Br 3d peak and applying the appropriate relative sensitivity factors (RSFs), you can determine the atomic percentage of bromine in the analysis volume.[17] For this to be accurate, a homogeneous distribution of elements within the sampling depth is assumed.

Q2: How can I assess the stability of my bromo-functionalized layer? A: To assess stability, you must characterize the surface both before and after exposing it to relevant environmental conditions (e.g., heat, UV radiation, specific solvents).[18][19]

  • Thermal Stability: Use XPS to analyze the surface after annealing at various temperatures. A decrease in the Br/C atomic ratio indicates thermal degradation or desorption.

  • Photostability: Expose the surface to a UV source for a defined period and re-analyze with XPS or ATR-FTIR to check for cleavage of C-Br bonds.[18]

  • Solvent Stability: Sonicate the sample in a relevant solvent for a set time, then dry and re-characterize to check for leaching of the functional layer.

Q3: My characterization data is conflicting. XPS shows bromine, but ATR-FTIR shows nothing. What's happening? A: This is a common scenario that highlights the difference in the techniques' sensitivity and sampling depth.

  • XPS is extremely surface-sensitive (top 1-10 nm). It can easily detect even a sparse monolayer of bromine atoms.[1]

  • ATR-FTIR has a much deeper sampling depth (0.5-2 µm) and is sensitive to the number of bonds within that volume.[8][10] If you have a very thin layer (e.g., a monolayer), the concentration of C-Br bonds in the ATR-FTIR analysis volume may be too low to produce a detectable signal, while XPS will readily confirm its elemental presence. This result, while seemingly contradictory, actually provides valuable information about the thickness of your functional layer.

Appendices
Appendix A: Key Experimental Workflows

G cluster_prep Surface Preparation cluster_char Characterization Loop cluster_eval Evaluation Prep Clean & Prepare Substrate Func Perform Bromo- Functionalization Reaction Prep->Func Clean Post-Reaction Cleaning/Rinsing Func->Clean XPS XPS (Elemental & Chemical State) Clean->XPS FTIR ATR-FTIR (Functional Groups) Clean->FTIR AFM AFM (Morphology & Roughness) Clean->AFM CA Contact Angle (Wettability) Clean->CA Eval Evaluate Data: Success or Failure? Success Successful Functionalization: Proceed to Application/Stability Tests Eval->Success Yes Trouble Inconsistent/Failed: Return to Troubleshooting Guide Eval->Trouble No

Appendix B: Reference Data

Table 1: Comparison of Primary Characterization Techniques

TechniqueInformation ProvidedTypical Probing DepthDestructive?Key Advantage for Bromine
XPS Elemental composition, chemical state1-10 nmNo (unless sputtering)Quantitative, direct evidence of C-Br bonding
ATR-FTIR Vibrational modes (functional groups)0.5-2 µmNoConfirms molecular structure
AFM Surface topography, roughness, phase< 1 nm (z-axis)No (Tapping Mode)Assesses homogeneity and layer thickness
Contact Angle Surface wettability, surface free energyOutermost moleculesNoHighly sensitive to changes in surface chemistry

Table 2: Typical XPS Binding Energies (Al Kα source)

Binding energies should be referenced to the C 1s peak of adventitious carbon at 284.8 eV. Values can shift by ±0.5 eV or more depending on the specific chemical environment.

Element/OrbitalSpecies ExampleTypical Binding Energy (eV)
Br 3d₅/₂ C-Br (Aliphatic)~70.0 - 71.5
C-Br (Aromatic)~70.5 - 72.0
Ionic Br⁻ (e.g., KBr)~68.0 - 69.0
C 1s C-C, C-H284.8 - 285.0
C-Br285.5 - 286.5
C-O286.0 - 287.0
C=O287.5 - 288.5
References
  • Current time information in Pasuruan, ID. The time at the location 'Pasuruan, ID' is 01:34 AM.
  • Thin Film Analysis by Nanomechanical Infrared Spectroscopy - PMC - NIH. (2019-04-26).
  • Thin Film Analysis by Nanomechanical Infrared Spectroscopy | ACS Omega. (2019-04-26).
  • The Do's and Don'ts of FTIR Spectroscopy for Thin Film Analysis | Labcompare.com. (2024-09-03).
  • What Are The Limitations Of Atr Ftir? Understanding Surface Analysis And Contact Challenges - Kintek Solution.
  • What are the Advantages and Limitations of ATR-FTIR Spectroscopy for M
  • Measurements of Near Surface Concentration Profiles to Study Bromine Surface Enrichment and Nitric Acid Uptake of NaCl-NaBr Single Crystals | Request PDF - ResearchG
  • Nano Chemical Characterization Uncovers Coating Issues for Monolayer Surface Functionaliz
  • AFM/TEM Complementary Structural Analysis of Surface-Functionalized Nanoparticles.
  • Handbook of X-ray Photoelectron Spectroscopy.
  • Beginner's Guide to XPS Analysis: Understanding the Data - Innov
  • Comprehensive Guide to Understanding X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis - Brighton Science.
  • Contact Angle Goniometer 101: Guide to Measuring Contact Angle - Brighton Science.
  • Applications of AFM in Surface Characterization: Probing Nanoscale Fe
  • Contact Angle Goniometry - Materials Research Labor
  • X-ray Photoelectron Spectroscopy (XPS)
  • Surface analysis using XPS and FTIR on polyolefin after argon plasma treatment followed by bromine gassing | Request PDF - ResearchG
  • Review: The interpretation of XPS spectra: Insights into materials properties - ResearchG
  • Surface Wettability Using Contact Angle Goniometry - DTIC. (2018-02-01).
  • Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure | Environmental Science & Technology - ACS Public
  • Microbial surfaces investigated using
  • Progress in Degradation Behavior of Most Common Types of Functionalized Polymers: A Review - PubMed.
  • Processing and interpretation of core-electron XPS spectra of complex plasma-treated polyethylene-based surfaces using a theoretical peak model - PubMed.
  • XPS Analysis of Defects on Painted Surface Finds Tin is the Problem. (2015-10-12).
  • FTIR surface analysis for conserv

Sources

Validation & Comparative

A Comparative Guide to the Characterization of Methyl 16-bromohexadecanoate Monolayers by X-ray Photoelectron Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realms of surface science, biomaterials, and drug delivery, the precise engineering of surfaces at the molecular level is paramount. Self-assembled monolayers (SAMs) of functionalized molecules, such as methyl 16-bromohexadecanoate, offer a versatile platform for creating well-defined chemical interfaces. The terminal bromine atom, in this case, serves as a reactive site for further chemical modifications, making it a crucial building block in the development of biosensors, drug-eluting coatings, and platforms for fundamental biological studies. The efficacy of these applications, however, is critically dependent on the quality, composition, and orientation of the monolayer.

This guide provides an in-depth technical comparison of X-ray Photoelectron Spectroscopy (XPS) with other common surface analysis techniques for the characterization of this compound monolayers. As a senior application scientist, the following content is structured to not only present protocols but to also elucidate the underlying scientific principles and rationale behind the experimental choices, ensuring a robust and validated approach to monolayer characterization.

The Central Role of XPS in Monolayer Analysis

X-ray Photoelectron Spectroscopy is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.[1] This makes it exceptionally well-suited for the analysis of ultrathin organic films like SAMs.[2] The core principle of XPS involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is then measured, and their binding energy is calculated. The binding energy is unique to each element and can shift based on the chemical environment of the atom, providing a fingerprint of its bonding state.

For a this compound monolayer, XPS can definitively:

  • Confirm the presence of key elements: Carbon (C), Oxygen (O), Bromine (Br), and the substrate elements (e.g., Silicon (Si) or Gold (Au)).

  • Determine the chemical states of these elements: Distinguishing between the different carbon environments (alkyl chain, ester group), the ester and substrate oxide oxygens, and the covalently bonded bromine.

  • Quantify the elemental composition: Providing atomic percentages to assess the purity and stoichiometry of the monolayer.

  • Estimate the monolayer thickness and orientation: Through Angle-Resolved XPS (ARXPS), which varies the take-off angle of the collected photoelectrons to probe different depths.[3]

A Head-to-Head Comparison: XPS vs. Alternative Techniques

While XPS is a powerhouse for chemical analysis, a comprehensive characterization of a monolayer often benefits from complementary techniques that provide information on surface topography, wettability, and molecular structure. The choice of technique depends on the specific information required.

Technique Principle Information Provided Strengths Limitations
X-ray Photoelectron Spectroscopy (XPS) Analysis of core-level electron binding energies upon X-ray irradiation.Elemental composition, chemical states, quantitative analysis, thickness (with ARXPS).[2]Highly quantitative for elemental composition; provides chemical bonding information.Limited lateral resolution; can be destructive to some organic molecules over long exposure times.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) Mass analysis of secondary ions ejected from the surface by a primary ion beam.Molecular information, elemental composition, high-resolution chemical imaging.Extremely high surface sensitivity (top 1-2 nm); provides molecular fragmentation patterns.[4]Generally not quantitative without standards; can be destructive.[5][6]
Atomic Force Microscopy (AFM) A sharp tip on a cantilever scans the surface to create a topographical map.Surface morphology, roughness, presence of domains or defects, monolayer height.[7][8]High lateral resolution (nanometer scale); can be performed in liquid environments.Does not provide chemical information; tip-sample interactions can damage soft monolayers.
Contact Angle Goniometry Measurement of the angle a liquid droplet makes with the surface.Surface wettability (hydrophobicity/hydrophilicity), surface energy.[1]Simple, rapid, and highly sensitive to the outermost functional groups.Provides macroscopic information and is sensitive to surface contamination and roughness.
Spectroscopic Ellipsometry Measures the change in polarization of light upon reflection from a surface.Monolayer thickness with high precision, refractive index.[9][10]Non-destructive; highly accurate for thickness measurements of uniform films.Requires a model to fit the data; less sensitive to chemical composition.

Experimental Workflow: From Monolayer Formation to Characterization

The following diagram illustrates a typical workflow for the preparation and characterization of a this compound monolayer on a silicon substrate.

Workflow cluster_prep Sample Preparation cluster_char Characterization Substrate Cleaning Substrate Cleaning Monolayer Deposition Monolayer Deposition Substrate Cleaning->Monolayer Deposition Hydroxylation XPS XPS Monolayer Deposition->XPS Chemical Analysis AFM AFM XPS->AFM Topographical Analysis ContactAngle Contact Angle AFM->ContactAngle Wettability Ellipsometry Ellipsometry ContactAngle->Ellipsometry Thickness Measurement

Caption: A typical experimental workflow for the formation and multi-technique characterization of a self-assembled monolayer.

Detailed Experimental Protocols

Part 1: Formation of this compound Monolayer on Silicon Oxide

This protocol is based on established methods for forming silane-based monolayers on hydroxylated surfaces.[11][12]

  • Substrate Preparation:

    • Cleave silicon wafers with a native oxide layer into appropriate sizes (e.g., 1 cm x 1 cm).

    • Clean the substrates by sonicating in a sequence of solvents: acetone, isopropanol, and deionized water (15 minutes each).

    • Dry the substrates under a stream of dry nitrogen.

    • Activate the surface to generate hydroxyl groups by treating with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the substrates thoroughly with deionized water and dry with nitrogen.

  • Monolayer Deposition:

    • Prepare a 1 mM solution of this compound in anhydrous toluene. The ester group will act as the headgroup for attachment to the hydroxylated silicon surface.

    • Immerse the cleaned and activated silicon substrates in the solution for 24 hours at room temperature in a moisture-free environment (e.g., a desiccator or glovebox).

    • After immersion, remove the substrates and rinse thoroughly with toluene to remove any physisorbed molecules.

    • Sonicate the substrates briefly (1-2 minutes) in fresh toluene to further remove non-covalently bound molecules.

    • Dry the substrates under a stream of dry nitrogen.

Part 2: XPS Characterization Protocol
  • Sample Handling and Introduction:

    • Mount the monolayer-coated substrate on a sample holder using conductive, vacuum-compatible tape.

    • Introduce the sample into the XPS instrument's load-lock chamber and pump down to high vacuum (<10⁻⁷ mbar).

    • Transfer the sample to the analysis chamber.

  • Instrumental Parameters:

    • X-ray Source: Monochromatic Al Kα (1486.6 eV) is standard.

    • Analysis Area: Define an analysis area of approximately 300 x 700 µm.

    • Charge Neutralization: Use a low-energy electron flood gun to compensate for charging effects on the insulating monolayer.

    • Take-off Angle: For standard measurements, a take-off angle of 45° or 90° relative to the surface normal is common. For ARXPS, data is collected over a range of angles (e.g., 20° to 80°).[3]

  • Data Acquisition:

    • Survey Scan: Acquire a wide-energy range survey spectrum (e.g., 0-1100 eV) to identify all elements present on the surface. Use a higher pass energy (e.g., 160 eV) for faster acquisition.

    • High-Resolution Scans: Acquire high-resolution spectra for the elements of interest: C 1s, O 1s, Br 3d, and Si 2p. Use a lower pass energy (e.g., 20 eV) for better energy resolution.

  • Data Analysis:

    • Energy Calibration: Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

    • Peak Fitting: Use appropriate software to fit the high-resolution spectra with Gaussian-Lorentzian peak shapes after a Shirley background subtraction. This allows for the deconvolution of different chemical states.

    • Quantification: Determine the atomic concentrations from the peak areas using relative sensitivity factors (RSFs) provided by the instrument manufacturer.

Expected XPS Data and Interpretation

For a successfully formed this compound monolayer on silicon oxide, the following XPS signatures are expected:

Core Level Expected Binding Energy (eV) Interpretation
C 1s ~284.8C-C/C-H bonds of the alkyl chain.
~286.5C-O bond in the ester group.
~288.9O-C=O bond in the ester group.
Br 3d₅/₂ ~70.0 - 71.0C-Br covalent bond.[3]
O 1s ~532.5Si-O bonds from the underlying SiO₂ substrate.
~533.5C=O bond in the ester group.
Si 2p ~99.3Elemental silicon from the bulk substrate.
~103.3Silicon dioxide (SiO₂) from the native oxide layer.

Note: Binding energies can vary slightly depending on the instrument calibration and specific chemical environment.

The presence of a strong Br 3d signal confirms the successful incorporation of the bromo-terminated molecule. The relative intensities of the different C 1s components can provide information about the integrity of the ester group. In ARXPS, the intensity of the Br 3d signal should increase relative to the Si 2p signal at lower take-off angles (more surface-sensitive), confirming that the bromine is at the top of the monolayer.

Visualizing the Characterization Logic

The following diagram illustrates the logical flow of comparing different characterization techniques for a comprehensive understanding of the monolayer.

ComparisonLogic cluster_props cluster_techs Monolayer This compound Monolayer Chemical Chemical Composition Elemental Identity Bonding States Monolayer->Chemical Physical Physical Structure Topography Thickness Monolayer->Physical Surface Surface Properties Wettability Energy Monolayer->Surface XPS XPS/ARXPS Quantitative Elemental Analysis Chemical State Information Chemical->XPS Primary Technique AFM_Ellipsometry AFM & Ellipsometry Surface Roughness Monolayer Height/Thickness Physical->AFM_Ellipsometry Primary Techniques ContactAngle Contact Angle Goniometry Hydrophobicity Surface Energy Surface->ContactAngle Primary Technique XPS->AFM_Ellipsometry Complementary XPS->ContactAngle Complementary AFM_Ellipsometry->ContactAngle Complementary

Caption: Logical relationship between monolayer properties and the corresponding characterization techniques.

Conclusion

The characterization of this compound monolayers is a multi-faceted challenge that requires a synergistic approach. While XPS stands out for its ability to provide detailed, quantitative chemical information about the monolayer's composition and the integrity of its functional groups, it is most powerful when used in concert with other techniques. AFM provides the nanoscale topographical context, contact angle goniometry offers a rapid assessment of surface properties, and ellipsometry delivers precise thickness measurements. By integrating the data from these complementary methods, researchers can build a comprehensive and validated understanding of their engineered surfaces, which is a critical step towards the successful development of advanced materials and biomedical devices.

References

  • J.A. Woollam Co., Inc. (n.d.). Thin Film Thickness. Retrieved from [Link]

  • EAG Laboratories. (2022). Self-assembled monolayers: A closer look with X-ray Photoelectron Spectroscopy. Retrieved from [Link]

  • Toolify AI. (2024, January 9). Learn to Generate Diagrams with Graphviz and dot. Retrieved from [Link]

  • Physical Electronics. (2019, January 10). PHI Webinar Series: Complementary XPS & TOF-SIMS Analysis [Video]. YouTube. Retrieved from [Link]

  • Bexell, U. (2003). Surface Characterisation Using ToF-SIMS, AES and XPS of Silane Films and Organic Coatings Deposited on Metal Substrates. DiVA portal. Retrieved from [Link]

  • Sabbatini, L., & Malitesta, C. (2017). Surface characterization of polymers by XPS and SIMS techniques.
  • Rico, F., Roca-Cusachs, P., Gavara, N., Farré, R., Rotger, M., & Sunyer, R. (2014). Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. International Journal of Molecular Sciences, 15(7), 11655–11673. [Link]

  • Plainionist. (n.d.). Create graphs with DOT language. Plainion.GraphViz. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Parallel Angle-resolved XPS Analysis of a Self Assembled Monolayer with the Theta Probe. Retrieved from [Link]

  • Anderson, J. M., & Langone, J. J. (2014). Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior. Journal of Biomedical Materials Research Part A, 102(5), 1545–1556. [Link]

  • J.A. Woollam Co., Inc. (n.d.). Ellipsometry FAQ. Retrieved from [Link]

  • Callow, M. E., Callow, J. A., Ista, L. K., Coleman, S. E., Lopez, G. P., & Whalen, A. C. (2000). Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores. Applied and Environmental Microbiology, 66(8), 3249–3254. [Link]

  • Zhang, Y., & Wang, J. (2022). Holistic Molecular Design of Ionic Surfaces for Tailored Water Wettability and Technical Applications. Coatings, 12(11), 1696. [Link]

  • Xifré-Pérez, E. (2007). Chapter 6 Ellipsometric study of porous silicon layers. In Design, fabrication and characterization of porous silicon multilayer optical devices.
  • J.A. Woollam Co., Inc. (n.d.). Ellipsometry FAQ. Retrieved from [Link]

  • Woollam, J. A., Bungay, C. L., & Hilfiker, J. N. (2000). Spectroscopic Ellipsometry in Optical Coatings Manufacturing.
  • Bruker. (n.d.). Application Note: Imaging Organic Compound Assemblies. Oligomers, Polymers and Alkane Derivatives in Scanning Force Microscopy. Retrieved from [Link]

  • Li, M., & Xi, N. (2016). Imaging and Force Recognition of Single Molecular Behaviors Using Atomic Force Microscopy. Sensors (Basel, Switzerland), 16(10), 1599. [Link]

  • Sigma-Aldrich. (n.d.). Molecular Self-Assembly.
  • Lee, T. R., & Laibinis, P. E. (1998). Wettabilities of Self-Assembled Monolayers Generated from CF3-Terminated Alkanethiols on Gold. Langmuir, 14(11), 3052–3059. [Link]

  • Graupe, M., Koini, T., Kim, H. I., & Lee, T. R. (1999). Fluorinated self-assembled monolayers: Composition, structure and interfacial properties. Journal of Fluorine Chemistry, 98(1), 17-25.
  • Schwartz, J., Bernasek, S. L., & Miller, J. B. (2003). Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon. Accounts of Chemical Research, 36(6), 429–437. [Link]

  • Li, Y., Xu, C.-Y., & Zhen, L. (2014). Carrier Control of MoS2 Nanoflakes by Functional Self-Assembled Monolayers. ACS Nano, 8(10), 10471–10479. [Link]

  • Onses, F. R., & Nealey, P. F. (2008). Formation of aromatic siloxane self-assembled monolayers. Langmuir, 24(8), 3959–3965. [Link]

  • Nanosurf AG. (2023, January 23). AFM Studies of Self-Assembled Semi-Fluorinated Alkanes. AZoNano. Retrieved from [Link]

  • Tripp, C. P., & Hair, M. L. (2002). Self-assembled monolayer and method of making. U.S.
  • Sung, M. M., & Kim, Y. (2001). Effect of Solvents and Concentration on the Formation of a Self-Assembled Monolayer of Octadecylsiloxane on Silicon (001). Bulletin of the Korean Chemical Society, 22(7), 748-752.

Sources

A Researcher's Guide to Determining the Thickness of Methyl 16-bromohexadecanoate SAMs: A Comparative Analysis of Ellipsometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of biosensing, drug delivery, and advanced materials science, the precise engineering of surfaces at the molecular level is paramount. Self-assembled monolayers (SAMs) offer a robust platform for tailoring surface properties, and the ability to accurately characterize these ultrathin films is critical for reproducible and reliable device performance. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of spectroscopic ellipsometry and other common techniques for determining the thickness of a Methyl 16-bromohexadecanoate SAM. As Senior Application Scientists, we will not only detail the "how" but also the critical "why" behind experimental choices, ensuring a thorough understanding of the methodologies and their inherent strengths and limitations.

The Significance of SAMs and the Role of Thickness

Self-assembled monolayers are ordered molecular assemblies that spontaneously form on a solid surface. The choice of the constituent molecule dictates the functionality of the surface. This compound, with its long alkyl chain and terminal bromo-ester group, is a versatile molecule for creating well-defined organic layers. The thickness of the SAM is a primary indicator of its quality, confirming the formation of a dense, upright monolayer as opposed to a disordered or incomplete film.

Spectroscopic Ellipsometry: A Powerful, Non-Destructive Optical Tool

Spectroscopic ellipsometry is a highly sensitive optical technique that measures the change in the polarization state of light upon reflection from a surface.[1][2] This change is represented by two parameters, Psi (Ψ) and Delta (Δ), which are the amplitude ratio and the phase difference between the p- and s-polarized components of light, respectively.[1] For extremely thin films like SAMs, the change in Δ is particularly pronounced, enabling thickness measurements with sub-nanometer precision.[1][3]

The Experimental Workflow: From Substrate to SAM

The successful application of ellipsometry for SAM thickness determination hinges on a meticulous experimental procedure. The following protocol outlines the key steps for characterizing a this compound SAM on a gold substrate.

G cluster_prep Substrate Preparation & Characterization cluster_sam SAM Formation cluster_measure SAM Characterization sub_clean Substrate Cleaning (e.g., Piranha solution) sub_char Bare Substrate Ellipsometry (Determine Au optical constants) sub_clean->sub_char sam_form Immersion in Methyl 16-bromohexadecanoate Solution sub_char->sam_form sam_rinse Rinsing & Drying (Ethanol, N2 stream) sam_form->sam_rinse sam_measure SAM-Coated Sample Ellipsometry (Acquire Ψ and Δ) sam_rinse->sam_measure data_analysis Data Modeling & Analysis (Determine SAM thickness) sam_measure->data_analysis caption Figure 1: Experimental workflow for SAM thickness determination using ellipsometry.

Caption: Figure 1: Experimental workflow for SAM thickness determination using ellipsometry.

Step-by-Step Experimental Protocol

1. Substrate Preparation and Characterization:

  • Rationale: A clean, well-characterized substrate is the foundation for a high-quality SAM and accurate ellipsometric measurements.

  • Protocol:

    • Clean a gold-coated silicon wafer using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to remove organic contaminants. Extreme caution is advised when handling piranha solution.

    • Rinse thoroughly with deionized water and dry under a stream of nitrogen.

    • Immediately perform spectroscopic ellipsometry on the bare gold substrate over a wide spectral range (e.g., 300-1000 nm) and at multiple angles of incidence (e.g., 65°, 70°, 75°).[1]

    • Model the acquired data to determine the optical constants (n and k) of the gold layer. These values will be fixed in the subsequent analysis of the SAM-coated substrate.

2. SAM Formation:

  • Rationale: The concentration of the SAM-forming solution and the immersion time are critical parameters that influence the quality of the monolayer.

  • Protocol:

    • Prepare a dilute solution (e.g., 1-5 mM) of this compound in a suitable solvent such as ethanol or toluene.

    • Immerse the clean gold substrate in the solution for a sufficient duration (typically 12-24 hours) to allow for the formation of a well-ordered monolayer.

    • Remove the substrate from the solution, rinse extensively with the pure solvent to remove any physisorbed molecules, and dry gently with a stream of nitrogen.

3. SAM Characterization and Data Analysis:

  • Rationale: The change in the ellipsometric parameters after SAM formation is directly related to the thickness and refractive index of the organic layer.

  • Protocol:

    • Measure the ellipsometric parameters (Ψ and Δ) of the SAM-coated substrate using the same spectral range and angles of incidence as for the bare substrate.

    • Develop an optical model consisting of the silicon substrate, the gold layer (with its previously determined optical constants), and a new top layer representing the this compound SAM.

G cluster_fitting Regression Analysis exp_data Experimental Data (Ψ and Δ vs. Wavelength) mse Minimize Mean Squared Error (MSE) exp_data->mse opt_model Optical Model (Substrate / Au / SAM) cauchy Assume Refractive Index (Cauchy Model, n ≈ 1.45-1.50) opt_model->cauchy fit_thickness Fit for Thickness (d) cauchy->fit_thickness fit_thickness->mse result SAM Thickness (d) mse->result caption Figure 2: Data analysis workflow for ellipsometry.

Caption: Figure 2: Data analysis workflow for ellipsometry.

A critical challenge in measuring films thinner than 10 nm with ellipsometry is the strong correlation between thickness and refractive index; it is often impossible to determine both simultaneously and independently.[1][4][5] The common and accepted practice is to assume a reasonable refractive index for the organic monolayer and then fit the data to determine the thickness.[1][4] For a long-chain alkyl-based molecule like this compound, a refractive index in the range of 1.45 to 1.50 is a reasonable starting point.[1] This value is typically modeled using a Cauchy dispersion relation.[6] The thickness is then varied in the model until the calculated Ψ and Δ values best match the experimental data, which is achieved by minimizing the Mean Squared Error (MSE).[7]

Alternative Techniques for SAM Thickness Measurement: A Comparative Overview

While spectroscopic ellipsometry is a workhorse for thin film characterization, other techniques offer complementary or, in some cases, more direct measurements of SAM thickness.

TechniquePrincipleAdvantagesDisadvantages
Spectroscopic Ellipsometry (SE) Measures the change in polarization of reflected light.Non-destructive, high sensitivity (sub-nm), can be used in-situ.Indirect measurement, requires modeling; thickness and refractive index can be correlated for very thin films.[1][4][5]
X-ray Reflectivity (XRR) Measures the specular reflection of X-rays at grazing incidence.Provides thickness, density, and roughness; highly accurate for flat films.Requires a specialized X-ray source; sensitive to substrate flatness.
Atomic Force Microscopy (AFM) Mechanically probes the surface topography with a sharp tip.Direct height measurement; provides topographical information.Destructive (requires scratching the SAM)[1]; tip-sample interactions can affect accuracy.
Angle-Resolved X-ray Photoelectron Spectroscopy (ARXPS) Measures the elemental composition and chemical state as a function of emission angle.Provides elemental depth information and can be used to calculate layer thickness.[8]Can be complex to analyze; may not be ideal for sub-nanometer films.[9]
A Deeper Dive into the Alternatives
  • X-ray Reflectivity (XRR): This technique provides a direct measurement of film thickness by analyzing the interference pattern (Kiessig fringes) in the reflected X-ray intensity as a function of the incidence angle. The spacing of these fringes is inversely proportional to the film thickness. XRR is a powerful tool for obtaining precise thickness information, but it requires an atomically smooth substrate for high-quality data.

  • Atomic Force Microscopy (AFM): AFM offers a direct, albeit destructive, method for measuring SAM thickness.[10] This is typically achieved by "nanoshaving" or scratching a small area of the SAM with the AFM tip to expose the underlying substrate.[1][10] The height difference between the intact SAM and the exposed substrate, as measured by a subsequent topographical scan, corresponds to the film thickness.[10]

Conclusion: Selecting the Right Tool for the Job

Spectroscopic ellipsometry stands out as a rapid, non-destructive, and highly sensitive technique for characterizing the thickness of this compound SAMs. Its primary limitation, the correlation between thickness and refractive index for ultrathin films, can be effectively managed by making a reasonable assumption for the refractive index based on the molecular structure. For applications demanding the highest accuracy or for validation of ellipsometric results, complementary techniques such as XRR and AFM provide valuable, albeit more specialized, information. The choice of characterization technique will ultimately depend on the specific research question, available instrumentation, and the desired balance between accuracy, non-destructiveness, and experimental throughput.

References

  • Hansen, P., & Madsen, J. S. (2018). Thickness and refractive index analysis of ellipsometry data of ultra-thin semi-transparent films. In Imaging and Applied Optics 2018 (3D, AO, AIO, COSI, DH, IS, LACSEA, LS&C, MATH, pcAOP). Optica Publishing Group. Available at: [Link]

  • Self-assembled monolayer. Wikipedia. Available at: [Link]

  • Meuse, C. W. (2000). Infrared Spectroscopic Ellipsometry of Self-Assembled Monolayers. Langmuir, 16(24). Available at: [Link]

  • Tompkins, H. G., & Hilfiker, J. N. (Eds.). (2015). Ellipsometry of Functional Organic Surfaces and Films. Springer.
  • Ellipsometry Data Analysis. J.A. Woollam. Available at: [Link]

  • Sankaran, K., & Vasan, H. (1994). A note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers. Bulletin of Materials Science, 17(7), 1035-1041. Available at: [Link]

  • Sankaran, K., & Vasan, H. (1994). Note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers. ResearchGate. Available at: [Link]

  • Jellison, G. E., Jr. (2000). Ellipsometry Data Analysis: a Tutorial. WISE 2000. University of Michigan.
  • Solano, I., Parisse, P., Gramazio, F., Cavalleri, O., Bracco, G., Castronovo, M., ... & Canepa, M. (2015). Spectroscopic ellipsometry meets AFM nanolithography: about hydration of bio-inert oligo (ethylene glycol)-terminated self assembled monolayers on gold. Physical Chemistry Chemical Physics, 17(41), 27763-27772. Available at: [Link]

  • Spectroscopic Ellipsometry: Basic Concepts. HORIBA. Available at: [Link]

  • Thin Film Thickness. J.A. Woollam. Available at: [Link]

  • How can I measure tilting direction of SAM?. ResearchGate. Available at: [Link]

  • Ellipsometry. Wikipedia. Available at: [Link]

  • Passaglia, E., Stromberg, R. R., & Kruger, J. (Eds.). (1964). Ellipsometry in the measurement of surfaces and thin films: symposium proceedings Washington 1963. US Government Printing Office.
  • Hinrichs, K., & Eichhorn, K. J. (Eds.). (2018). Ellipsometry of Functional Organic Surfaces and Films. Springer.
  • Bala, W., Grodzicki, A., Płóciennik, P., & Lukasiak, Z. (2020). The Determination of the Electronic Parameters of Thin Amorphous Organic Films by Ellipsometric and Spectrophotometric Study. Materials, 13(20), 4596. Available at: [Link]

  • Is it possible to find the thickness of self-assembled monolayer using angle-resolved XPS?. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to Self-Assembled Monolayers: Thiol-Terminated Alkanes versus Methyl 16-bromohexadecanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of surface chemistry, the ability to tailor interfacial properties is paramount for advancing applications in biosensing, drug delivery, and biocompatible coatings. Self-assembled monolayers (SAMs) offer a robust and versatile platform for achieving this control. This guide provides an in-depth, objective comparison between two fundamental classes of SAM-forming molecules: the well-established thiol-terminated alkanes on gold surfaces and the versatile, yet less directly applied, Methyl 16-bromohexadecanoate, which requires chemical modification prior to assembly on oxide substrates. This analysis, supported by experimental data and detailed protocols, will illuminate the distinct advantages and considerations for each system, empowering researchers to make informed decisions for their specific applications.

Introduction to Self-Assembled Monolayers

Self-assembled monolayers are highly ordered molecular films that spontaneously form on a substrate. The molecules that constitute these monolayers typically possess a head group with a strong affinity for the substrate, a long alkyl chain (backbone), and a terminal functional group that dictates the surface chemistry.[1] The interplay between the head group-substrate interaction and the van der Waals forces between the alkyl chains drives the formation of a densely packed, quasi-crystalline structure. This high degree of order and the chemical versatility of the terminal group make SAMs an invaluable tool for controlling surface properties such as wettability, biocompatibility, and chemical reactivity.[1][2]

The Gold Standard: Thiol-Terminated Alkanes on Gold Substrates

Alkanethiols on gold are the most extensively studied SAM system, often considered the benchmark for molecular self-assembly.[3] The strong, covalent-like bond between the sulfur headgroup and the gold substrate, with a bond strength of approximately 45 kcal/mol, provides exceptional stability. This robust anchoring allows for the formation of highly ordered and densely packed monolayers.[3]

Mechanism of Formation

The formation of alkanethiol SAMs on gold is a two-step process. Initially, the thiol molecules rapidly adsorb to the gold surface in a disordered, "lying-down" phase. Over time, a reorganization process occurs, driven by the lateral van der Waals interactions between the alkyl chains, leading to a highly ordered, "standing-up" phase. This process typically reaches equilibrium within 12 to 48 hours, resulting in a well-defined monolayer with a consistent thickness and surface coverage.[4]

SAM_Formation_Thiol Thiol Thiol-terminated Alkanes in Solution Disordered Initial Disordered 'Lying-down' Phase Thiol->Disordered Rapid Adsorption Gold Gold Substrate Gold->Disordered Ordered Ordered 'Standing-up' Phase (SAM) Disordered->Ordered Reorganization & van der Waals Interactions

An Alternative Route: SAMs from this compound Derivatives

This compound is a long-chain fatty acid ester with a terminal bromine atom. Unlike thiols, the bromo- and methyl ester functionalities do not have a strong, direct affinity for common SAM substrates like gold. Therefore, this molecule serves as a precursor that requires chemical modification to introduce a suitable headgroup for self-assembly. The most common approach involves the hydrolysis of the methyl ester to a carboxylic acid. This resulting 16-bromohexadecanoic acid can then be used to form SAMs on various metal oxide surfaces, such as aluminum oxide (Al₂O₃) or silicon dioxide (SiO₂).[5][6]

Mechanism of Formation

The formation of carboxylic acid-based SAMs on oxide surfaces is driven by an acid-base reaction between the carboxylic acid headgroup and the hydroxylated surface of the metal oxide.[5] This results in the formation of a surface carboxylate. The nature of this bond can be monodentate, bidentate, or bridging, depending on the specific oxide surface and preparation conditions.[7][8] Similar to thiol-based SAMs, the van der Waals interactions between the long alkyl chains contribute to the ordering of the monolayer.

SAM_Formation_Carboxylic_Acid Bromoester This compound CarboxylicAcid 16-Bromohexadecanoic Acid in Solution Bromoester->CarboxylicAcid Hydrolysis SAM Carboxylic Acid SAM CarboxylicAcid->SAM Acid-Base Reaction (Chemisorption) Oxide Oxide Substrate (e.g., Al₂O₃, SiO₂) Oxide->SAM

Performance Comparison: Thiol- vs. Carboxylic Acid-Terminated SAMs

The choice between these two classes of SAMs depends critically on the desired application and the substrate being used. The following table provides a comparative overview of their key performance characteristics.

FeatureThiol-Terminated Alkanes on GoldCarboxylic Acid-Terminated Alkanes on Oxides
Substrate Gold, Silver, Copper, Palladium, Platinum[9]Metal Oxides (e.g., Al₂O₃, SiO₂, TiO₂, ZrO₂)[5]
Bonding Strong, covalent-like Au-S bond (~45 kcal/mol)Ionic/covalent surface carboxylate (variable strength)
Ordering High degree of crystalline orderCan achieve good order, but may be less uniform than thiols on gold[5]
Packing Density Densely packed monolayers[3]Packing density can be high, influenced by headgroup binding[8]
Thermal Stability Generally stable up to ~110-145 °C in vacuum[10][11]Generally more thermally stable than thiols; silane SAMs stable up to 250-350 °C[10]
Chemical Stability Susceptible to oxidation in ambient conditions over timeStable in many organic solvents; silane SAMs are prone to hydrolysis
Versatility Well-established for a wide range of terminal groupsVersatile for oxide-based materials (e.g., semiconductors, ceramics)
Applications Biosensors, nanoelectronics, surface patterning[12][13]Corrosion inhibition, lubrication, biocompatible coatings on oxides[5]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful formation of high-quality SAMs.

Protocol 1: Formation of a Thiol-Terminated SAM on a Gold Substrate

This protocol is adapted from established procedures for forming alkanethiol SAMs on gold.[4]

Materials:

  • Gold-coated substrate (e.g., glass slide or silicon wafer)

  • Thiol-terminated alkane (e.g., 1-octadecanethiol)

  • 200-proof ethanol

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive.

  • Clean glass vials with caps

  • Tweezers

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes.

    • Rinse thoroughly with deionized water and then with ethanol.

    • Dry the substrate under a stream of nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of the thiol-terminated alkane in 200-proof ethanol in a clean glass vial.

  • Self-Assembly:

    • Immerse the clean, dry gold substrate into the thiol solution.

    • Purge the vial with nitrogen gas to minimize oxidation, then seal the vial.

    • Allow the self-assembly to proceed for 24-48 hours at room temperature.[4]

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution with tweezers.

    • Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the substrate under a stream of nitrogen gas.

  • Storage:

    • Store the SAM-coated substrate in a clean, dry environment, preferably under an inert atmosphere.

Protocol 2: Formation of a Carboxylic Acid-Terminated SAM from this compound on an Aluminum Oxide Substrate

This two-part protocol involves the hydrolysis of the methyl ester followed by the self-assembly of the resulting carboxylic acid on an aluminum oxide surface.

Part A: Hydrolysis of this compound

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Stir plate and stir bar

Procedure:

  • Dissolve this compound in methanol in the round-bottom flask.

  • Add a solution of KOH in methanol to the flask.

  • Reflux the mixture with stirring for 2-3 hours.

  • After cooling, acidify the mixture with concentrated HCl until the pH is ~1-2.

  • Extract the aqueous solution with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 16-bromohexadecanoic acid.

Part B: Self-Assembly of 16-bromohexadecanoic Acid on Aluminum Oxide

This protocol is based on general procedures for forming carboxylic acid SAMs on oxide surfaces.[5][6]

Materials:

  • Aluminum oxide substrate (e.g., sapphire wafer or aluminum-coated slide)

  • 16-bromohexadecanoic acid (from Part A)

  • Ethanol or other suitable organic solvent

  • Clean glass vials with caps

  • Tweezers

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning:

    • Clean the aluminum oxide substrate by sonicating in a sequence of solvents such as acetone, isopropanol, and deionized water.

    • Dry the substrate under a stream of nitrogen gas. For some oxide surfaces, a UV-ozone treatment may be beneficial to generate hydroxyl groups.

  • Carboxylic Acid Solution Preparation:

    • Prepare a 1 mM solution of 16-bromohexadecanoic acid in ethanol in a clean glass vial.

  • Self-Assembly:

    • Immerse the clean, dry aluminum oxide substrate into the carboxylic acid solution.

    • Seal the vial and allow the self-assembly to proceed for 24-48 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrate from the solution with tweezers.

    • Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the substrate under a stream of nitrogen gas.

  • Storage:

    • Store the SAM-coated substrate in a clean, dry environment.

Conclusion

Both thiol-terminated alkanes and carboxylic acid-terminated alkanes derived from precursors like this compound are powerful tools for surface functionalization. Thiol-based SAMs on gold offer a highly ordered and stable platform with well-understood formation kinetics, making them ideal for applications requiring precise molecular organization and electronic conductivity to the substrate. On the other hand, carboxylic acid-based SAMs on oxide surfaces provide a versatile alternative for modifying technologically important materials like silicon dioxide and aluminum oxide. While requiring an initial chemical modification of the precursor, these SAMs can exhibit superior thermal stability, which is a critical advantage in certain applications. The choice between these two systems should be guided by the specific substrate, the desired surface functionality, and the environmental conditions to which the SAM will be exposed.

References

  • Jadhav, S. A. (2011). Self-assembled monolayers (SAMs) of carboxylic acids: an overview. Journal of Surface Science and Technology, 27(3-4), 131-147.
  • Downard, A. J., Jackson, S. K., & Veltman, M. J. (2025). Carboxylate-Terminated Electrode Surfaces Improve the Performance of Electrochemical Aptamer-Based Sensors.
  • S. A. Jadhav, et al. (2015). Odd–Even Effects in the Structure and Thermal Stability of Carboxylic Acid Anchored Monolayers on Naturally Oxidized Aluminum Surface. The Journal of Physical Chemistry Letters, 6(15), 3044-3049.
  • Lim, H., et al. (2013). Adsorption and Desorption of Stearic Acid Self-Assembled Monolayers on Aluminum Oxide. Langmuir, 29(4), 1169-1177.
  • Ahmad, A., et al. (2020). A Comparative Study of Thiols Self-Assembled Monolayers on Gold Electrode. 2020 IEEE International Conference on Semiconductor Electronics (ICSE).
  • Idili, A., et al. (2025). Carboxylate-Terminated Electrode Surfaces Improve the Performance of Electrochemical Aptamer-Based Sensors.
  • Torsi, L., et al. (2020). Enhancing the Sensitivity of Biotinylated Surfaces by Tailoring the Design of the Mixed Self-Assembled Monolayer Synthesis. ACS Omega, 5(27), 16655-16664.
  • Chandekar, A., et al. (2006). Thermal stability of thiol and silane monolayers: A comparative study. Langmuir, 22(19), 8071-8079.
  • Barron, A. R., et al. (2014). Carboxylic acids as anchoring components on aluminum oxide for the alignment relay technique of single-walled carbon nanotubes. New Journal of Chemistry, 38(11), 5349-5356.
  • Barron, A. R. (2014). The interaction of carboxylic acids with aluminium oxides: journeying from a basic understanding of alumina nanoparticles to water treatment for industrial and humanitarian applications. Dalton Transactions, 43(28), 10765-10776.
  • Salvarezza, R. C., et al. (2017). Thermal Stability of Self-Assembled Monolayers of n-hexanethiol on Au(111). The Journal of Physical Chemistry C, 121(49), 27474-27481.
  • Lee, T. R. (2011). A key issue for self-assembled monolayers on gold as thin-film coatings and nanoparticle protectants.
  • Lee, T. R., & Perry, S. S. (2000). The Influence of Packing Densities and Surface Order on the Frictional Properties of Alkanethiol Self-Assembled Monolayers (SAMs) on Gold: A Comparison of SAMs Derived from Normal and Spiroalkanedithiols. Langmuir, 16(21), 8129-8137.
  • Lee, T. R., & Perry, S. S. (2000). The Influence of Packing Densities and Surface Order on the Frictional Properties of Alkanethiol Self-Assembled Monolayers (SAMs) on Gold. Langmuir, 16(21), 8129-8137.
  • Lee, T. R. (2011). A key issue for self-assembled monolayers on gold as thin-film coatings and nanoparticle protectants.
  • Wang, Y., et al. (2017). A Comparison Study of Functional Groups (Amine vs. Thiol) for Immobilizing AuNPs on Zeolite Surface.
  • Lee, T. R. (2022). Self-Assembled Monolayer Coatings on Gold and Silica Surfaces for Antifouling Applications: A Review.
  • Wöll, C., et al. (2013). Tripodal Binding Units for Self-Assembled Monolayers on Gold: A Comparison of Thiol and Thioether Headgroups. Langmuir, 29(45), 13816-13823.
  • Kim, Y., et al. (2023). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111).
  • Lee, T. R. (n.d.). Thiol-based Self-assembled Monolayers: Formation and Organization. Retrieved from [Link]

  • Anderson, M. R., & Swartz, J. D. (2008). Characterization of Carboxylic Acid-Terminated Self-Assembled Monolayers by Electrochemical Impedance Spectroscopy and Scanning Electrochemical Microscopy. Langmuir, 24(24), 14076-14083.
  • Jadhav, S. A., et al. (2011).
  • Facchetti, A., & Marks, T. J. (2013). Different steps involving the mechanism of SAM formation of hydrated silicon surface.
  • Gooding, J. J., et al. (2024). Probing the Structure and Orientation of Carboxylic Acid-Terminated Self-Assembled Monolayers. Langmuir.
  • Gooding, J. J., et al. (2024). Probing the Structure and the Orientation of Carboxylic Acid Terminated-Self-Assembled Monolayers. Langmuir.
  • Jadhav, S. A. (2011). Self-assembled monolayers (SAMs) of carboxylic acids: An overview.
  • Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

  • Lin, W., et al. (2008). Surface Modification and Functionalization of Nanoscale Metal-Organic Frameworks for Controlled Release and Luminescence Sensing. Journal of the American Chemical Society, 130(28), 8932-8933.
  • Borg, A., & Waldeck, D. H. (2003). Bromine-passivated Au(111) as a platform for the formation of organic self-assembled monolayers under electrochemical conditions. The Journal of Physical Chemistry B, 107(38), 10466-10473.
  • Sano, H., et al. (2010). Alkanethiol Self-Assembled Monolayers Formed on Silicon Substrates. Japanese Journal of Applied Physics, 49(1S), 01AE09.
  • Lee, T. R. (2004).
  • Khan Academy. (n.d.). Alpha-substitution of carboxylic acids. Retrieved from [Link]

  • Bentley, M. D., et al. (2007). Surface functionalization of polymeric materials. U.S.

Sources

A Comparative Guide to the Long-Term Stability of Bromo-functionalized vs. Thiol-functionalized Surfaces

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice of surface functionalization chemistry is a critical decision that dictates the performance, reliability, and lifespan of a device or assay. The long-term stability of the functionalized surface is a paramount concern, as it directly impacts experimental reproducibility and the overall success of applications ranging from biosensing to targeted drug delivery. This guide provides an in-depth, objective comparison of the long-term stability of two prevalent functionalization strategies: bromo-functionalization, often on silicon-based substrates, and the more traditional thiol-functionalization, typically on noble metals like gold.

The Foundation of Stability: Understanding the Anchoring Chemistries

The long-term stability of a functionalized surface is fundamentally governed by the nature of the chemical bond that tethers the functional molecule to the substrate. Bromo- and thiol-based functionalizations rely on distinct anchoring chemistries, each with inherent strengths and weaknesses.

Thiol-Functionalized Surfaces: The Gold Standard with Caveats

Thiol-based chemistry, particularly the formation of self-assembled monolayers (SAMs) on gold surfaces, has long been a cornerstone of surface science.[1] The strong, covalent-like bond between sulfur and gold provides a robust anchor for a wide array of molecules.[2] This has made thiol-based SAMs a popular choice for applications requiring well-ordered, functional surfaces.[3]

However, the perceived stability of the gold-thiol (Au-S) bond is not absolute. A significant body of research highlights its susceptibility to degradation under various environmental conditions.[4][5] The primary degradation pathway for thiol SAMs is oxidation.[4] Exposure to ambient air, which contains oxygen and ozone, especially in the presence of light, can lead to the oxidation of the sulfur headgroup to sulfinates and sulfonates.[4][5] This oxidation can weaken the Au-S bond, leading to desorption of the functional molecules and a loss of surface functionality.[4]

The stability of thiol SAMs is also influenced by the molecular structure of the thiol itself. For instance, longer alkyl chains in alkanethiol SAMs can form more densely packed monolayers, which can sterically hinder the penetration of oxidants to the gold surface, thereby enhancing stability.[4] Conversely, thiol-functionalized surfaces can exhibit instability in certain biological media and at elevated temperatures, which can limit their utility in some biomedical applications.[6][7] Furthermore, the electrochemical stability of thiol SAMs is a critical consideration in sensing applications, as the molecules can desorb from the surface at specific electrical potentials.[8][9]

Bromo-Functionalized Surfaces: A Versatile and Robust Alternative

Bromo-functionalized surfaces, often prepared on silicon or metal oxide substrates, have emerged as a highly versatile and stable platform for surface modification.[10][11] A common approach involves the formation of a stable underlying layer, such as an organosilane on a silicon surface, which is then terminated with a bromine atom. This terminal bromine serves as a reactive handle for a wide range of subsequent chemical transformations, including highly efficient "click" chemistry reactions like thiol-yne and thiol-bromo substitutions.[12][13]

The stability of bromo-functionalized surfaces is largely attributed to the robustness of the underlying anchoring chemistry. For instance, the silicon-carbon (Si-C) bond is known for its exceptional stability and resistance to oxidation, offering a significant advantage over the more labile silicon-hydrogen (Si-H) bond.[14][15] This inherent stability of the primary layer translates to the overall longevity of the bromo-functionalized surface.

While the bromine itself can be displaced in subsequent reactions, the integrity of the underlying molecular layer is generally maintained. The thermal stability of bromine on surfaces has been investigated, with desorption typically occurring at elevated temperatures.[16][17] It is also worth noting that some bromine-containing polymers may be susceptible to degradation upon prolonged exposure to X-rays, a factor to consider in certain analytical applications.[18]

Visualizing the Anchoring Chemistries

To better understand the fundamental differences in these functionalization strategies, the following diagrams illustrate the typical bonding arrangements.

cluster_0 Thiol-Functionalized Surface (on Gold) cluster_1 Bromo-Functionalized Surface (on Silicon) Au Gold Substrate S Sulfur (Thiolate) Au->S Au-S Bond R Functional Molecule (R) S->R S-C Bond Si Silicon Substrate C Carbon (Linker) Si->C Si-C Bond Br Bromine C->Br C-Br Bond

Caption: Bonding structures of thiol- and bromo-functionalized surfaces.

Comparative Stability: A Data-Driven Assessment

The long-term stability of a functionalized surface can be quantified through various analytical techniques. The following table summarizes key stability parameters and typical observations for bromo- and thiol-functionalized surfaces based on literature data.

Parameter Bromo-Functionalized Surfaces (e.g., on Silicon) Thiol-Functionalized Surfaces (on Gold) Key Considerations & Remarks
Oxidative Stability Generally high, primarily dependent on the stability of the underlying linker (e.g., Si-C bond is highly resistant to oxidation).[14][15]Susceptible to oxidation in the presence of air (oxygen, ozone) and light, leading to the formation of sulfinates and sulfonates.[4][5]The choice of substrate and the nature of the primary anchoring bond are critical for oxidative stability.
Thermal Stability Desorption of bromine can occur at elevated temperatures, but the underlying organic layer often remains intact.[16][17]Can exhibit desorption and degradation at elevated temperatures, with stability being dependent on the specific thiol and surface packing.[6]The application's operating temperature should be a key factor in selecting the functionalization chemistry.
Chemical Stability The C-Br bond is a versatile handle for further reactions but can be cleaved under specific chemical conditions. The underlying surface is generally stable.[10]The Au-S bond can be displaced by other thiols in solution and can be unstable in certain biological media.[7][19]The chemical environment to which the surface will be exposed is a crucial consideration.
Electrochemical Stability Stability is largely determined by the electrochemical properties of the underlying substrate and linker.Subject to reductive and oxidative desorption at specific potentials, which can limit their use in electrochemical sensors.[8][9]For electrochemical applications, the potential window of stability is a critical parameter.

Experimental Protocols for Assessing Surface Stability

To empirically evaluate and compare the long-term stability of functionalized surfaces, a suite of surface-sensitive analytical techniques is employed. The choice of technique is dictated by the specific information required, such as changes in chemical composition, surface morphology, or layer thickness.

X-ray Photoelectron Spectroscopy (XPS)

Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[20] It is a powerful tool for detecting changes in the chemical environment of the atoms on the surface, making it ideal for monitoring the degradation of functionalized layers.

Experimental Workflow:

  • Sample Preparation: Prepare freshly functionalized surfaces (both bromo- and thiol-terminated) as well as aged samples that have been exposed to specific environmental stressors (e.g., ambient air, UV light, elevated temperature, specific chemical solutions) for defined periods.

  • Instrument Setup: Introduce the samples into the ultra-high vacuum chamber of the XPS instrument.

  • Data Acquisition: Acquire survey scans to identify all elements present on the surface. Then, perform high-resolution scans of the relevant elemental regions (e.g., Br 3d for bromo-functionalized surfaces, S 2p for thiol-functionalized surfaces, and C 1s and Si 2p or Au 4f for the substrate and linker).

  • Data Analysis: Analyze the high-resolution spectra to determine the chemical states of the elements. For example, the appearance of higher binding energy peaks in the S 2p spectrum of a thiol-functionalized surface is indicative of sulfur oxidation.[4][5] A decrease in the Br 3d signal intensity would suggest the loss of bromine from the surface.[16]

start Start: Functionalized Surface stress Apply Environmental Stress (e.g., Air, Heat, UV) start->stress xps XPS Analysis stress->xps analysis Analyze Elemental Spectra (e.g., S 2p, Br 3d) xps->analysis conclusion Conclusion on Chemical Stability analysis->conclusion

Caption: XPS workflow for stability assessment.

Contact Angle Goniometry

Principle: Contact angle goniometry measures the angle at which a liquid droplet interfaces with a solid surface.[21][22] This angle is a measure of the surface's wettability and is highly sensitive to changes in surface chemistry.[23] Degradation of a functionalized surface will alter its surface energy, leading to a measurable change in the contact angle.

Experimental Workflow:

  • Sample Preparation: Prepare a series of fresh and aged functionalized surfaces.

  • Measurement: Place a droplet of a probe liquid (typically deionized water) onto the surface.

  • Imaging and Analysis: Use a goniometer to capture an image of the droplet and measure the contact angle.[24]

  • Interpretation: A significant change in the contact angle over time or after exposure to a stressor indicates a change in the surface chemistry, suggesting degradation or loss of the functional layer. For example, the oxidation of a hydrophobic alkanethiol SAM can lead to a decrease in the water contact angle.

Atomic Force Microscopy (AFM)

Principle: AFM is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale.[25] It can be used to visualize changes in surface morphology, such as the formation of pits or aggregates, which can occur as a result of surface degradation.[26]

Experimental Workflow:

  • Sample Preparation: Prepare fresh and aged functionalized surfaces.

  • Imaging: Scan the surface with the AFM tip in a suitable mode (e.g., tapping mode) to obtain a topographical image.

  • Analysis: Compare the images of the fresh and aged samples to identify any changes in surface roughness or the appearance of defects.[25]

cluster_analysis Surface Analysis Techniques start Start: Functionalized Surface stress Apply Environmental Stress start->stress xps XPS (Chemical Composition) stress->xps ca Contact Angle (Wettability) stress->ca afm AFM (Morphology) stress->afm conclusion Assess Long-Term Stability xps->conclusion ca->conclusion afm->conclusion

Caption: Multi-technique approach for stability analysis.

Ellipsometry

Principle: Ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface.[27][28] This information can be used to determine the thickness and refractive index of thin films, such as self-assembled monolayers.[29][30][31]

Experimental Workflow:

  • Initial Measurement: Measure the ellipsometric parameters of the bare substrate.

  • Post-Functionalization Measurement: Measure the ellipsometric parameters after surface functionalization to determine the initial thickness of the monolayer.

  • Time-Resolved or Post-Stress Measurement: Monitor the ellipsometric parameters over time or after exposing the surface to environmental stressors. A decrease in the film thickness would indicate desorption or degradation of the functional layer.

Conclusion: Selecting the Optimal Functionalization Strategy

The choice between bromo- and thiol-functionalized surfaces is not a one-size-fits-all decision. It requires a careful consideration of the specific application, the intended environment, and the required lifespan of the functionalized surface.

Thiol-functionalized surfaces on gold remain a valuable tool, particularly for applications where well-ordered monolayers are crucial and the environmental conditions can be carefully controlled. Their extensive characterization in the literature also provides a wealth of information for researchers. However, their susceptibility to oxidation and instability in certain environments are significant drawbacks that must be addressed, for instance, by using longer chain thiols or by working in controlled atmospheres.

Bromo-functionalized surfaces, particularly on silicon substrates, offer a compelling alternative with superior long-term stability in many cases. The robustness of the underlying anchoring chemistry, such as the Si-C bond, provides a durable foundation that is resistant to oxidation. The versatility of the terminal bromine for subsequent "click" chemistry reactions further enhances their appeal for the development of complex, multi-functional surfaces.

For researchers, scientists, and drug development professionals, a thorough understanding of the stability limitations of each functionalization strategy is essential for designing robust and reliable products. By leveraging the analytical techniques outlined in this guide, it is possible to make an informed decision and to validate the long-term performance of the chosen surface chemistry.

References

A Researcher's Guide to Surface Functionalization: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of materials science, nanotechnology, and drug development, the ability to precisely engineer the surface properties of a material is paramount. This process, known as surface functionalization, allows us to tailor the outermost layer of a material to elicit specific interactions with its environment without altering its core properties.[1][2] This guide provides a comparative analysis of the primary methods for surface functionalization, offering insights into their underlying principles, practical applications, and experimental considerations to empower researchers in making informed decisions for their specific needs.

The "Why": The Critical Role of the Surface

Imagine a medical implant. While the bulk material, perhaps titanium, is chosen for its strength and biocompatibility, its interaction with the body occurs exclusively at the surface.[1] Unmodified, this surface might provoke an undesirable immune response or fail to integrate with surrounding tissue. Through functionalization, we can introduce specific molecules that encourage cell adhesion, prevent infection, or facilitate drug delivery, transforming a simple material into a highly specific and effective biomedical device.[3][4] Similarly, in fields like catalysis and sensor development, controlling the surface chemistry is essential for achieving desired reactivity and selectivity.[2][3]

The "How": A Triad of Approaches

Surface functionalization techniques can be broadly categorized into three main approaches: chemical, physical, and biological. Each offers a unique set of tools to modify a surface, with distinct advantages and limitations. The choice of method is dictated by the substrate material, the desired functionality, and the required stability of the modification.[2]

Chemical Functionalization: Precision and Covalent Stability

Chemical methods involve the formation of covalent bonds between the surface and the functionalizing agent, resulting in a highly stable and durable modification.[5][6] These techniques offer a high degree of control over the chemical composition and density of the introduced functional groups.

Key Techniques:

  • Silanization: This is a cornerstone technique for modifying surfaces rich in hydroxyl groups, such as glass, silica, and many metal oxides.[7] Organosilanes, which possess a silicon atom that can react with surface hydroxyls and an organic functional group, act as a bridge between the inorganic substrate and the desired organic functionality. This method is widely used to promote adhesion, alter wettability, and immobilize biomolecules.[8]

  • Self-Assembled Monolayers (SAMs): SAMs are highly ordered, single-molecule-thick films that spontaneously form on a substrate.[1] Thiol-gold chemistry is a classic example, where alkanethiols readily assemble on a gold surface. SAMs provide exceptional control over surface properties at the molecular level, enabling the precise tailoring of wettability, protein adsorption, and cell adhesion.[1]

  • Graft Polymerization: This technique involves growing polymer chains directly from the surface, creating a dense and stable polymer brush.[9] "Grafting-to" involves attaching pre-synthesized polymers to the surface, while "grafting-from" initiates polymerization directly from surface-bound initiators, typically resulting in a higher grafting density.[9][10] This method is particularly useful for creating surfaces with specific lubrication, anti-fouling, or responsive properties.

Causality in Experimental Choices: The choice of solvent, reaction time, and temperature are critical in chemical functionalization. For instance, in silanization, anhydrous conditions are crucial to prevent the self-condensation of silane molecules in solution, which would otherwise lead to a disordered and ineffective surface layer. The selection of the organosilane itself is dictated by the desired end functionality; an amine-terminated silane would be chosen to facilitate the subsequent covalent attachment of a protein via carbodiimide chemistry.

Physical Functionalization: Versatility and Simplicity

Physical methods modify surface properties without forming covalent bonds, relying instead on processes like deposition, adsorption, or energy-based treatments. These techniques are often simpler and more versatile than their chemical counterparts.[2]

Key Techniques:

  • Physical Vapor Deposition (PVD): PVD encompasses a range of techniques, including sputtering and evaporation, where a thin film of material is deposited onto a substrate in a vacuum.[2][11] This method is widely used to create coatings with enhanced hardness, wear resistance, or specific optical properties.[2][11]

  • Plasma Treatment: Exposing a surface to a plasma (an ionized gas) can induce a variety of modifications, including cleaning, etching, and the introduction of new functional groups.[1][7] For example, an oxygen plasma can introduce hydroxyl and carboxyl groups on a polymer surface, making it more hydrophilic and amenable to subsequent chemical modifications.[5][12]

  • Layer-by-Layer (LbL) Assembly: This technique involves the sequential deposition of oppositely charged polyelectrolytes or other interacting species to build up a multilayered thin film.[5][13] LbL offers precise control over the thickness and composition of the film and is particularly useful for encapsulating drugs or creating biocompatible coatings.[5]

Causality in Experimental Choices: In plasma treatment, the gas composition and treatment time are key parameters. An inert gas like argon will primarily clean and roughen the surface, while a reactive gas like oxygen or ammonia will introduce specific chemical functionalities. The power and pressure of the plasma also influence the extent and nature of the surface modification.

Biological Functionalization: Biocompatibility and Specificity

Biological functionalization involves the immobilization of bioactive molecules, such as proteins, enzymes, or DNA, onto a surface.[2] This approach is central to the development of biosensors, biocompatible implants, and drug delivery systems.[3][4]

Key Techniques:

  • Physical Adsorption (Physisorption): This is the simplest method, where biomolecules are attached to the surface through non-covalent interactions like van der Waals forces, hydrogen bonds, and electrostatic interactions.[5] While straightforward, this method can lead to random orientation and potential denaturation of the biomolecule, and the attachment is often not stable over time.[6]

  • Covalent Immobilization: This technique involves the formation of a stable covalent bond between the biomolecule and the surface.[4][6] This often requires a two-step process: first, the surface is activated with functional groups (e.g., using chemical methods like silanization), and then the biomolecule is coupled to these groups.[5] This approach provides a much more stable and controlled attachment of the biomolecule.

  • Affinity-Based Immobilization: This method utilizes specific biological recognition events, such as the interaction between an antibody and its antigen or biotin and streptavidin, to orient and immobilize biomolecules. This provides a high degree of control over the orientation of the immobilized molecule, which is often critical for its biological activity.

Causality in Experimental Choices: The choice between physisorption and covalent immobilization depends on the required stability and the need for a specific orientation of the biomolecule. For a biosensor where the active site of an enzyme must be accessible, covalent immobilization with a linker that ensures proper orientation is preferable. The pH and ionic strength of the buffer used during immobilization are also critical to maintain the stability and activity of the biomolecule.

Comparative Analysis of Surface Functionalization Methods

Method CategoryKey TechniquesPrimary MechanismStabilityControl over ChemistryCommon Applications
Chemical Silanization, Self-Assembled Monolayers (SAMs), Graft PolymerizationCovalent BondingHighHighAdhesion promotion, biocompatibilization, anti-fouling surfaces, sensor development
Physical Physical Vapor Deposition (PVD), Plasma Treatment, Layer-by-Layer (LbL) AssemblyDeposition, Adsorption, Energy-based modificationVariableModerateHard coatings, altering wettability, creating thin films with specific optical or electrical properties
Biological Physical Adsorption, Covalent Immobilization, Affinity-Based ImmobilizationNon-covalent or Covalent attachment of biomoleculesVariable to HighHigh (with covalent/affinity methods)Biosensors, drug delivery, tissue engineering, biocompatible implants

Experimental Protocols

Protocol 1: Silanization of Glass Substrates for Amine Functionalization

This protocol describes a common method to introduce primary amine groups onto a glass surface, making it suitable for the subsequent covalent attachment of biomolecules.

Materials:

  • Glass slides or coverslips

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

  • Anhydrous toluene

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Deionized water

  • Ethanol

  • Nitrogen gas stream

  • Oven

Procedure:

  • Cleaning: Immerse the glass substrates in piranha solution for 30 minutes to remove organic residues and hydroxylate the surface.

  • Rinsing: Thoroughly rinse the substrates with copious amounts of deionized water and then with ethanol.

  • Drying: Dry the substrates under a stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes to remove any residual water.

  • Silanization: Prepare a 2% (v/v) solution of APTES in anhydrous toluene. Immerse the dried glass substrates in the APTES solution for 1 hour at room temperature.

  • Rinsing: Remove the substrates from the APTES solution and rinse thoroughly with anhydrous toluene to remove any unbound silane.

  • Curing: Bake the substrates in an oven at 110°C for 30 minutes to promote the formation of a stable silane layer.

  • Final Rinse and Storage: Rinse the functionalized substrates with ethanol and dry under a nitrogen stream. The amine-functionalized substrates are now ready for further use or can be stored in a desiccator.

Protocol 2: Oxygen Plasma Treatment of Polystyrene for Increased Hydrophilicity

This protocol details the use of oxygen plasma to introduce polar functional groups onto a hydrophobic polystyrene surface.

Materials:

  • Polystyrene substrates (e.g., petri dishes, films)

  • Plasma cleaner/etcher

  • Oxygen gas source

Procedure:

  • Sample Placement: Place the polystyrene substrates inside the plasma chamber.

  • Vacuum: Evacuate the chamber to the base pressure recommended by the manufacturer.

  • Gas Inlet: Introduce oxygen gas into the chamber at a controlled flow rate.

  • Plasma Ignition: Apply radio frequency (RF) power to ignite the oxygen plasma. Typical parameters are 50-100 W for 1-5 minutes. The optimal time and power will depend on the specific instrument and the desired degree of functionalization.

  • Venting: After the treatment time, turn off the RF power and vent the chamber to atmospheric pressure.

  • Characterization: The hydrophilicity of the treated surface can be immediately assessed by measuring the water contact angle. A significant decrease in contact angle indicates successful functionalization. The surface is now activated for subsequent steps like cell culture or further chemical modification.

Visualizing the Workflows

Surface_Functionalization_Approaches cluster_chemical Chemical Functionalization cluster_physical Physical Functionalization cluster_biological Biological Functionalization Silanization Silanization SAMs Self-Assembled Monolayers Grafting Graft Polymerization PVD Physical Vapor Deposition Plasma Plasma Treatment LbL Layer-by-Layer Assembly Physisorption Physisorption Covalent_Immobilization Covalent Immobilization Affinity_Immobilization Affinity-Based Immobilization Surface Surface Surface->Silanization Surface->SAMs Surface->Grafting Surface->PVD Surface->Plasma Surface->LbL Surface->Physisorption Surface->Covalent_Immobilization Surface->Affinity_Immobilization

Caption: Overview of the main approaches to surface functionalization.

Silanization_Workflow Start Hydroxylated Surface (e.g., Glass) Cleaning Piranha Cleaning Start->Cleaning Drying Drying (110°C) Cleaning->Drying Silanization APTES in Anhydrous Toluene Drying->Silanization Rinsing Toluene Rinse Silanization->Rinsing Curing Curing (110°C) Rinsing->Curing End Amine-Functionalized Surface Curing->End

Caption: Step-by-step workflow for silanization of a glass surface.

Conclusion

The ability to rationally design and engineer surfaces opens up a vast landscape of possibilities across numerous scientific and technological disciplines. This guide has provided a comparative overview of the primary chemical, physical, and biological methods for surface functionalization. By understanding the fundamental principles, experimental nuances, and comparative advantages of each approach, researchers can select the most appropriate strategy to achieve their desired surface properties and advance their research goals. The provided protocols and visualizations serve as a starting point for implementing these powerful techniques in the laboratory.

References

  • Vertex AI Search. (2025). Surface Functionalization → Term - Pollution → Sustainability Directory.
  • MDPI. (2022).
  • MDPI. (2022).
  • Fiveable. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (2023). (PDF)
  • ResearchGate. (2021).
  • Wevolver. (2022).
  • PubMed Central. (n.d.).
  • PubMed Central. (2019). Comparison of Different Approaches to Surface Functionalization of Biodegradable Polycaprolactone Scaffolds - PMC.
  • ResearchGate. (n.d.). Comparative evaluation of polymer surface functionalization techniques before iron oxide deposition.
  • NIH. (n.d.).
  • ACS Applied Materials & Interfaces. (2017).
  • AIP Publishing. (2023).
  • AIMS Press. (2023).
  • NIH. (2022).
  • PubMed Central. (n.d.).
  • SPE Inspiring Plastics Professionals. (2023). Recent Advancements in Masterbatch Filler Technology and Filler Dispersion for Rubber and Polymer Composites: A Review.
  • ResearchGate. (n.d.).
  • PubMed. (2016). A comparison of gold nanoparticle surface co-functionalization approaches using Polyethylene Glycol (PEG)
  • Ulster University. (2016). A comparison of gold nanoparticle surface co-functionalization approaches using Polyethylene Glycol (PEG)
  • MDPI. (n.d.).
  • PubMed Central. (n.d.).
  • MDPI. (n.d.). Functionalization and Surface Modifications of Bioactive Glasses (BGs): Tailoring of the Biological Response Working on the Outermost Surface Layer.

Sources

Safety Operating Guide

Proper Disposal of Methyl 16-bromohexadecanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposing of chemical reagents like Methyl 16-bromohexadecanoate (CAS No. 26825-89-8) demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to manage this halogenated organic compound responsibly, ensuring the safety of your personnel and the protection of our environment.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This dictates the necessary precautions and the rationale behind each procedural step.

According to its Safety Data Sheet (SDS), this compound is classified with the following primary hazard:

  • H318: Causes serious eye damage. [1]

It is also identified as a combustible solid, meaning it can burn, though it is not considered a significant fire risk under normal laboratory conditions.[2] As a brominated organic compound, its disposal requires special consideration due to the potential formation of hazardous byproducts during thermal destruction.

Table 1: Key Safety and Physical Data for this compound

PropertyValueSource(s)
CAS Number 26825-89-8[1][3]
Molecular Formula C₁₇H₃₃BrO₂[1][3]
Physical Form Solid[1]
Melting Point 30-34 °C[1]
Primary Hazard GHS05 - Causes serious eye damage (H318)[1]
Storage Class 11 - Combustible Solids[1]
Flash Point > 110 °C (> 230 °F) - closed cup[1]

Immediate Safety and Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against chemical exposure. The causality is simple: creating a barrier between the researcher and the hazardous material prevents contact and mitigates risk.

Mandatory PPE when handling this compound includes:

  • Eye and Face Protection: Chemical safety goggles are mandatory. Due to the severe eye damage risk, a face shield should also be worn, especially when handling larger quantities or when there is a risk of dust generation.[2]

  • Hand Protection: Wear impervious chemical-resistant gloves. Nitrile rubber or butyl rubber gloves are generally suitable for handling dry solids. Always inspect gloves for degradation or punctures before and during use.[2]

  • Protective Clothing: A fully buttoned lab coat is required to protect skin and clothing.

  • Respiratory Protection: For procedures that may generate dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[1]

All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is its strict segregation as halogenated organic waste .[4]

Why is this segregation essential? Halogenated organic compounds, which contain bromine, chlorine, fluorine, or iodine, require specific disposal methods, typically high-temperature incineration. When incinerated, these compounds can produce acidic gases (such as hydrobromic acid from brominated compounds) that are highly corrosive to incinerator components and harmful to the environment if not properly scrubbed from the exhaust.[5] Mixing halogenated waste with non-halogenated organic solvents complicates the disposal process, significantly increases costs, and can lead to non-compliance with environmental regulations. Even a small amount of halogenated material can contaminate a large volume of non-halogenated solvent, requiring the entire mixture to be treated as the more hazardous (and expensive) waste stream.[6]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for collecting and disposing of waste this compound and materials contaminated with it.

Step 1: Designate a Halogenated Organic Waste Container
  • Select a Compatible Container: Use a clearly marked, dedicated container for halogenated organic waste. High-density polyethylene (HDPE) or glass containers with secure, screw-top caps are appropriate.[4] The container must be in good condition, free from leaks, and compatible with the waste.

  • Proper Labeling: The container must be labeled before the first drop of waste is added.[6] According to OSHA's Hazard Communication Standard, the label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "Waste this compound " (avoid abbreviations or formulas).

    • A clear statement of the hazards (e.g., "Causes Serious Eye Damage ," "Combustible Solid ").[7][8]

    • The date accumulation started.

Step 2: Waste Collection
  • Solid Waste: Carefully transfer solid this compound waste directly into the designated halogenated waste container.

  • Contaminated Materials: Any materials grossly contaminated with the compound, such as weigh boats, gloves, or absorbent pads used for cleaning up minor spills, must also be placed in the same container.

  • Solutions: If the compound is dissolved in a solvent for an experiment, the resulting solution must be disposed of as halogenated liquid waste in a designated liquid waste container, also clearly labeled as "Halogenated Organic Waste."

Step 3: Secure Storage
  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[4][6] This prevents the release of vapors and protects against spills.

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Store in a Designated Area: The container should be stored in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, bases, and reactive metals.[6] This storage area should be clearly marked as a satellite accumulation area for hazardous waste.

Step 4: Arrange for Final Disposal
  • Follow Institutional Protocols: Every research institution has an Environmental Health & Safety (EHS) department that manages hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

  • Request Pickup: Once the waste container is full (typically around 75-80% capacity to allow for expansion) or if the waste is no longer being generated, contact your institution's EHS office to request a waste pickup.

Managing Spills and Decontamination

Accidents happen, and a clear, pre-defined spill response plan is a hallmark of a safe laboratory.

For Minor Spills (Solid):
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Contain the Spill: Prevent the dust from becoming airborne.

  • Clean Up: Use dry clean-up procedures. Gently sweep or scoop the solid material. A vacuum cleaner equipped with a HEPA filter and rated for explosion-proof service can also be used. Do not use compressed air to clean up the spill, as this will generate dust.[2]

  • Collect Waste: Place all spilled material and contaminated cleaning supplies into the designated halogenated organic waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), and then with soap and water. Dispose of the cleaning materials as halogenated waste.

For Major Spills:
  • Evacuate: Evacuate the immediate area.

  • Alert: Notify your supervisor and your institution's EHS or emergency response team immediately.

  • Secure the Area: Close the doors to the laboratory and prevent entry.

  • Do Not Attempt to Clean Up: Allow trained emergency responders to handle the cleanup.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection (in Fume Hood) cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Need to Dispose of This compound assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) assess_hazards->don_ppe spill Spill Occurs get_container Obtain Labeled 'Halogenated Organic Waste' Container don_ppe->get_container Proceed to Collection add_waste Add Waste Material (Solid, Contaminated Items) get_container->add_waste seal_container Securely Seal Container add_waste->seal_container store_secondary Place in Secondary Containment seal_container->store_secondary Store Securely store_saa Store in Designated Satellite Accumulation Area store_secondary->store_saa request_pickup Container Full? Request EHS Pickup store_saa->request_pickup Monitor Fill Level end End: Waste Transferred to EHS for Incineration request_pickup->end minor_spill Minor Spill: Clean up with dry methods spill->minor_spill Small & Controllable major_spill Major Spill: Evacuate & Call EHS spill->major_spill Large or Uncontrolled minor_spill->add_waste Dispose of cleanup materials as waste

Caption: Disposal workflow for this compound.

By adhering to this structured protocol, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and scientifically sound. This commitment to rigorous safety and environmental stewardship is the bedrock of trustworthy and authoritative research.

References

A Researcher's Guide to the Safe Handling of Methyl 16-bromohexadecanoate

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in the synthesis of self-assembled monolayers and other advanced materials, Methyl 16-bromohexadecanoate is a valuable reagent in the modern laboratory.[1][2] However, its utility is matched by its potential hazards, necessitating a comprehensive understanding and strict adherence to safety protocols. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified as a substance that causes serious eye damage (H318).[3] This classification is not merely a label but a critical directive for the mandatory use of appropriate eye protection. The bromo-functional group and the long alkyl chain contribute to its irritant properties. While it is not considered a significant fire risk, it is combustible and containers may burn if exposed to fire.[3]

Key Physical and Chemical Properties:

PropertyValueSource
CAS Number 26825-89-8[3]
Molecular Formula C17H33BrO2
Molecular Weight 349.35 g/mol
Appearance Solid
Melting Point 30-34 °C
Flash Point >110 °C (>230 °F) - closed cup
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling this compound. The following PPE is mandatory to mitigate the risk of exposure.[3]

  • Eye and Face Protection: Given the risk of serious eye damage, chemical splash goggles that meet ANSI Z87.1 standards are essential.[4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[4][5]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required.[6] Nitrile gloves are a suitable option for incidental contact.[4] For prolonged handling or in the event of a spill, butyl rubber gloves offer greater resistance to halogenated compounds.[7] Always inspect gloves for any signs of degradation before use and change them immediately if they become contaminated.

    • Lab Coat: A knee-length laboratory coat must be worn to protect against skin contact.[8]

  • Respiratory Protection: While the material is not expected to be a respiratory irritant under normal laboratory conditions, a NIOSH-approved N95 dust mask should be used if there is a risk of generating dust from the solid material.[3] All handling of this chemical should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[7][9]

Safe Handling and Operational Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Work in a Fume Hood prep1->prep2 prep3 Inspect Chemical Container prep2->prep3 handle1 Weigh Solid in Hood prep3->handle1 Proceed if container is intact handle2 Perform Reaction handle1->handle2 clean1 Decontaminate Glassware handle2->clean1 After reaction completion clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose of Contaminated PPE clean2->clean3

Caption: A procedural workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Before handling, ensure you are wearing all the required PPE as outlined in the section above.[9]

    • All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[7]

    • Visually inspect the chemical container for any signs of damage or leakage before moving it.

  • Handling and Use:

    • When weighing the solid, do so within the fume hood to contain any potential dust.

    • Avoid all direct contact with the chemical. Use appropriate utensils (spatulas, etc.) for transfer.

    • If the procedure requires heating, be mindful that while it has a high flash point, it is still combustible.[3]

    • Keep the container tightly sealed when not in use.[10]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.

    • Segregate it from incompatible materials such as strong oxidizing agents.[10]

    • Ensure the storage container is clearly labeled.

Emergency Procedures: Immediate and Effective Response

In the event of an accidental exposure or spill, a swift and correct response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water and soap.[3] Seek medical attention if irritation develops or persists.[3]

  • Inhalation: If fumes or dust are inhaled, move the individual to fresh air.[3]

  • Ingestion: If swallowed, immediately give a glass of water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical advice.[3]

Spill Response:

  • Minor Spills:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, clean up the spill immediately.[3]

    • Use an inert absorbent material like vermiculite or sand to contain the spill.[6]

    • Place the absorbed material into a clean, dry, and properly labeled container for disposal.[3]

    • Do not use air hoses for cleaning.[3]

  • Major Spills:

    • Evacuate the area and alert the appropriate emergency response team.

    • Prevent the spill from entering drains or waterways.[3]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations. As a halogenated organic compound, it requires special disposal procedures.[11]

  • Waste Segregation: All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be collected in a designated "Halogenated Organic Waste" container.[6][11]

  • Container Labeling: The waste container must be clearly labeled with its contents.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) office for collection and disposal of the hazardous waste. Do not dispose of this chemical down the drain.[11]

By integrating these safety protocols into your laboratory workflow, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence.

References

  • Apollo Scientific. (2023, July 11).
  • Science Equip.
  • Princeton University Environmental Health and Safety.
  • Grand Valley St
  • Sigma-Aldrich.
  • Syracuse University Environmental Health & Safety Services. Irritants.
  • Brandeis University.
  • Benchchem.
  • CHEMM. Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Thermo Fisher Scientific. (2010, May 7).
  • Agilent Technologies, Inc. (2019, March 25).
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • American Chemistry Council. Protective Equipment.
  • Chamberland, S. SOP Working with Bromine.
  • Fisher Scientific. (2025, May 1).
  • Chemical Safety Facts. Personal Protective Equipment and Chemistry.
  • Reddit. (2022, July 23).
  • Chemguide. making halogenoalkanes (haloalkanes).
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • New Jersey Department of Health. (2006, March). METHYL BROMIDE HAZARD SUMMARY.
  • MilliporeSigma® (Sigma-Aldrich).
  • Sigma-Aldrich.
  • Santa Cruz Biotechnology.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 16-bromohexadecanoate
Reactant of Route 2
Reactant of Route 2
Methyl 16-bromohexadecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.